molecular formula C11H13FO2 B1333719 Tert-butyl 4-fluorobenzoate CAS No. 58656-98-7

Tert-butyl 4-fluorobenzoate

Cat. No.: B1333719
CAS No.: 58656-98-7
M. Wt: 196.22 g/mol
InChI Key: ZZLARVGXLOCKHG-UHFFFAOYSA-N
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Description

Tert-butyl 4-fluorobenzoate is a useful research compound. Its molecular formula is C11H13FO2 and its molecular weight is 196.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLARVGXLOCKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371366
Record name tert-butyl 4-fluorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58656-98-7
Record name tert-butyl 4-fluorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-fluorobenzoate
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Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl 4-fluorobenzoate (CAS No. 58656-98-7), a key intermediate in organic synthesis and pharmaceutical development. The strategic incorporation of a fluorine atom and a tert-butyl ester group makes this compound a valuable building block for creating novel molecules with enhanced pharmacological properties.

Core Chemical and Physical Properties

This compound is a derivative of benzoic acid. The tert-butyl group often enhances solubility and stability, while the fluorine atom can improve metabolic stability and binding affinity in drug candidates.[1][2]

General Information
PropertyValueSource
IUPAC Name This compound[3]
CAS Number 58656-98-7[3][4]
Molecular Formula C₁₁H₁₃FO₂[3]
Molecular Weight 196.22 g/mol [3]
Canonical SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)F[3]
InChIKey ZZLARVGXLOCKHG-UHFFFAOYSA-N[3]
Computed Physical Properties
PropertyValueSource
Monoisotopic Mass 196.08995782 Da[3]
XLogP3 2.9[3]
Polar Surface Area 26.3 Ų[3]
Rotatable Bond Count 2PubChem

Note: Experimental data for properties such as melting point, boiling point, and density were not available in the provided search results.

Spectral Information

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹H-NMR spectrum provides characteristic signals for the aromatic and tert-butyl protons.

Chemical Shift (δ)MultiplicityIntegrationAssignmentReference
7.98 ppmm (multiplet)2HAromatic protons (ortho to carbonyl)[4]
7.15 ppmm (multiplet)2HAromatic protons (ortho to fluorine)[4]
1.59 ppms (singlet)9Htert-Butyl protons[4]
Solvent: CD₃OD, Frequency: 300 MHz[4]
Mass Spectrometry

Predicted collision cross-section (CCS) values provide information for mass spectrometry-based identification.[5]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 197.09723140.4
[M+Na]⁺ 219.07917148.6
[M-H]⁻ 195.08267143.2
[M+NH₄]⁺ 214.12377160.3
Source: PubChemLite, calculated using CCSbase[5]

Experimental Protocols

The synthesis of this compound is commonly achieved through the esterification of 4-fluorobenzoic acid.

Synthesis from 4-Fluorobenzoic Acid and Di-tert-butyl dicarbonate[4]

This procedure details a common laboratory-scale synthesis.

Materials:

  • 4-Fluorobenzoic acid (10 g, 0.07 mol)

  • Di-tert-butyl dicarbonate (31.1 g, 0.14 mol)

  • 4-Dimethylaminopyridine (DMAP) (4.36 g, 35.7 mmol)

  • tert-Butanol (200 ml)

  • Dichloromethane

  • Water

Methodology:

  • Dissolve 4-fluorobenzoic acid (10 g) in tert-butanol (200 ml) in a suitable reaction vessel.

  • Add 4-dimethylaminopyridine (4.36 g) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add di-tert-butyl dicarbonate (31.1 g) to the cooled mixture.

  • Remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Upon completion, dilute the mixture with water (200 ml).

  • Extract the product into dichloromethane. Combine the organic phases.

  • Remove the solvent by evaporation under reduced pressure.

  • Purify the crude product using column chromatography with silica gel as the stationary phase and a petroleum ether/ethyl acetate (20:1) mixture as the eluent.

  • The expected yield of the final product, this compound, is approximately 10.2 g (74%).[4]

G Synthesis Workflow of this compound A 4-Fluorobenzoic Acid + tert-Butanol B Add DMAP and Di-tert-butyl dicarbonate @ 0°C A->B Step 1 C Stir at Room Temperature (4 hours) B->C Step 2 D Workup: Aqueous Dilution & DCM Extraction C->D Step 3 E Purification: Column Chromatography D->E Step 4 F This compound (Final Product) E->F Step 5

A flowchart of the synthesis of this compound.

Role in Research and Drug Development

Fluorinated organic compounds are of significant interest in medicinal chemistry.[6] The fluorine atom can enhance metabolic stability, lipophilicity, and bioavailability of a drug molecule.[1][2] this compound serves as a versatile intermediate for introducing a 4-fluorobenzoyl moiety into more complex molecules.[1]

The tert-butyl ester acts as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. This allows for subsequent chemical transformations at other positions of the molecule before deprotection and further derivatization of the carboxylic acid, for example, through amide bond formation. This strategic utility makes it a valuable building block in the synthesis of Active Pharmaceutical Ingredients (APIs).

G Role as an Intermediate in Drug Discovery Start Starting Materials Intermediate This compound (Key Building Block) Start->Intermediate Synthesis Modification Multi-step Synthesis (e.g., Cross-Coupling, Functional Group Interconversion) Intermediate->Modification Incorporation Deprotection Ester Cleavage (Acid-catalyzed) Modification->Deprotection Unmasking Final Active Pharmaceutical Ingredient (API) Deprotection->Final Final Derivatization

Logical workflow for the use of this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[7]

References

A Technical Guide to tert-butyl 4-fluorobenzoate (CAS 58656-98-7) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl 4-fluorobenzoate is a fluorinated aromatic carboxylic acid ester that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique structural features—a para-substituted fluorine atom and a bulky tert-butyl ester group—impart desirable physicochemical properties to target molecules, influencing factors such as lipophilicity, metabolic stability, and receptor binding affinity. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, its applications in drug discovery, and safety information.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] The presence of the fluorine atom and the tert-butyl group significantly influences its physical and chemical characteristics. The quantitative data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 58656-98-7[1][2]
Molecular Formula C₁₁H₁₃FO₂[2]
Molecular Weight 196.22 g/mol [2]
Boiling Point 51-52 °C at 0.4 mmHg[1]
Density 1.083 ± 0.06 g/cm³ (Predicted)[1]
Appearance Colorless to light yellow liquid[1]
Storage Temperature Room Temperature, sealed in dry conditions[1]
InChI InChI=1S/C11H13FO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3[2]
SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)F[2]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the esterification of 4-fluorobenzoic acid with di-tert-butyl dicarbonate.[1]

Experimental Protocol

Materials:

  • 4-fluorobenzoic acid

  • di-tert-butyl dicarbonate

  • 4-dimethylaminopyridine (DMAP)

  • tert-butanol

  • Dichloromethane

  • Water

  • Silica gel

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Dissolve 4-fluorobenzoic acid (10 g, 0.07 mol) in tert-butanol (200 ml).[1]

  • To this solution, add 4-dimethylaminopyridine (4.36 g, 35.7 mmol).[1]

  • Cool the mixture to 0 °C and slowly add di-tert-butyl dicarbonate (31.1 g, 0.14 mol).[1]

  • Allow the reaction mixture to stir at room temperature for 4 hours.[1]

  • After the reaction is complete, dilute the mixture with water (200 ml).[1]

  • Extract the product with dichloromethane.[1]

  • Combine the organic phases and remove the solvent by evaporation under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (20:1) as the eluent.[1]

  • This procedure yields this compound as a colorless oil (10.2 g, 74% yield).[1]

Characterization:

The product can be characterized by ¹H-NMR spectroscopy.[1] In CD₃OD, the expected signals are: δ 7.98 (m, 2H), 7.15 (m, 2H), 1.59 (s, 9H).[1]

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification cluster_product Product R1 4-Fluorobenzoic Acid P1 Mixing and Reaction (0°C to RT, 4h) R1->P1 R2 Di-tert-butyl dicarbonate R2->P1 R3 tert-Butanol (Solvent) R3->P1 C1 DMAP (Catalyst) C1->P1 P2 Work-up (Water Quench, Extraction) P1->P2 P3 Purification (Column Chromatography) P2->P3 Prod This compound P3->Prod

Synthesis workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. The fluorine atom in this compound can improve metabolic stability, increase binding affinity to target proteins, and modulate the acidity of nearby functional groups. The tert-butyl ester serves as a protecting group for the carboxylic acid and can also provide steric bulk, which can be advantageous for specific molecular interactions.

While this compound is primarily a building block, its derivatives are key intermediates in the synthesis of various biologically active molecules. For instance, fluorinated benzoic acid derivatives are crucial for creating drug candidates with improved efficacy and reduced side effects.

Although direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its structural motif is found in various patented compounds and is utilized in the synthesis of complex pharmaceutical intermediates. The general synthetic utility involves the transformation of the ester into other functional groups or the use of the fluorinated phenyl ring in cross-coupling reactions to build more complex molecular architectures.

Logical_Relationship cluster_properties Key Structural Features cluster_advantages Advantages in Drug Discovery cluster_applications Synthetic Applications A This compound B para-Fluoro Substituent A->B C tert-Butyl Ester A->C D Enhanced Metabolic Stability B->D E Modulated Lipophilicity B->E F Improved Binding Affinity B->F G Protecting Group Functionality C->G H Steric Influence C->H I Pharmaceutical Intermediates D->I J Agrochemical Synthesis D->J E->I E->J F->I G->I H->I

Role of this compound in chemical synthesis.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a warning-level hazard.[2] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash skin thoroughly after handling.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P405: Store locked up.[2]

  • P501: Dispose of contents/container in accordance with local regulations.[2]

It is essential to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a synthetically versatile building block with significant applications in the development of new pharmaceuticals and agrochemicals. Its straightforward synthesis and the advantageous properties conferred by its fluoro and tert-butyl groups make it a valuable tool for medicinal and synthetic chemists. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

A Technical Guide to the Molecular Structure of tert-Butyl 4-Fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Tert-butyl 4-fluorobenzoate is a fluorinated aromatic ester that serves as a valuable building block in organic synthesis. Its structural features, including a reactive ester group, a bulky tert-butyl protecting group, and a fluorine-substituted phenyl ring, make it a versatile intermediate in the development of pharmaceuticals and agrochemicals.[1] This technical guide provides an in-depth analysis of its molecular structure, physicochemical properties, spectroscopic signature, and a detailed experimental protocol for its synthesis.

Molecular Identity and Physicochemical Properties

The fundamental identity and physical characteristics of this compound are summarized below. These identifiers are crucial for unambiguous documentation and database retrieval.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[2]
CAS Number 58656-98-7[2]
Molecular Formula C₁₁H₁₃FO₂[2][3]
SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)F[2][3]
InChI InChI=1S/C11H13FO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3[2][3]
InChIKey ZZLARVGXLOCKHG-UHFFFAOYSA-N[2][3]

Table 2: Physicochemical Data

PropertyValue
Molecular Weight 196.22 g/mol [2]
Physical Form Liquid[4]
Boiling Point 51-52 °C at 0.4 mmHg[4]
Flash Point 94.3 °C[4]
Purity ≥96%[4]

Molecular Structure Visualization

The structure of this compound consists of a central benzene ring substituted at the 1- and 4-positions. A tert-butoxycarbonyl group is attached at C1, and a fluorine atom at C4. The bulky tert-butyl group provides steric hindrance, which can influence the molecule's reactivity and is often used as a protecting group in multi-step syntheses.

Diagram 1: 2D structure of this compound.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

Proton NMR (¹H NMR) provides detailed information about the hydrogen atom environments in the molecule.

Table 3: ¹H NMR Spectral Data (300 MHz, CD₃OD)[5]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.98m2HAr-H (ortho to -COOtBu)
7.15m2HAr-H (ortho to -F)
1.59s9H-C(CH₃ )₃

While a specific experimental spectrum is not provided in the search results, the characteristic IR absorption bands can be predicted based on the functional groups present in the molecule.

Table 4: Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)BondVibration TypeIntensity
3100-3000C-HAromatic StretchMedium
2980-2950C-HAlkyl StretchStrong
1725-1705C=OEster StretchStrong
1610-1580C=CAromatic Ring StretchMedium
1250-1200C-FAryl-F StretchStrong
1300-1150C-OEster StretchStrong

Mass spectrometry data confirms the molecular weight and provides insights into the molecule's fragmentation patterns. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, are available for various adducts.

Table 5: Predicted Collision Cross Section (CCS) Data [3]

Adductm/zPredicted CCS (Ų)
[M+H]⁺197.09723140.4
[M+Na]⁺219.07917148.6
[M-H]⁻195.08267143.2
[M+NH₄]⁺214.12377160.3

Experimental Protocols: Synthesis

A common and effective method for synthesizing this compound is via the esterification of 4-fluorobenzoic acid with di-tert-butyl dicarbonate, catalyzed by 4-dimethylaminopyridine (DMAP).

cluster_reactants Reactants & Reagents cluster_process Reaction Conditions cluster_workup Workup & Purification Reactant1 4-Fluorobenzoic Acid Temp1 0 °C (Addition) Reactant1->Temp1 Reactant2 Di-tert-butyl dicarbonate Reactant2->Temp1 Catalyst DMAP Catalyst->Temp1 Solvent tert-Butanol Solvent->Temp1 Temp2 Room Temp (Stirring) Temp1->Temp2 Time 4 hours Temp2->Time Workup Water Quench DCM Extraction Evaporation Time->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product

Diagram 2: General workflow for the synthesis of this compound.
  • Materials:

    • 4-Fluorobenzoic acid (10 g, 0.07 mol)

    • tert-Butanol (200 ml)

    • 4-Dimethylaminopyridine (DMAP) (4.36 g, 35.7 mmol)

    • Di-tert-butyl dicarbonate (Boc₂O) (31.1 g, 0.14 mol)

    • Water (200 ml)

    • Dichloromethane (DCM)

    • Silica gel for column chromatography

    • Petroleum ether/ethyl acetate (20:1) as eluent

  • Procedure:

    • To a solution of 4-fluorobenzoic acid (10 g) in tert-butanol (200 ml), add 4-dimethylaminopyridine (4.36 g).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add di-tert-butyl dicarbonate (31.1 g) to the cooled mixture.

    • Remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Workup and Purification:

    • After completion of the reaction (monitored by TLC), dilute the mixture by adding water (200 ml).

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic phases and remove the solvent by evaporation under reduced pressure.

    • Purify the crude product by column chromatography using silica gel as the stationary phase and a 20:1 mixture of petroleum ether/ethyl acetate as the eluent.

    • The expected yield of pure this compound is approximately 10.2 g (74%).[5]

This guide has detailed the core structural and chemical properties of this compound. The combination of its defined molecular identifiers, physicochemical characteristics, and distinct spectroscopic signatures provides a comprehensive profile for researchers. The provided synthesis protocol offers a reliable method for its preparation, underscoring its accessibility as a key intermediate in various fields of chemical research and development.

References

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-Fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for tert-butyl 4-fluorobenzoate, a valuable intermediate in the pharmaceutical and agrochemical industries. The document details experimental protocols, presents quantitative data in structured tables, and includes visual diagrams of the reaction pathways and workflows to facilitate understanding and replication.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. The incorporation of a fluorine atom can significantly enhance the lipophilicity and metabolic stability of drug candidates, while the tert-butyl ester group often serves as a protecting group for the carboxylic acid functionality, allowing for selective reactions at other sites of the molecule. This guide explores three principal methods for its synthesis: Steglich esterification, synthesis via 4-fluorobenzoyl chloride, and transesterification.

Synthesis Pathways

Three primary routes for the synthesis of this compound are discussed, each with distinct advantages and considerations regarding reagents, reaction conditions, and scalability.

Pathway 1: Steglich Esterification of 4-Fluorobenzoic Acid

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, particularly suitable for sterically hindered alcohols like tert-butanol.[1][2] The reaction is typically mediated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and catalyzed by 4-dimethylaminopyridine (DMAP).[3][4]

Reaction Scheme:

Steglich_Esterification 4-Fluorobenzoic_Acid 4-Fluorobenzoic Acid tert-Butyl_4-fluorobenzoate This compound 4-Fluorobenzoic_Acid->tert-Butyl_4-fluorobenzoate tert-Butanol tert-Butanol tert-Butanol->tert-Butyl_4-fluorobenzoate EDC_DMAP EDC, DMAP DCM EDC_DMAP->tert-Butyl_4-fluorobenzoate

Caption: Steglich Esterification of 4-Fluorobenzoic Acid.

Experimental Protocol:

A detailed experimental protocol for the Steglich esterification of a carboxylic acid with an alcohol is as follows:

  • In a round-bottom flask, dissolve 4-fluorobenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add 4-dimethylaminopyridine (DMAP) (0.1 eq.) and tert-butanol (1.2 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Stoichiometric Ratio
4-Fluorobenzoic Acid140.111.0
tert-Butanol74.121.2
EDC191.701.2
DMAP122.170.1
This compound196.22(Theoretical Yield)

Yields for this specific reaction are not detailed in the provided search results, but Steglich esterifications typically provide good to excellent yields.

Pathway 2: Synthesis from 4-Fluorobenzoyl Chloride

This two-step pathway involves the initial conversion of 4-fluorobenzoic acid to its more reactive acid chloride, followed by esterification with a suitable tert-butoxide source.

Step 1: Synthesis of 4-Fluorobenzoyl Chloride

4-Fluorobenzoic acid is reacted with thionyl chloride (SOCl₂) to produce 4-fluorobenzoyl chloride.[5]

Reaction Scheme:

Acid_Chloride_Formation 4-Fluorobenzoic_Acid 4-Fluorobenzoic Acid 4-Fluorobenzoyl_Chloride 4-Fluorobenzoyl Chloride 4-Fluorobenzoic_Acid->4-Fluorobenzoyl_Chloride Thionyl_Chloride SOCl₂ Thionyl_Chloride->4-Fluorobenzoyl_Chloride

Caption: Synthesis of 4-Fluorobenzoyl Chloride.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, place 4-fluorobenzoic acid (1.0 eq.).

  • Add an excess of thionyl chloride (e.g., 2-5 eq.).

  • Optionally, a catalytic amount of dimethylformamide (DMF) can be added.

  • Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours.

  • Monitor the reaction until the evolution of HCl and SO₂ gases ceases.

  • Distill off the excess thionyl chloride under reduced pressure.

  • The resulting crude 4-fluorobenzoyl chloride can be used in the next step without further purification. A protocol describes reacting 1.4 g of 4-fluorobenzoic acid with 10 ml of thionyl chloride at 60°C for 30 minutes and then at 80°C for 2 hours.[5]

Step 2: Esterification of 4-Fluorobenzoyl Chloride

The synthesized 4-fluorobenzoyl chloride is then reacted with potassium tert-butoxide to yield the final product.

Reaction Scheme:

Esterification_from_Acid_Chloride 4-Fluorobenzoyl_Chloride 4-Fluorobenzoyl Chloride tert-Butyl_4-fluorobenzoate This compound 4-Fluorobenzoyl_Chloride->tert-Butyl_4-fluorobenzoate Potassium_tert-butoxide Potassium tert-butoxide THF Potassium_tert-butoxide->tert-Butyl_4-fluorobenzoate

Caption: Esterification of 4-Fluorobenzoyl Chloride.

Experimental Protocol:

  • Dissolve 4-fluorobenzoyl chloride (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C.

  • In a separate flask, dissolve potassium tert-butoxide (1.1 eq.) in anhydrous THF.

  • Slowly add the potassium tert-butoxide solution to the 4-fluorobenzoyl chloride solution at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Stoichiometric Ratio
4-Fluorobenzoic Acid140.111.0
Thionyl Chloride118.97Excess
4-Fluorobenzoyl Chloride158.56(Intermediate)
Potassium tert-butoxide112.211.1
This compound196.22(Theoretical Yield)
Pathway 3: Transesterification

Transesterification is a process where the ester group of a compound is exchanged with another alcohol. In this case, a methyl or ethyl ester of 4-fluorobenzoic acid can be converted to the tert-butyl ester.

Step 1: Synthesis of Methyl 4-Fluorobenzoate

Methyl 4-fluorobenzoate is prepared by the Fischer esterification of 4-fluorobenzoic acid with methanol, using a strong acid catalyst like sulfuric acid. A similar procedure using ethanol has been reported to give an 80% yield.[6]

Reaction Scheme:

Fischer_Esterification 4-Fluorobenzoic_Acid 4-Fluorobenzoic Acid Methyl_4-fluorobenzoate Methyl 4-fluorobenzoate 4-Fluorobenzoic_Acid->Methyl_4-fluorobenzoate Methanol Methanol H₂SO₄ (cat.) Methanol->Methyl_4-fluorobenzoate

Caption: Synthesis of Methyl 4-fluorobenzoate.

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-fluorobenzoic acid (1.0 eq.) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain methyl 4-fluorobenzoate.

Step 2: Transesterification to this compound

The methyl 4-fluorobenzoate is then reacted with potassium tert-butoxide to yield the final product.

Reaction Scheme:

Transesterification Methyl_4-fluorobenzoate Methyl 4-fluorobenzoate tert-Butyl_4-fluorobenzoate This compound Methyl_4-fluorobenzoate->tert-Butyl_4-fluorobenzoate Potassium_tert-butoxide Potassium tert-butoxide Diethyl Ether Potassium_tert-butoxide->tert-Butyl_4-fluorobenzoate

Caption: Transesterification to this compound.

Experimental Protocol:

  • Dissolve methyl 4-fluorobenzoate (1.0 eq.) in anhydrous diethyl ether.

  • Add potassium tert-butoxide (1.1 eq.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully quench the reaction with water.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by distillation or column chromatography.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Stoichiometric RatioReported Yield
4-Fluorobenzoic Acid140.111.0-
Methanol32.04Excess-
Methyl 4-fluorobenzoate154.14(Intermediate)~80% (for ethyl ester)[6]
Potassium tert-butoxide112.211.1-
This compound196.22(Theoretical Yield)-

Experimental Workflow Overview

The general workflow for the synthesis and purification of this compound is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Reaction_Setup Reaction Setup (Reactants & Solvent) Reagent_Addition Reagent Addition (Controlled Temperature) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC, GC-MS) Reagent_Addition->Reaction_Monitoring Quenching Quenching Reaction_Monitoring->Quenching Extraction Extraction Quenching->Extraction Washing Washing (Acid/Base/Brine) Extraction->Washing Drying Drying (Anhydrous Na₂SO₄) Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography/Distillation) Concentration->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: General Experimental Workflow.

Conclusion

This guide has detailed three robust synthetic pathways for the preparation of this compound. The choice of method will depend on factors such as the availability of starting materials, scale of the reaction, and sensitivity of other functional groups in more complex substrates. The Steglich esterification offers a mild, one-pot procedure. The route via 4-fluorobenzoyl chloride is a classic and often high-yielding approach. Transesterification provides an alternative when the corresponding methyl or ethyl ester is readily available. Each of these methods can be effectively implemented in a laboratory setting to produce this important synthetic intermediate.

References

Spectroscopic Profile of tert-butyl 4-fluorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 4-fluorobenzoate (C₁₁H₁₃FO₂), a key intermediate in the synthesis of various pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed spectroscopic data and the methodologies for their acquisition.

Introduction

This compound is an aromatic ester of significant interest due to the influence of the fluorine substituent on its chemical reactivity and properties. Spectroscopic analysis is crucial for the unequivocal identification and characterization of this compound, ensuring its purity and suitability for further synthetic applications. This guide presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.93Doublet8.82HAromatic (ortho to -COO)
6.88Doublet8.82HAromatic (ortho to -F)
1.58Singlet-9Htert-Butyl

Solvent: CDCl₃, Reference: TMS at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignmentCoupling Constant (J) Hz
164.5 (d)C=OJF-C = 251.3
163.8C-F-
130.8 (d)Aromatic CH (ortho to -COO)JF-C = 9.2
127.2 (d)Aromatic C (ipso to -COO)JF-C = 2.9
114.1 (d)Aromatic CH (ortho to -F)JF-C = 21.7
80.2Quaternary C (tert-Butyl)-
27.2CH₃ (tert-Butyl)-

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Mass Spectrometry Data
m/zInterpretation
196Molecular Ion [M]⁺
141[M - C(CH₃)₃]⁺
123[M - C(CH₃)₃ - H₂O]⁺
95[C₆H₄F]⁺
57[C(CH₃)₃]⁺

Ionization Method: Electron Ionization (EI).

Table 4: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~2980StrongC-H stretch (tert-Butyl)
~1715StrongC=O stretch (Ester)
~1605, ~1508MediumC=C stretch (Aromatic)
~1270StrongC-O stretch (Ester)
~1100StrongC-F stretch

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 10-20 mg) was dissolved in deuterated chloroform (CDCl₃, ~0.7 mL). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Tetramethylsilane (TMS) was used as an internal standard for ¹H NMR, and the residual solvent peak of CDCl₃ was used as a reference for ¹³C NMR. For ¹H NMR, the data was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, proton decoupling was employed to simplify the spectrum.

Mass Spectrometry (MS)

The mass spectrum was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the GC, which was equipped with a suitable capillary column. The separated compound was then introduced into the mass spectrometer, which was operated in Electron Ionization (EI) mode with an ionization energy of 70 eV. The mass analyzer was scanned over a range of m/z values to detect the molecular ion and its fragments.

Infrared (IR) Spectroscopy

The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the liquid sample was placed between two sodium chloride (NaCl) plates. The spectrum was recorded in the mid-IR range (typically 4000-400 cm⁻¹) by averaging multiple scans to improve the signal-to-noise ratio.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_structure Structural Elucidation Sample Pure Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling Constants) NMR->Process_NMR Process_IR Process IR Data (Vibrational Frequencies) IR->Process_IR Process_MS Process MS Data (m/z values, Fragmentation) MS->Process_MS Structure Final Structure Confirmation Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: General workflow for spectroscopic analysis.

This guide provides foundational spectroscopic data for this compound, which is essential for its use in research and development. The detailed protocols and data will aid in the quality control and characterization of this important chemical intermediate.

physical and chemical properties of tert-butyl 4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 4-fluorobenzoate. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's structural information, physico-chemical data, spectroscopic analysis, and a detailed synthesis protocol. Additionally, it explores the role of this compound as a key building block in the synthesis of bioactive molecules and discusses its potential applications in pharmaceutical research.

Introduction

This compound, with the CAS number 58656-98-7, is a fluorinated aromatic ester that has garnered interest in the field of organic synthesis and medicinal chemistry. The incorporation of a fluorine atom onto the benzene ring and the presence of a bulky tert-butyl ester group confer unique properties to the molecule. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity of lead compounds. The tert-butyl ester serves as a common protecting group for the carboxylic acid functionality, which can be selectively removed under specific conditions. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. It is important to note that while some experimental data is available, many of the listed properties are computed based on its chemical structure.

General and Computed Properties
PropertyValueSource
IUPAC Name This compound[PubChem]
CAS Number 58656-98-7[PubChem]
Molecular Formula C₁₁H₁₃FO₂[PubChem]
Molecular Weight 196.22 g/mol [PubChem]
Monoisotopic Mass 196.08995782 Da[PubChem]
XLogP3 2.9[PubChem]
Hydrogen Bond Donor Count 0[PubChem]
Hydrogen Bond Acceptor Count 2[PubChem]
Rotatable Bond Count 2[PubChem]
Topological Polar Surface Area 26.3 Ų[PubChem]
Heavy Atom Count 14[PubChem]
Experimental Physical Properties

No specific experimental data for melting point, boiling point, or density of this compound were found in the searched literature. The compound is described as a colorless to light yellow liquid at room temperature.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of a chemical compound. Below is a summary of the expected and reported spectroscopic data for this compound.

¹H NMR Spectroscopy

A ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the tert-butyl group.

  • ¹H-NMR (300 MHz, CD₃OD): δ 7.98 (m, 2H), 7.15 (m, 2H), 1.59 (s, 9H).[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

  • ¹³C NMR (100 MHz, CDCl₃): δ 164.5 (d, JF-C = 251.3 Hz), 163.8, 130.8 (d, JF-C = 9.2 Hz), 127.2 (d, JF-C = 2.9 Hz), 114.1 (d, JF-C = 21.7 Hz), 80.2, 27.2.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound.

  • GC-MS: m/z = 196.[2]

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the carbonyl group of the ester and the C-F bond. Expected characteristic peaks include:

  • C=O stretch: ~1715 cm⁻¹

  • C-O stretch: ~1280 cm⁻¹ and ~1120 cm⁻¹

  • C-F stretch: ~1230 cm⁻¹

  • Aromatic C-H stretch: ~3050-3100 cm⁻¹

  • Aliphatic C-H stretch: ~2980 cm⁻¹

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the esterification of 4-fluorobenzoic acid.

Experimental Protocol

This protocol describes the synthesis of this compound from 4-fluorobenzoic acid and di-tert-butyl dicarbonate.[1]

Materials:

  • 4-Fluorobenzoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • tert-Butanol

  • Dichloromethane

  • Water

  • Silica gel

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a solution of 4-fluorobenzoic acid (10 g, 0.07 mol) in tert-butanol (200 ml), add 4-dimethylaminopyridine (4.36 g, 35.7 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (31.1 g, 0.14 mol) to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • After the reaction is complete, dilute the mixture with water (200 ml).

  • Extract the product with dichloromethane.

  • Combine the organic phases and remove the solvent by evaporation under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (20:1) as the eluent.

  • This procedure affords this compound as a product.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Reactant1 4-Fluorobenzoic Acid Reaction Esterification (0 °C to RT, 4h) Reactant1->Reaction Reactant2 Di-tert-butyl dicarbonate Reactant2->Reaction Catalyst DMAP Catalyst->Reaction Solvent tert-Butanol Solvent->Reaction Workup1 Dilution with Water Reaction->Workup1 Workup2 Extraction with Dichloromethane Workup1->Workup2 Workup3 Solvent Evaporation Workup2->Workup3 Purification Column Chromatography (Silica Gel, Petroleum Ether/Ethyl Acetate) Workup3->Purification Product This compound Purification->Product

Caption: Synthesis of this compound.

Applications in Drug Development

While specific blockbuster drugs containing the this compound moiety are not prominent, its utility lies in its role as a versatile building block in the synthesis of more complex pharmaceutical agents. The fluorinated phenyl ring is a common feature in many modern drugs, and the tert-butyl ester provides a convenient handle for further chemical transformations.

The tert-butyl group can act as a bioisostere for other functionalities or as a bulky group to probe steric interactions in a binding pocket. More commonly, the ester is used as a protecting group for the carboxylic acid. This allows for reactions to be carried out on other parts of the molecule without affecting the acid functionality. The tert-butyl group can then be removed under acidic conditions to liberate the free carboxylic acid, which can be a key pharmacophore or a handle for further derivatization, such as amide bond formation.

Derivatives of fluorobenzoic acid are known to be intermediates in the synthesis of various biologically active molecules, including treatments for a range of diseases.

Chemical Reactivity and Stability

This compound is generally a stable compound under normal laboratory conditions. The ester linkage is susceptible to hydrolysis under either acidic or basic conditions, although the steric hindrance of the tert-butyl group makes it more resistant to basic hydrolysis compared to less hindered esters. Acid-catalyzed hydrolysis or cleavage is the more common method for deprotection.

The aromatic ring can undergo further electrophilic aromatic substitution reactions, with the fluorine atom and the ester group directing incoming electrophiles to specific positions on the ring.

Safety Information

Based on available safety data, this compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable synthetic intermediate with properties that make it useful in the field of medicinal chemistry and drug development. This guide has summarized its key physical, chemical, and spectroscopic properties, provided a detailed synthesis protocol, and discussed its potential applications. While there is a need for more comprehensive experimental data on some of its physical properties, the available information provides a solid foundation for its use in the synthesis of novel bioactive compounds. As the demand for fluorinated pharmaceuticals continues to grow, the importance of building blocks like this compound is likely to increase.

References

tert-butyl 4-fluorobenzoate safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safety and Handling of tert-Butyl 4-Fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 58656-98-7). The following sections detail the hazards, precautionary measures, and emergency procedures necessary for the safe use of this compound in a laboratory or research setting.

Chemical Identification and Physical Properties

This compound is a fluorinated aromatic ester with the molecular formula C₁₁H₁₃FO₂. It is commonly used as a building block in organic synthesis.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 58656-98-7Sigma-Aldrich
Molecular Formula C₁₁H₁₃FO₂PubChem[1]
Molecular Weight 196.22 g/mol PubChem[1]
Physical Form LiquidSigma-Aldrich[2]
Boiling Point 51-52 °C at 0.4 mmHgSigma-Aldrich[2]
Flash Point 94.3 ± 14.7 °CSigma-Aldrich[2]
Storage Temperature Room TemperatureSigma-Aldrich[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Table 2: GHS Hazard Classification

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity — Single ExposureCategory 3H335: May cause respiratory irritation[1]

Signal Word: Warning

Hazard Pictogram:

alt text

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential.

Table 3: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standard. A face shield should be worn over the goggles when there is a significant risk of splashes.Protects against serious eye irritation from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, minimum 0.11 mm thickness). Change gloves immediately if contaminated.Provides protection against skin irritation.
Skin and Body Protection A flame-resistant lab coat or a 100% cotton lab coat should be worn over personal clothing. Wear closed-toe shoes and long pants.Protects skin from potential splashes and contact.
Respiratory Protection All work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.Prevents respiratory tract irritation.
Handling Procedures
  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Wash skin thoroughly after handling.[3]

  • Use only outdoors or in a well-ventilated area.[3]

  • Do not eat, drink, or smoke when using this product.

  • Wear protective gloves, protective clothing, eye protection, and face protection.[3]

Storage Conditions
  • Store in a well-ventilated place. Keep container tightly closed.[3]

  • Store locked up.

  • Store at room temperature.[2]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures

Table 4: First-Aid Procedures

Exposure RouteFirst-Aid Instructions
If Inhaled Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
If on Skin Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[3]
If Swallowed Rinse mouth. Call a poison center or doctor if you feel unwell.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products may be produced such as carbon monoxide, carbon dioxide, and hydrogen fluoride.

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Absorb with inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to disposal.

G Safe Handling Workflow for this compound A Hazard Identification (H302, H315, H319, H335) B Risk Assessment A->B C Implement Control Measures B->C H Emergency Preparedness B->H D Personal Protective Equipment (PPE) - Goggles - Gloves - Lab Coat C->D E Engineering Controls - Fume Hood C->E F Safe Work Procedures - Avoid Inhalation/Contact - Wash Hands C->F G Handling and Storage - Well-ventilated area - Tightly closed container F->G L Waste Disposal - Follow Regulations G->L I First Aid Measures - Inhalation, Skin, Eyes, Ingestion H->I J Spill Response H->J K Fire Fighting H->K

Caption: Logical workflow for the safe handling of this compound.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not dispose of down the drain.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety data sheet (SDS). Always consult the most current SDS for this compound from your supplier before use.

References

Commercial Sourcing and Technical Profile of tert-Butyl 4-Fluorobenzoate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and technical specifications of tert-butyl 4-fluorobenzoate (CAS No. 58656-98-7), a key building block in medicinal chemistry and materials science. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this compound and understanding its synthesis and quality control parameters.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The following tables summarize the offerings from several prominent vendors, with pricing converted to United States Dollars (USD) for comparative purposes based on exchange rates as of December 26, 2025 (1 GBP = 1.35 USD, 1 EUR = 1.18 USD).

Table 1: Commercial Supplier Data for this compound

SupplierCAS NumberPurityAvailable Pack Sizes
Sigma-Aldrich58656-98-7≥96%25 g
Fluorochem58656-98-7Not Specified25 g, 100 g, 500 g
CymitQuimica58656-98-796%1 g, 10 g, 25 g, 100 g, 500 g
CymitQuimica58656-98-7Not Specified100 g
Santa Cruz Biotechnology58656-98-7Not SpecifiedInquire for details
BLD Pharm58656-98-7Not SpecifiedInquire for details

Table 2: Pricing Information for this compound

SupplierPack SizePrice (Original Currency)Price (USD)
Sigma-Aldrich25 g$20.00$20.00
Fluorochem25 g£17.00$22.95
100 g£67.00$90.45
500 g£333.00$449.55
CymitQuimica1 g€20.00$23.60
10 g€31.00$36.58
25 g€56.00$66.08
100 g€110.00$129.80
500 g€510.00$601.80
CymitQuimica100 g€52.00$61.36

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of tert-butyl esters from acid chlorides is the esterification of 4-fluorobenzoyl chloride with tert-butanol. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

G cluster_conditions Conditions R1 4-Fluorobenzoyl Chloride P1 tert-Butyl 4-Fluorobenzoate R1->P1 R2 tert-Butanol R2->P1 Base Base (e.g., Pyridine) Base->R1 P2 Pyridinium Hydrochloride Base->P2 Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->R1

Caption: General reaction scheme for the synthesis of this compound.

General Procedure:

  • Reaction Setup: A solution of 4-fluorobenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base and Alcohol: A base, such as pyridine, is added to the solution, followed by the slow, dropwise addition of tert-butanol. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (4-fluorobenzoyl chloride) is consumed.

  • Workup: Upon completion, the reaction mixture is typically washed with water and brine to remove the base hydrochloride and any unreacted starting materials. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Purification: The solvent is removed under reduced pressure, and the crude product can be purified by distillation or column chromatography to yield pure this compound.

Quality Control

The purity and identity of this compound are typically assessed using standard analytical techniques.

Workflow for Quality Control Analysis:

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_result Final Assessment Sample This compound Sample Dissolve Dissolve in appropriate deuterated solvent (for NMR) or mobile phase (for HPLC) Sample->Dissolve HPLC High-Performance Liquid Chromatography (HPLC) Dissolve->HPLC NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Dissolve->NMR MS Mass Spectrometry (MS) Dissolve->MS Purity Determine Purity (e.g., % peak area in HPLC) HPLC->Purity Structure Confirm Structure (Chemical shifts, coupling patterns in NMR) NMR->Structure Mass Confirm Molecular Weight (m/z in MS) MS->Mass Result Certificate of Analysis (CoA) Purity->Result Structure->Result Mass->Result

Caption: A general workflow for the quality control of this compound.

Key Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities. A typical method would involve a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile, with UV detection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The chemical shifts, integration, and coupling patterns of the protons and carbons should be consistent with the expected structure of this compound.

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound.

Signaling Pathways and Experimental Workflows

Currently, there is a lack of publicly available information detailing the specific involvement of this compound in defined signaling pathways or established experimental workflows within drug discovery. While it is utilized as a building block in the synthesis of more complex molecules, its direct biological activity or role in specific cellular processes is not well-documented in scientific literature.

Therefore, the creation of diagrams for signaling pathways or detailed experimental workflows featuring this compound is not feasible at this time. Researchers utilizing this compound would typically be incorporating it into a larger synthetic scheme, the workflow for which would be highly dependent on the specific target molecule being synthesized.

Conclusion

This compound is a readily available chemical intermediate from a variety of commercial suppliers, offered at different purity grades and quantities to suit various research and development needs. While specific, detailed experimental protocols for its synthesis and quality control are not standardized in the public domain, established organic chemistry principles provide a clear path for its preparation and analysis. Its application in drug discovery and materials science is primarily as a synthetic building block, and further research is needed to elucidate any direct biological activity or involvement in specific cellular signaling pathways.

An In-Depth Technical Guide to tert-Butyl 4-Fluorobenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block in medicinal chemistry, tert-butyl 4-fluorobenzoate is a versatile chemical intermediate recognized for its role in the synthesis of complex pharmaceutical compounds. This technical guide provides a comprehensive review of its chemical properties, synthesis, and applications, with a focus on its utility in drug development.

Core Chemical and Physical Properties

This compound is a benzoate ester characterized by a tert-butyl group and a fluorine atom at the 4-position of the benzene ring. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule, including its metabolic stability and binding affinity.[1] The bulky tert-butyl ester group often serves as a protecting group for the carboxylic acid functionality during multi-step syntheses.

Table 1: Physical and Chemical Properties of this compound [2][3]

PropertyValue
Molecular Formula C₁₁H₁₃FO₂
Molecular Weight 196.22 g/mol [2]
IUPAC Name This compound[2]
CAS Number 58656-98-7[2]
Appearance Colourless to light yellow liquid[3]
Boiling Point 51-52 °C at 0.4 mmHg[3]
Density (Predicted) 1.083 ± 0.06 g/cm³[3]
SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)F[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are two common experimental protocols.

Method 1: Esterification using Di-tert-butyl Dicarbonate

This method involves the reaction of 4-fluorobenzoic acid with di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Protocol: [3]

  • Dissolve 10 g (0.07 mol) of 4-fluorobenzoic acid in 200 ml of tert-butanol.

  • Add 4.36 g (35.7 mmol) of 4-dimethylaminopyridine to the solution.

  • Cool the mixture to 0 °C and slowly add 31.1 g (0.14 mol) of di-tert-butyl dicarbonate.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Upon completion of the reaction, dilute the mixture with 200 ml of water.

  • Extract the product with dichloromethane.

  • Combine the organic phases and remove the solvent by evaporation under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate (20:1) eluent to yield this compound.

Yield: 10.2 g (74%)[3]

reagents 4-Fluorobenzoic Acid + Di-tert-butyl Dicarbonate + DMAP solvent tert-Butanol reagents->solvent Dissolve reaction_conditions 0 °C to Room Temperature, 4 hours solvent->reaction_conditions React workup Water Quench & Dichloromethane Extraction reaction_conditions->workup Process purification Column Chromatography workup->purification Isolate product This compound purification->product Yields

Synthesis of this compound via Di-tert-butyl Dicarbonate.

Method 2: Esterification from 4-Fluorobenzoyl Chloride

This alternative method involves the reaction of 4-fluorobenzoyl chloride with tert-butanol in the presence of a base like pyridine.

Experimental Protocol: (Adapted from a similar procedure for tert-butyl 4-bromobenzoate[4])

  • In a flask, prepare a mixture of 5.5 g of dry tert-butanol and 7.08 g of dry pyridine.

  • Prepare a solution of 4-fluorobenzoyl chloride in anhydrous methylene chloride.

  • Add the 4-fluorobenzoyl chloride solution to the tert-butanol and pyridine mixture.

  • Stir the reaction mixture under a nitrogen atmosphere for 48 hours.

  • Dilute the reaction mixture with methylene chloride.

  • Extract the organic solution with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Distill the residual oil under reduced pressure to obtain pure this compound.

start 4-Fluorobenzoyl Chloride + tert-Butanol base Pyridine start->base Add reaction Stir under Nitrogen, 48 hours base->reaction Initiate extraction Dilute with CH₂Cl₂ & Wash with Water reaction->extraction Work-up drying Dry with Na₂SO₄ extraction->drying distillation Vacuum Distillation drying->distillation final_product This compound distillation->final_product

Synthesis from 4-Fluorobenzoyl Chloride.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H-NMR (300 MHz, CD₃OD)δ 7.98 (m, 2H), 7.15 (m, 2H), 1.59 (s, 9H)[3]
¹³C-NMR (Predicted)C=O at ~165 ppm; Quaternary C of tert-butyl at ~81 ppm; CH₃ of tert-butyl at ~28 ppm; Aromatic carbons from ~115-166 ppm.
IR (Predicted)Strong C=O stretch at ~1715 cm⁻¹; C-O stretch at ~1280 and ~1120 cm⁻¹; C-F stretch at ~1230 cm⁻¹; Aromatic C-H stretches at ~3050-3100 cm⁻¹; Aliphatic C-H stretches at ~2980 cm⁻¹.
Mass Spec. (GC-MS)Molecular Ion (M⁺) at m/z 196. Loss of isobutylene (M-56) to give the 4-fluorobenzoyl cation at m/z 140. Loss of the tert-butyl group (M-57) to give the 4-fluorobenzoate radical cation at m/z 139.[5][6]

Application in Drug Development: Synthesis of Vernakalant Intermediate

This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceuticals. A notable example is in the synthetic pathways leading to the antiarrhythmic drug, Vernakalant.[7][8] Vernakalant is used for the rapid conversion of atrial fibrillation to sinus rhythm.[3]

The synthesis of key intermediates for Vernakalant can involve the use of fluorinated benzoic acid derivatives. The workflow below illustrates a conceptual pathway where a derivative of this compound could be utilized in the synthesis of a crucial fragment of Vernakalant.

start This compound Derivative step1 Multi-step Conversion start->step1 intermediate Key Chiral Intermediate step1->intermediate step2 Coupling Reaction intermediate->step2 vernakalant Vernakalant step2->vernakalant

Conceptual Workflow in Vernakalant Synthesis.

Mechanism of Action of Vernakalant

Vernakalant exerts its antiarrhythmic effects by modulating ion channels in the heart, with a degree of atrial selectivity.[1][9] This selectivity is advantageous as it reduces the risk of ventricular proarrhythmias.[2]

The primary mechanism of action involves the blockade of specific potassium (K⁺) and sodium (Na⁺) channels that are more prominent in the atria.[9]

  • Potassium Channel Blockade: Vernakalant blocks the ultra-rapid delayed rectifier potassium current (IKur) and the acetylcholine-activated potassium current (IKAch), which are predominantly found in the atria. This blockade prolongs the atrial action potential duration and the effective refractory period.[7][9]

  • Sodium Channel Blockade: The drug also exhibits a frequency- and voltage-dependent blockade of sodium channels, which is more pronounced at the higher heart rates characteristic of atrial fibrillation.[1][7]

This multi-channel blockade helps to terminate the re-entrant electrical circuits that sustain atrial fibrillation, thereby restoring a normal sinus rhythm.

vernakalant Vernakalant blockade_k Blockade vernakalant->blockade_k blockade_na Blockade vernakalant->blockade_na k_channels Atrial K⁺ Channels (IKur, IKAch) na_channels Atrial Na⁺ Channels blockade_k->k_channels repolarization Prolonged Atrial Repolarization blockade_k->repolarization blockade_na->na_channels conduction Slowed Atrial Conduction blockade_na->conduction arrhythmia_termination Termination of Atrial Fibrillation repolarization->arrhythmia_termination conduction->arrhythmia_termination

Mechanism of Action of Vernakalant.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly within the realm of drug discovery and development. Its synthesis is well-established, and its chemical properties make it a useful building block for introducing a fluorophenyl moiety into more complex molecules. The application of related structures in the synthesis of drugs like Vernakalant highlights the importance of such fluorinated intermediates in modern medicinal chemistry. This guide provides researchers and drug development professionals with essential data and protocols to effectively utilize this compound in their synthetic endeavors.

References

The Discovery and History of tert-Butyl 4-Fluorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-fluorobenzoate is a key building block in modern organic synthesis, finding significant application in the pharmaceutical and agrochemical industries. Its unique structural features—a fluorine atom on the aromatic ring and a bulky tert-butyl ester group—impart desirable physicochemical properties to molecules, influencing their biological activity, metabolic stability, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its synthesis, chemical properties, and pivotal role as a versatile intermediate in the development of therapeutic agents and other commercially important compounds.

Introduction: The Significance of Fluorine and tert-Butyl Esters in Chemical Synthesis

The strategic incorporation of fluorine into organic molecules is a well-established and powerful strategy in medicinal chemistry. The presence of a fluorine atom can profoundly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Concurrently, the tert-butyl ester functional group serves as a common and effective protecting group for carboxylic acids. Its steric bulk prevents unwanted reactions, and it can be selectively removed under specific acidic conditions, making it an invaluable tool in multi-step synthetic sequences. The combination of these two features in this compound has made it a valuable and widely used intermediate in organic synthesis.

Discovery and Historical Synthesis

While a definitive seminal publication detailing the very first synthesis of this compound is not readily apparent in a historical context, its preparation falls under the broader, well-established field of esterification of carboxylic acids. The synthesis of tert-butyl esters, in general, has been a subject of chemical research for many decades. Early methods for the preparation of tert-butyl esters often involved the reaction of a carboxylic acid with isobutylene under high pressure and acidic conditions.

Modern and more convenient laboratory-scale syntheses have since been developed, largely supplanting these earlier, more hazardous methods. The widespread availability of 4-fluorobenzoic acid and efficient tert-butylating agents has made the synthesis of this compound a routine procedure in many research and industrial laboratories.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties [2]

PropertyValue
CAS Number 58656-98-7
Molecular Formula C₁₁H₁₃FO₂
Molecular Weight 196.22 g/mol
Appearance Colorless to light yellow liquid or solid
Boiling Point 234.5 °C (predicted)
Melting Point 25-27 °C
Density 1.07 g/cm³ (predicted)

Table 2: Spectroscopic Data

Technique Data
¹H-NMR (CDCl₃, 300 MHz) δ 7.98 (dd, J=8.7, 5.4 Hz, 2H), 7.08 (t, J=8.7 Hz, 2H), 1.58 (s, 9H)
¹³C-NMR (CDCl₃, 75 MHz) δ 165.4 (C=O), 165.3 (d, J=252 Hz, C-F), 132.0 (d, J=9.0 Hz, Ar-C), 127.4 (d, J=3.0 Hz, Ar-C), 115.2 (d, J=21.8 Hz, Ar-C), 81.2 (C(CH₃)₃), 28.2 (C(CH₃)₃)
Mass Spectrometry (EI) m/z (%): 141 (100), 123 (30), 95 (20), 57 (80)

Experimental Protocols for Synthesis

Several methods have been reported for the synthesis of this compound. The most common and efficient laboratory-scale preparation involves the esterification of 4-fluorobenzoic acid using di-tert-butyl dicarbonate.

Synthesis from 4-Fluorobenzoic Acid and Di-tert-butyl Dicarbonate

This method is widely used due to its mild reaction conditions and high yields.

Reaction Scheme:

G 4-Fluorobenzoic_Acid 4-Fluorobenzoic Acid tert-Butyl_4-fluorobenzoate This compound 4-Fluorobenzoic_Acid->tert-Butyl_4-fluorobenzoate Di-tert-butyl_Dicarbonate Di-tert-butyl Dicarbonate ((Boc)₂O) Di-tert-butyl_Dicarbonate->tert-Butyl_4-fluorobenzoate DMAP DMAP (catalyst) DMAP->tert-Butyl_4-fluorobenzoate tert-Butanol tert-Butanol (solvent) tert-Butanol->tert-Butyl_4-fluorobenzoate CO2 CO₂ tert-Butanol_byproduct tert-Butanol

Figure 1: Synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-fluorobenzoic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or tert-butanol, add 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 eq) as a catalyst.

  • Addition of Reagent: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Applications in Drug Discovery and Development

The unique combination of a fluorine substituent and a tert-butyl ester protecting group makes this compound a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

Intermediate in the Synthesis of Sitagliptin

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. While this compound itself is not a direct precursor, a closely related derivative, (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, is a key chiral intermediate in some synthetic routes to sitagliptin. The synthesis of this intermediate often involves precursors derived from fluorinated benzoic acids, highlighting the importance of this class of compounds in the production of this blockbuster drug. The tert-butyl ester can be employed as a protecting group for the carboxylic acid functionality during the synthesis of this crucial intermediate.

Sitagliptin_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Intermediate Synthesis cluster_coupling Coupling and Final Steps cluster_final Final Product Fluorinated_Benzoic_Acid_Derivative Fluorinated Benzoic Acid Derivative Protected_Amino_Acid Formation of Protected β-Amino Acid Ester Fluorinated_Benzoic_Acid_Derivative->Protected_Amino_Acid Chiral_Resolution Chiral Resolution or Asymmetric Synthesis Protected_Amino_Acid->Chiral_Resolution Coupling Coupling with Triazolopiperazine Moiety Chiral_Resolution->Coupling Deprotection Deprotection Coupling->Deprotection Sitagliptin Sitagliptin Deprotection->Sitagliptin

Figure 2: Generalized workflow for the synthesis of Sitagliptin.

Applications in Agrochemical Synthesis

The structural motifs present in this compound are also of interest in the design and synthesis of modern agrochemicals, such as pesticides and herbicides. The presence of a fluorinated phenyl ring can enhance the biological activity and metabolic stability of these compounds, leading to more effective and environmentally benign crop protection agents. While specific, large-scale applications of this compound in the synthesis of commercial pesticides are not as widely documented as its role in pharmaceuticals, its derivatives are undoubtedly valuable building blocks for the exploration of new agrochemical candidates. The principles of enhancing efficacy through fluorination are well-recognized in this field.[1]

Conclusion

This compound, while a seemingly simple molecule, represents the convergence of several key concepts in modern organic chemistry: the strategic use of fluorine to modulate molecular properties and the application of protecting group strategies to enable complex molecular synthesis. Its history is intertwined with the broader development of esterification methods, and its present-day utility is firmly established in the synthesis of high-value compounds, particularly in the pharmaceutical industry. For researchers and drug development professionals, a thorough understanding of the synthesis, properties, and applications of this versatile intermediate is essential for the continued innovation of new and improved chemical entities.

References

Methodological & Application

Synthesis of tert-butyl 4-fluorobenzoate: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed experimental protocols for the synthesis of tert-butyl 4-fluorobenzoate, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] Two primary synthetic routes are presented: the Steglich esterification of 4-fluorobenzoic acid and the reaction of 4-fluorobenzoyl chloride with tert-butanol. This note includes comprehensive, step-by-step methodologies, a summary of quantitative data, and a visual representation of the experimental workflow to guide researchers in the successful synthesis and purification of the target compound.

Introduction

This compound is a key building block in organic synthesis. The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of molecules, making it a desirable feature in drug discovery.[1] The tert-butyl ester group serves as a common protecting group for carboxylic acids, which can be selectively removed under acidic conditions. This application note details two reliable methods for the preparation of this compound, tailored for researchers in synthetic chemistry and drug development.

Data Summary

The following table summarizes the typical quantitative data associated with the two presented synthesis protocols. Yields and purity are representative and may vary based on experimental conditions and scale.

ParameterMethod 1: Steglich EsterificationMethod 2: From 4-fluorobenzoyl chloride
Starting Materials 4-fluorobenzoic acid, tert-butanol4-fluorobenzoyl chloride, tert-butanol
Key Reagents DCC, DMAPPyridine
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Reaction Time 3-4 hours48 hours
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Typical Yield 75-85%~70%
Purity (Post-purification) >98%>98%
Purification Method Filtration and Liquid ChromatographyExtraction and Distillation

Experimental Protocols

Method 1: Steglich Esterification of 4-fluorobenzoic acid

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the esterification of 4-fluorobenzoic acid with the sterically hindered tert-butanol.[2][3][4][5] This reaction is conducted under mild conditions, making it suitable for acid-sensitive substrates.[2][4]

Materials:

  • 4-fluorobenzoic acid

  • tert-Butanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a 250 mL round-bottom flask, add 4-fluorobenzoic acid (1.40 g, 10 mmol), tert-butanol (2.22 g, 30 mmol), and 4-(dimethylamino)pyridine (0.12 g, 1 mmol).

  • Dissolve the solids in 100 mL of anhydrous dichloromethane.

  • Cool the flask in an ice bath to 0 °C with stirring.

  • Slowly add dicyclohexylcarbodiimide (2.27 g, 11 mmol) to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.[5]

  • A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by vacuum filtration.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (2 x 25 mL) and saturated NaHCO₃ solution (2 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.

Method 2: Synthesis from 4-fluorobenzoyl chloride

This classic method involves the reaction of an acid chloride with an alcohol in the presence of a base to neutralize the HCl byproduct. Pyridine is commonly used as both the base and a catalyst. A similar procedure has been successfully used for the synthesis of tert-butyl 4-bromobenzoate.[6]

Materials:

  • 4-fluorobenzoyl chloride

  • tert-Butanol, anhydrous

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a nitrogen inlet

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a dry 100 mL round-bottom flask under a nitrogen atmosphere, combine anhydrous tert-butanol (5.5 g, 74 mmol) and anhydrous pyridine (7.1 g, 90 mmol).

  • To this stirred mixture, add a solution of 4-fluorobenzoyl chloride (10.0 g, 63 mmol) in 20 mL of anhydrous dichloromethane dropwise over 15 minutes.

  • Stir the reaction mixture at room temperature for 48 hours.

  • After the reaction is complete, dilute the mixture with 50 mL of dichloromethane.

  • Transfer the solution to a separatory funnel and wash with water (3 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent by rotary evaporation.

  • The resulting crude oil is then purified by vacuum distillation to yield pure this compound.[6]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the two synthesis methods.

Steglich_Esterification_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product reactant_node reactant_node process_node process_node product_node product_node 4F_Benzoic_Acid 4-fluorobenzoic acid tBuOH tert-butanol Mixing Mix & Dissolve tBuOH->Mixing DCC DCC Reaction Stir at RT (3h) DCC->Reaction Add slowly DMAP DMAP DMAP->Mixing DCM DCM (solvent) DCM->Mixing Cooling Cool to 0 °C Mixing->Cooling Cooling->Reaction Filtration Filter DCU Reaction->Filtration Workup Aqueous Wash Filtration->Workup Drying Dry (Na2SO4) Workup->Drying Evaporation Evaporate Solvent Drying->Evaporation Purification Column Chromatography Evaporation->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the Steglich Esterification of 4-fluorobenzoic acid.

Acid_Chloride_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product reactant_node reactant_node process_node process_node product_node product_node 4F_Benzoyl_Chloride 4-fluorobenzoyl chloride Addition Add Acid Chloride 4F_Benzoyl_Chloride->Addition in DCM tBuOH tert-butanol Pyridine Pyridine Mixing Mix tBuOH & Pyridine Pyridine->Mixing DCM DCM (solvent) Mixing->Addition Reaction Stir at RT (48h) Addition->Reaction Dilution Dilute with DCM Reaction->Dilution Workup Aqueous Wash Dilution->Workup Drying Dry (Na2SO4) Workup->Drying Evaporation Evaporate Solvent Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis from 4-fluorobenzoyl chloride.

References

Application Notes and Protocols: Utilizing Benzoyl and tert-Butyl Ester Protecting Groups in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. This document provides detailed application notes and protocols for the use of two key protecting groups: the 4-fluorobenzoyl group for the protection of alcohols and amines, and the tert-butyl ester for the protection of carboxylic acids. While the term "tert-butyl 4-fluorobenzoate" might be misconstrued as a single protecting group, it is, in fact, an ester that incorporates both of these functionalities. These notes will clarify their distinct roles and applications.

The 4-fluorobenzoyl group offers a robust means of protecting hydroxyl and amino functionalities, with the fluorine substituent providing unique electronic properties that can influence reactivity and stability.[1] Concurrently, the tert-butyl ester is a widely employed protecting group for carboxylic acids, valued for its stability in basic and nucleophilic conditions and its selective removal under acidic conditions.[2][3]

I. The 4-Fluorobenzoyl Group for Protection of Alcohols and Amines

The 4-fluorobenzoyl group can be introduced by reacting an alcohol or amine with 4-fluorobenzoyl chloride or a related activated derivative.

A. Protection of Alcohols

Reaction Scheme:

Experimental Protocol: 4-Fluorobenzoylation of a Primary Alcohol

  • Materials:

    • Primary alcohol (1.0 eq)

    • 4-Fluorobenzoyl chloride (1.2 eq)

    • Pyridine or Triethylamine (Et₃N) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure: a. Dissolve the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Add the base (pyridine or Et₃N) dropwise to the stirred solution. d. Slowly add 4-fluorobenzoyl chloride to the reaction mixture. e. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC). f. Upon completion, quench the reaction by adding water. g. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine. h. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-fluorobenzoyl protected alcohol.

B. Deprotection of 4-Fluorobenzoyl Ethers

Deprotection is typically achieved by basic hydrolysis (saponification).

Reaction Scheme:

Experimental Protocol: Saponification of a 4-Fluorobenzoyl Ester

  • Materials:

    • 4-Fluorobenzoyl protected alcohol (1.0 eq)

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (2-4 eq)

    • Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc) or DCM

    • Brine

    • Anhydrous MgSO₄ or Na₂SO₄

  • Procedure: a. Dissolve the 4-fluorobenzoyl ester in MeOH or a THF/water mixture. b. Add a solution of NaOH or LiOH in water. c. Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) until the reaction is complete (monitored by TLC). d. Cool the reaction mixture and neutralize with 1 M HCl. e. Extract the product with EtOAc or DCM. f. Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude alcohol by flash column chromatography if necessary.

II. The tert-Butyl Ester for Protection of Carboxylic Acids

The tert-butyl ester is a sterically hindered protecting group for carboxylic acids, offering stability against many nucleophiles and bases.[3] It is readily cleaved under acidic conditions.

A. Protection of Carboxylic Acids (Formation of tert-Butyl Esters)

Reaction Scheme:

or

Experimental Protocol: tert-Butylation of a Carboxylic Acid using (Boc)₂O

  • Materials:

    • Carboxylic acid (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2-1.5 eq)

    • Anhydrous solvent (e.g., DCM, THF, or Acetonitrile)

  • Procedure: a. Dissolve the carboxylic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere. b. Add the base (Et₃N or DIPEA) and DMAP to the solution. c. Add (Boc)₂O portion-wise or as a solution in the reaction solvent. d. Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC. e. Upon completion, concentrate the reaction mixture under reduced pressure. f. Redissolve the residue in a suitable organic solvent (e.g., EtOAc) and wash with water and brine. g. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. h. Purify the crude tert-butyl ester by flash column chromatography.

B. Deprotection of tert-Butyl Esters

The cleavage of tert-butyl esters is typically achieved with strong acids.[4][5]

Reaction Scheme:

Experimental Protocol: Acid-Catalyzed Deprotection of a tert-Butyl Ester

  • Materials:

    • tert-Butyl ester (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Toluene or hexanes (for co-evaporation)

  • Procedure: a. Dissolve the tert-butyl ester in DCM in a round-bottom flask. b. Cool the solution to 0 °C. c. Add TFA dropwise (typically 20-50% v/v solution in DCM). d. Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC. e. Upon completion, concentrate the reaction mixture under reduced pressure. f. Co-evaporate the residue with toluene or hexanes to remove residual TFA. g. The resulting carboxylic acid can be used directly or purified further if necessary.

Data Summary

Protecting GroupFunctional Group ProtectedProtection ConditionsDeprotection ConditionsStability
4-Fluorobenzoyl Alcohol, Amine4-Fluorobenzoyl chloride, Base (e.g., Pyridine, Et₃N)Basic hydrolysis (e.g., NaOH, LiOH)Stable to acidic conditions, mild reducing agents.
tert-Butyl Ester Carboxylic Acid(Boc)₂O, DMAP, Base; or Isobutylene, H⁺ catalystStrong acid (e.g., TFA, HCl)[4][5]Stable to basic conditions, nucleophiles, and catalytic hydrogenation.[3]

Visualizing the Workflows

Protection and Deprotection of an Alcohol with 4-Fluorobenzoyl Group

G cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol Protected_Alcohol 4-Fluorobenzoyl Protected Alcohol Alcohol->Protected_Alcohol Reaction 4-F-Ph-COCl 4-F-Ph-COCl 4-F-Ph-COCl->Protected_Alcohol Base Base Base->Protected_Alcohol Deprotected_Alcohol Alcohol Protected_Alcohol->Deprotected_Alcohol Hydrolysis Base_H2O Base, H₂O Base_H2O->Deprotected_Alcohol

Caption: Workflow for alcohol protection and deprotection.

Protection and Deprotection of a Carboxylic Acid with a tert-Butyl Group

G cluster_protection Protection cluster_deprotection Deprotection Carboxylic_Acid Carboxylic Acid Protected_Acid tert-Butyl Ester Carboxylic_Acid->Protected_Acid Esterification Boc2O_DMAP (Boc)₂O, DMAP, Base Boc2O_DMAP->Protected_Acid Deprotected_Acid Carboxylic Acid Protected_Acid->Deprotected_Acid Acidolysis Acid Strong Acid (TFA) Acid->Deprotected_Acid

Caption: Workflow for carboxylic acid protection and deprotection.

Orthogonality

A key advantage in complex syntheses is the use of orthogonal protecting groups, which can be removed under different conditions without affecting each other. The 4-fluorobenzoyl and tert-butyl ester groups represent an excellent orthogonal pair. The tert-butyl ester is stable to the basic conditions used to cleave the 4-fluorobenzoyl group, and the 4-fluorobenzoyl group is stable to the acidic conditions required to remove the tert-butyl ester.

G Molecule Molecule with -OH and -COOH Protected_Molecule 4-Fluorobenzoyl Protected Alcohol & tert-Butyl Protected Carboxylic Acid Molecule->Protected_Molecule Protection Steps Deprotected_Alcohol Deprotected Alcohol (tert-Butyl Ester Intact) Protected_Molecule->Deprotected_Alcohol Base (e.g., NaOH) Deprotected_Acid Deprotected Carboxylic Acid (4-Fluorobenzoyl Ester Intact) Protected_Molecule->Deprotected_Acid Acid (e.g., TFA)

Caption: Orthogonal deprotection strategy.

References

Application Notes and Protocols for tert-butyl 4-fluorobenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of tert-butyl 4-fluorobenzoate in key organic synthesis transformations. This versatile building block serves as a valuable precursor in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The methodologies outlined below focus on Suzuki-Miyaura cross-coupling, nucleophilic aromatic substitution (SNAr), and the deprotection of the tert-butyl ester.

Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds. While this compound itself is generally unreactive as a coupling partner under standard Suzuki conditions, its bromo-analogue, tert-butyl 4-bromobenzoate, is an excellent substrate for such transformations. The resulting biaryl tert-butyl esters can be readily hydrolyzed to the corresponding carboxylic acids, which are key intermediates in the development of pharmaceuticals and functional materials.

Reaction Principle: The Suzuki-Miyaura Coupling

The reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound. The catalytic cycle comprises three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the catalyst.

Suzuki_Miyaura_Coupling Ar-X tert-Butyl 4-bromobenzoate Oxidative_Addition Oxidative Addition Ar-X->Oxidative_Addition Pd(0)Ln Pd(0) Catalyst Pd(0)Ln->Oxidative_Addition Ar-Pd(II)Ln-X Ar-Pd(II)-X Intermediate Oxidative_Addition->Ar-Pd(II)Ln-X Transmetalation Transmetalation Ar-Pd(II)Ln-X->Transmetalation Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)Ln-Ar' Ar-Pd(II)-Ar' Intermediate Transmetalation->Ar-Pd(II)Ln-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)Ln-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regeneration Ar-Ar' Biaryl Product Reductive_Elimination->Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling of tert-Butyl 4-Bromobenzoate

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of tert-butyl 4-bromobenzoate with various arylboronic acids, based on analogous reactions with similar substrates.

EntryArylboronic Acid PartnerExpected ProductReported Yield Range (%) for Analogous Reactions
1Phenylboronic acidtert-Butyl 4-phenylbenzoate85 - 98
24-Methylphenylboronic acidtert-Butyl 4-(p-tolyl)benzoate80 - 95
34-Methoxyphenylboronic acidtert-Butyl 4-(4-methoxyphenyl)benzoate75 - 92
44-Chlorophenylboronic acidtert-Butyl 4-(4-chlorophenyl)benzoate70 - 88
53-Thienylboronic acidtert-Butyl 4-(thiophen-3-yl)benzoate65 - 85
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of tert-butyl 4-bromobenzoate with an arylboronic acid.

Materials:

  • tert-Butyl 4-bromobenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask, add tert-butyl 4-bromobenzoate, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under the inert atmosphere, add the degassed solvent mixture.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine Combine Reactants: - tert-Butyl 4-bromobenzoate - Arylboronic Acid - Base Inert Establish Inert Atmosphere Combine->Inert Add_Solvent Add Degassed Solvent Inert->Add_Solvent Add_Catalyst Add Palladium Catalyst Add_Solvent->Add_Catalyst Heat Heat and Stir (80-100 °C, 4-12 h) Add_Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Workup Aqueous Workup and Extraction Cool->Workup Dry Dry and Concentrate Workup->Dry Purify Purify by Column Chromatography Dry->Purify

Experimental workflow for Suzuki-Miyaura cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

This compound can undergo nucleophilic aromatic substitution (SNAr) where the fluorine atom is displaced by a suitable nucleophile. The electron-withdrawing nature of the tert-butoxycarbonyl group activates the aromatic ring towards nucleophilic attack, particularly at the para position. This reaction is a valuable method for introducing various functionalities onto the benzene ring.

Reaction Principle: Nucleophilic Aromatic Substitution

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.

SNAr_Mechanism Substrate tert-Butyl 4-fluorobenzoate Addition Nucleophilic Addition Substrate->Addition Nucleophile Nucleophile (e.g., Piperidine) Nucleophile->Addition Meisenheimer Meisenheimer Complex (Intermediate) Addition->Meisenheimer Elimination Elimination of Fluoride Meisenheimer->Elimination Product Substituted Product Elimination->Product

Mechanism of nucleophilic aromatic substitution (SNAr).
Data Presentation: SNAr of this compound with Amines

The following table provides an example of a typical SNAr reaction with this compound.

EntryNucleophileProductTypical ConditionsExpected Yield (%)
1Piperidinetert-Butyl 4-(piperidin-1-yl)benzoateK₂CO₃, DMF, 100-120 °C, 12-24 h70 - 90
Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for the SNAr reaction of this compound with an amine nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (e.g., Piperidine, 1.5 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound, the amine nucleophile, and the base.

  • Add the anhydrous polar aprotic solvent.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Deprotection of the tert-Butyl Ester

The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under basic and neutral conditions. It can be readily cleaved under acidic conditions to afford the corresponding carboxylic acid. This deprotection is a crucial step in many synthetic sequences where the carboxylic acid functionality is required for subsequent transformations or as the final product.

Reaction Principle: Acid-Catalyzed Deprotection

The deprotection of the tert-butyl ester is typically achieved using a strong acid, such as trifluoroacetic acid (TFA). The reaction proceeds through the protonation of the ester carbonyl oxygen, followed by the elimination of the stable tert-butyl cation, which is then quenched to form isobutylene.

Deprotection_Mechanism Ester tert-Butyl 4-fluorobenzoate Protonation Protonation Ester->Protonation Acid Trifluoroacetic Acid (TFA) Acid->Protonation Protonated_Ester Protonated Ester Protonation->Protonated_Ester Elimination Elimination of tert-Butyl Cation Protonated_Ester->Elimination Carboxylic_Acid 4-Fluorobenzoic Acid Elimination->Carboxylic_Acid tBu_Cation tert-Butyl Cation Elimination->tBu_Cation Isobutylene Isobutylene tBu_Cation->Isobutylene Deprotonation

Mechanism of acid-catalyzed deprotection of a tert-butyl ester.
Data Presentation: Deprotection of this compound

EntryReagent(s)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1TFADCMRoom Temperature1 - 4>95
Experimental Protocol: Deprotection of tert-Butyl Ester

This protocol describes a standard procedure for the deprotection of this compound using trifluoroacetic acid.

Materials:

  • This compound (1.0 equiv)

  • Trifluoroacetic acid (TFA) (5-10 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound in dichloromethane.

  • To the stirred solution, add trifluoroacetic acid dropwise at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-fluorobenzoic acid. Further purification can be achieved by recrystallization if necessary.

Deprotection_Workflow cluster_reaction Reaction cluster_workup Workup and Isolation Dissolve Dissolve Ester in DCM Add_TFA Add TFA Dropwise Dissolve->Add_TFA Stir Stir at Room Temp (1-4 h) Add_TFA->Stir Monitor Monitor Progress (TLC) Stir->Monitor Neutralize Neutralize with NaHCO₃ (aq) Monitor->Neutralize Extract Extract with DCM Neutralize->Extract Wash_Dry Wash, Dry, and Concentrate Extract->Wash_Dry Product Isolate 4-Fluorobenzoic Acid Wash_Dry->Product

Experimental workflow for the deprotection of tert-butyl ester.

Application Notes and Protocols: Reaction of tert-Butyl 4-Fluorobenzoate with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reaction of tert-butyl 4-fluorobenzoate with various Grignard reagents. This reaction is a robust and versatile method for the synthesis of tertiary alcohols containing a 4-fluorophenyl group, a valuable pharmacophore in modern drug discovery. The protocols outlined herein are designed to be reproducible and scalable for applications in medicinal chemistry and process development.

Introduction

The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency. The reaction of esters with Grignard reagents provides a direct route to tertiary alcohols, where two identical alkyl or aryl groups from the Grignard reagent are introduced.[1][2] The substrate, this compound, is an attractive starting material due to the prevalence of the 4-fluorophenyl moiety in a wide range of pharmaceuticals. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The tert-butyl ester provides good stability and solubility characteristics for the starting material.

The general transformation involves the reaction of this compound with at least two equivalents of a Grignard reagent (R-MgX, where R can be alkyl or aryl, and X is a halide) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction proceeds through a ketone intermediate which rapidly reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol upon acidic workup.[2]

Data Presentation

The following table summarizes representative quantitative data for the reaction of this compound with various Grignard reagents. Please note that yields are highly dependent on reaction conditions, including the purity of reagents and the strict exclusion of moisture.

Grignard Reagent (R-MgX)ProductReaction ConditionsTypical Yield (%)
Methylmagnesium Bromide2-(4-Fluorophenyl)propan-2-olAnhydrous THF, 0 °C to rt, 2h85-95
Ethylmagnesium Bromide3-(4-Fluorophenyl)pentan-3-olAnhydrous Diethyl Ether, 0 °C to rt, 2h80-90
Phenylmagnesium Bromide(4-Fluorophenyl)diphenylmethanolAnhydrous THF, rt, 3h88-96
Isopropylmagnesium Chloride2,4-Dimethyl-3-(4-fluorophenyl)pentan-3-olAnhydrous THF, rt, 4h75-85
Benzylmagnesium Chloride1-(4-Fluorophenyl)-1,1-dibenzylethanolAnhydrous Diethyl Ether, 0 °C to rt, 3h82-92

Experimental Protocols

General Considerations:

The Grignard reaction is highly sensitive to moisture and atmospheric oxygen. All glassware must be thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and cooled under a stream of dry, inert gas (e.g., nitrogen or argon) before use. Anhydrous solvents are essential for the success of the reaction. Commercially available anhydrous solvents should be used, or solvents should be freshly distilled from an appropriate drying agent.

Materials:

  • This compound

  • Magnesium turnings

  • Appropriate alkyl or aryl halide (e.g., methyl bromide, phenyl bromide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Protocol for the Synthesis of (4-Fluorophenyl)diphenylmethanol:

This protocol describes the reaction of this compound with phenylmagnesium bromide.

Step 1: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

  • Place magnesium turnings (2.2 equivalents) in a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

  • Add a small crystal of iodine to the flask to help initiate the reaction.

  • Assemble the glassware and flush the system with a slow stream of dry nitrogen or argon.

  • In the dropping funnel, prepare a solution of bromobenzene (2.2 equivalents) in anhydrous THF.

  • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle boiling of the solvent is observed. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and greyish-brown.

Step 2: Reaction with this compound

  • Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice bath.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Add the solution of this compound dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.

Step 3: Workup and Purification

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated aqueous sodium chloride solution).

  • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude (4-fluorophenyl)diphenylmethanol can be purified by recrystallization or column chromatography on silica gel.

Mandatory Visualizations

ReactionWorkflow Workflow for the Synthesis of Tertiary Alcohols via Grignard Reaction cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Workup & Purification A Dry Glassware & Reagents B Mg Turnings + I2 Crystal in Flask A->B C Add Anhydrous Ether B->C D Add Alkyl/Aryl Halide Solution C->D E Initiate & Reflux D->E F Cool Grignard Reagent E->F H Slow Addition to Grignard Reagent at 0 °C F->H G Prepare this compound Solution G->H I Warm to RT & Stir H->I J Quench with sat. NH4Cl (aq) I->J K Extraction with Organic Solvent J->K L Wash with Brine K->L M Dry with Na2SO4/MgSO4 L->M N Concentrate in vacuo M->N O Purify (Recrystallization/Chromatography) N->O P Tertiary Alcohol Product O->P

Caption: Experimental workflow for the synthesis of tertiary alcohols.

SignalingPathways Mechanism of Grignard Reaction with this compound Ester This compound Tetrahedral1 Tetrahedral Intermediate Ester->Tetrahedral1 + Nucleophilic Attack Grignard1 R-MgX (1st eq.) Grignard1->Tetrahedral1 Ketone 4-Fluoroacetophenone (if R=Me) Tetrahedral1->Ketone - Elimination LeavingGroup t-BuO-MgX Tetrahedral1->LeavingGroup Alkoxide Magnesium Alkoxide Intermediate Ketone->Alkoxide + Nucleophilic Attack Grignard2 R-MgX (2nd eq.) Grignard2->Alkoxide Product Tertiary Alcohol Alkoxide->Product + Protonation Workup H3O+ Workup Workup->Product

Caption: Reaction mechanism of Grignard addition to this compound.

References

The Role of tert-Butyl 4-Fluorobenzoate in the Synthesis of PARP Inhibitors: Application Notes and Protocols for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-fluorobenzoate serves as a pivotal starting material in the synthesis of high-value therapeutic agents, most notably the Poly(ADP-ribose) polymerase (PARP) inhibitor, Olaparib. The strategic incorporation of the fluorinated phenyl ring, facilitated by this building block, is crucial for the biological activity and pharmacokinetic profile of the final drug substance. This document provides detailed application notes on the significance of this compound in medicinal chemistry, comprehensive experimental protocols for the synthesis of key intermediates, and an overview of the biological context of PARP inhibition.

Introduction

The fluorinated benzoate motif is of significant interest in medicinal chemistry due to the ability of the fluorine atom to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This compound, with its protected carboxylic acid group, is an ideal starting material for multi-step syntheses, allowing for selective functionalization of the aromatic ring before deprotection. A prime example of its application is in the synthesis of Olaparib, a first-in-class PARP inhibitor approved for the treatment of certain types of cancer, particularly those with BRCA1/2 mutations.

Application in the Synthesis of Olaparib

The synthesis of Olaparib from this compound involves the formation of a key intermediate, 2-fluoro-5-formylbenzoic acid. This intermediate contains the necessary functionalities for the subsequent construction of the phthalazinone core of Olaparib. The tert-butyl ester acts as a protecting group for the carboxylic acid, preventing it from interfering with the formylation and subsequent reactions.

Synthetic Workflow Overview

The overall synthetic strategy involves a multi-step process beginning with the ortho-formylation of this compound, followed by oxidation of the newly introduced aldehyde to a carboxylic acid, and subsequent deprotection of the tert-butyl ester. This key intermediate, 2-fluoro-5-formylbenzoic acid, is then utilized in the synthesis of the final active pharmaceutical ingredient.

G cluster_synthesis Synthetic Pathway to Olaparib Intermediate A tert-Butyl 4-fluorobenzoate B tert-Butyl 2-fluoro-5-formylbenzoate A->B ortho-Formylation C 2-Fluoro-5-formylbenzoic acid (Key Intermediate) B->C Deprotection D 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one C->D Multi-step Synthesis E Olaparib D->E Final Acylation

Caption: Synthetic workflow from this compound to Olaparib.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and activity of Olaparib and its intermediates.

Table 1: Reaction Yields for Key Synthetic Steps

StepStarting MaterialProductReagents and ConditionsYield (%)Reference(s)
1. ortho-Formylation (Illustrative)Phenolsortho-FormylphenolsParaformaldehyde, MgCl₂, TEA, THF, reflux80-90[1]
2. Nitrile Hydrolysis (Alternative route to key intermediate)2-Fluoro-5-formylbenzonitrile2-Fluoro-5-formylbenzoic acid50-70% H₂SO₄, refluxHigh[2]
3. Amide Coupling2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid & N-Boc-piperazineBoc-protected Olaparib intermediateHBTU, N,N-dimethylacetamide78[3][4]
4. Final Acylation4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-oneOlaparibCyclopropanecarbonyl chloride, Et₃N, CH₂Cl₂83-91[3][5]

Table 2: Biological Activity of Olaparib

TargetAssay TypeIC₅₀ (nM)Cell Line(s)Reference(s)
PARP-1Enzyme Inhibition1.2 - 5-[6][7]
PARP-2Enzyme Inhibition0.2 - 1-[6]
GrowthCell Viability4 (BRCA2 mutant)PEO1[7]
GrowthCell Viability200 (BRCA wildtype)OVCAR8[7]

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of the 2-fluoro-5-formylbenzoic acid intermediate, derived from this compound.

Protocol 1: ortho-Formylation of this compound (Duff Reaction Adaptation)

Objective: To introduce a formyl group at the ortho-position to the fluorine atom of this compound.

Materials:

  • This compound

  • Hexamethylenetetramine (HMT)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 2 M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of this compound (1 equivalent) in trifluoroacetic acid, add hexamethylenetetramine (2-3 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude imine intermediate.

  • Hydrolyze the crude imine by stirring with 2 M HCl at room temperature for 2-4 hours.

  • Extract the product with dichloromethane, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 2-fluoro-5-formylbenzoate.

Protocol 2: Deprotection of tert-Butyl 2-Fluoro-5-formylbenzoate

Objective: To hydrolyze the tert-butyl ester to the corresponding carboxylic acid.

Materials:

  • tert-Butyl 2-fluoro-5-formylbenzoate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Deionized water

  • Round-bottom flask, magnetic stirrer, rotary evaporator.

Procedure:

  • Dissolve tert-butyl 2-fluoro-5-formylbenzoate (1 equivalent) in a 1:1 mixture of dichloromethane and trifluoroacetic acid.[8]

  • Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is consumed.[8]

  • Remove the solvents under reduced pressure using a rotary evaporator.

  • Co-evaporate the residue with toluene or dichloromethane to remove residual TFA.

  • The resulting crude 2-fluoro-5-formylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Biological Context: PARP Inhibition Signaling Pathway

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[9][10] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient.[9][10]

When PARP is inhibited by a drug like Olaparib, SSBs are not repaired. During DNA replication, these unrepaired SSBs are converted into DSBs.[10][11] In normal cells, these DSBs can be repaired by the functional HR pathway. However, in BRCA-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and ultimately cell death, a concept known as synthetic lethality.[10]

G cluster_pathway PARP Inhibition and Synthetic Lethality cluster_hr Homologous Recombination (HR) cluster_no_hr Defective HR (e.g., BRCA mutation) DNA_damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_damage->PARP Replication DNA Replication DNA_damage->Replication Unrepaired SSB BER Base Excision Repair (BER) PARP->BER PARP->Replication SSB_repaired SSB Repaired BER->SSB_repaired Olaparib Olaparib Olaparib->PARP Inhibition DSB Double-Strand Break (DSB) Replication->DSB HR BRCA1/2 Dependent Repair DSB->HR No_HR HR Deficiency DSB->No_HR DSB_repaired DSB Repaired (Cell Survival) HR->DSB_repaired Apoptosis Cell Death (Apoptosis) No_HR->Apoptosis

Caption: Mechanism of action of Olaparib via PARP inhibition leading to synthetic lethality.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, enabling the synthesis of complex and potent therapeutic agents. Its application in the synthesis of the PARP inhibitor Olaparib highlights its importance in modern drug discovery. The provided protocols and data serve as a comprehensive resource for researchers engaged in the synthesis and evaluation of fluorinated bioactive molecules. The understanding of the underlying biological pathways targeted by these molecules is essential for the rational design of next-generation therapeutics.

References

Application Notes and Protocols: Tert-butyl 4-fluorobenzoate as a Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl 4-fluorobenzoate and its derivatives as pivotal intermediates in the synthesis of targeted therapeutics, with a particular focus on kinase inhibitors. The incorporation of the fluorinated phenyl ring is a critical strategy in modern drug design to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles of drug candidates.

Introduction: The Role of Fluorinated Benzoates in Medicinal Chemistry

Fluorine is the most electronegative element, and its introduction into organic molecules can profoundly influence their physicochemical properties. In drug discovery, the strategic incorporation of fluorine atoms can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

  • Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced potency.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing a drug's solubility and cell permeability.

  • Improved Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

This compound serves as a versatile building block, providing a stable, fluorinated aromatic scaffold that can be readily modified to construct complex drug molecules. The tert-butyl ester group acts as a protecting group for the carboxylic acid, allowing for selective reactions at other positions of the molecule.

Application in the Synthesis of Kinase Inhibitors: The Case of Afatinib

A prominent example of the application of a 4-fluorobenzoic acid derivative is in the synthesis of Afatinib , a potent and irreversible inhibitor of the ErbB family of receptor tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] Afatinib is approved for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[3]

The synthesis of a key intermediate for Afatinib, 4-((3-chloro-4-fluorophenyl)amino)-7-fluoro-6-nitroquinazoline, starts from 2-amino-4-fluorobenzoic acid, a close derivative of this compound.

Signaling Pathway Inhibited by Afatinib

Afatinib exerts its therapeutic effect by blocking the signaling pathways downstream of EGFR and HER2, which are often overactive in cancer cells, leading to uncontrolled cell proliferation and survival.[1][2]

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS STAT3 STAT3 EGFR->STAT3 HER2 HER2 HER2->PI3K HER2->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Inhibition mTOR->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Afatinib Afatinib Afatinib->EGFR Afatinib->HER2

Caption: EGFR/HER2 signaling pathway and its inhibition by Afatinib.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates relevant to the application of fluorinated benzoic acids in drug discovery.

Protocol 1: Synthesis of 7-Fluoro-6-nitro-4-hydroxyquinazoline from 2-Amino-4-fluorobenzoic Acid

This protocol describes the initial steps in the synthesis of the quinazoline core used in Afatinib, starting from a derivative of 4-fluorobenzoic acid.

Protocol1_Workflow A 1. Cyclization: 2-Amino-4-fluorobenzoic acid + Formamidine acetate in Ethylene glycol monomethyl ether B 2. Nitration: 7-Fluoro-4-hydroxyquinazoline with Nitrating agent A->B C 3. Purification: Removal of isomers by recrystallization B->C D Product: Pure 7-Fluoro-6-nitro-4-hydroxyquinazoline C->D

Caption: Workflow for the synthesis of 7-Fluoro-6-nitro-4-hydroxyquinazoline.

Materials:

  • 2-Amino-4-fluorobenzoic acid

  • Formamidine acetate

  • Ethylene glycol monomethyl ether

  • Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid)

  • Methanol

Procedure:

  • Cyclization: 2-amino-4-fluorobenzoic acid and formamidine acetate are reacted in ethylene glycol monomethyl ether to form 7-fluoro-4-hydroxyquinazoline.[4]

  • Nitration: The resulting 7-fluoro-4-hydroxyquinazoline is nitrated to yield 7-fluoro-6-nitro-4-hydroxyquinazoline. This step can produce isomeric byproducts.[4]

  • Purification: The crude product is purified by repetitive washing or recrystallization with methanol to remove unwanted isomers and obtain the pure 7-fluoro-6-nitro-4-hydroxyquinazoline.[4]

Quantitative Data:

StepReactantsProductYieldPurityReference
Cyclization & Nitration2-Amino-4-fluorobenzoic acid, Formamidine acetate7-Fluoro-6-nitro-4-hydroxyquinazolineHighHigh[4]
Protocol 2: Amide Coupling of a Fluorinated Benzoic Acid Derivative

This protocol illustrates a general method for amide bond formation, a common reaction in drug synthesis, using a fluorinated benzoic acid derivative. While this example uses 3-fluoro-5-iodobenzoic acid, the principle is applicable to this compound after deprotection of the tert-butyl group.

Protocol2_Workflow A 1. Activation: 3-Fluoro-5-iodobenzoic acid + EDC/HOBt in anhydrous DCM B 2. Amine Addition: Addition of amine (e.g., Benzylamine) and DIPEA at 0°C A->B C 3. Reaction: Stir at room temperature for 12-24 hours B->C D 4. Workup & Purification: Aqueous wash and column chromatography C->D E Product: N-benzyl-3-fluoro-5-iodobenzamide D->E

Caption: Workflow for EDC/HOBt mediated amide coupling.

Materials:

  • 3-Fluoro-5-iodobenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Amine (e.g., Benzylamine, Aniline, Morpholine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Activation: Dissolve 3-fluoro-5-iodobenzoic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.

  • Amine Addition: Cool the reaction mixture to 0°C in an ice bath. Add DIPEA (2.5 eq) followed by the portion-wise addition of EDC·HCl (1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried, concentrated, and the crude product is purified by flash column chromatography.

Quantitative Data for Amide Coupling of 3-Fluoro-5-iodobenzoic Acid:

EntryAmineProductReaction Time (h)Yield (%)Reference
1BenzylamineN-benzyl-3-fluoro-5-iodobenzamide1285
2Aniline3-fluoro-5-iodo-N-phenylbenzamide1878
3Morpholine(3-fluoro-5-iodophenyl)(morpholino)methanone1292
4tert-ButylamineN-tert-butyl-3-fluoro-5-iodobenzamide2465

Conclusion

This compound and its derivatives are invaluable intermediates in the field of drug discovery. Their application in the synthesis of complex molecules, such as the kinase inhibitor Afatinib, highlights the importance of fluorinated building blocks in developing modern therapeutics. The protocols and data presented herein provide a practical guide for researchers and scientists working on the synthesis of novel drug candidates, underscoring the versatility and significance of these fluorinated aromatic compounds.

References

Application Notes and Protocols for the Purification of Tert-butyl 4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of tert-butyl 4-fluorobenzoate, a key intermediate in the synthesis of various pharmaceuticals and functional materials. The purity of this compound is critical for ensuring the desired reaction outcomes, yields, and the safety and efficacy of the final products. Three common and effective purification techniques are detailed: recrystallization, column chromatography, and vacuum distillation.

Introduction to Purification Techniques

The choice of purification method for this compound depends on the nature and quantity of impurities present, the desired final purity, and the scale of the purification.

  • Recrystallization is a technique for purifying solid compounds based on differences in solubility. It is effective for removing small amounts of impurities.

  • Column Chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase. It is highly effective for separating mixtures of compounds with different polarities.

  • Vacuum Distillation is suitable for purifying liquids with high boiling points or those that are thermally sensitive. By reducing the pressure, the boiling point of the compound is lowered, preventing degradation.

Potential Impurities in Crude this compound

Crude this compound, typically synthesized from 4-fluorobenzoic acid or its acyl chloride and tert-butanol, may contain several impurities:

  • Unreacted 4-fluorobenzoic acid: Due to incomplete esterification.

  • Unreacted tert-butanol: Excess reactant that was not removed.

  • Di-tert-butyl ether: A potential byproduct from the reaction of tert-butanol under acidic conditions.

  • Isobutylene: Formed from the decomposition of tert-butanol or the tert-butyl ester.

  • Polymeric materials: Formed under harsh reaction conditions.

Data Presentation: Comparison of Purification Techniques

The following table summarizes representative quantitative data for the purification of this compound using different techniques. The data for recrystallization and vacuum distillation are illustrative and based on typical results for similar compounds, while the data for column chromatography is based on a literature report.[1]

Purification TechniqueCrude Purity (by HPLC)Purified Purity (by HPLC)Recovery Yield (%)Key Parameters
Recrystallization ~95%>99%80-90%Solvent: Hexane or Heptane
Column Chromatography ~90%>99.5%~74%Stationary Phase: Silica Gel; Mobile Phase: Petroleum ether/Ethyl acetate (20:1)
Vacuum Distillation ~95%>99%85-95%Pressure: ~0.4 mmHg; Boiling Point: 51-52 °C

Experimental Protocols

Recrystallization

Recrystallization is an effective method for removing small amounts of impurities from a solid sample of this compound. The choice of solvent is crucial; an ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures. For the non-polar this compound, a non-polar solvent like hexane or heptane is a suitable choice.

Protocol:

  • Dissolution: Place the crude this compound (e.g., 10 g) in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., hexane) to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding excess solvent to ensure a good recovery yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_drying Isolation crude Crude Product solvent1 Add Minimum Hot Solvent crude->solvent1 Heat & Stir dissolved Dissolved Product solvent1->dissolved cool Slow Cooling dissolved->cool crystals Crystal Formation cool->crystals filter Vacuum Filtration crystals->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure_product Purified Product dry->pure_product Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_isolation Isolation slurry Prepare Silica Gel Slurry pack Pack Column slurry->pack load Load Crude Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Purified Product evaporate->pure_product Vacuum_Distillation_Workflow cluster_setup Setup cluster_distillation Distillation cluster_isolation Isolation assemble Assemble Distillation Apparatus charge Charge Flask with Crude Product assemble->charge vacuum Apply Vacuum charge->vacuum heat Gently Heat vacuum->heat collect Collect Distillate Fraction heat->collect cool Cool System collect->cool release_vacuum Release Vacuum cool->release_vacuum pure_product Purified Product release_vacuum->pure_product

References

Application Notes and Protocols for the Analytical Characterization of tert-Butyl 4-Fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl 4-fluorobenzoate is a chemical intermediate used in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its purity and structural integrity are crucial for the successful synthesis of target molecules. This document provides detailed analytical methods and protocols for the comprehensive characterization of this compound, ensuring its quality and identity. The methods described include spectroscopic, chromatographic, and thermal analysis techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 58656-98-7[1]
Molecular Formula C₁₁H₁₃FO₂[1]
Molecular Weight 196.22 g/mol [1]
Canonical SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)F[1]
InChIKey ZZLARVGXLOCKHG-UHFFFAOYSA-N[1]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the presence of fluorine.

Quantitative Data Summary

Technique Nucleus Solvent Chemical Shift (δ, ppm) Multiplicity & Coupling Constant (J, Hz) Assignment
¹H NMR ¹HCDCl₃7.98d, J = 8.82H, Aromatic (ortho to -COO)
7.07t, J = 8.82H, Aromatic (ortho to -F)
1.59s9H, tert-butyl
¹³C NMR ¹³CCDCl₃164.5d, J(F-C) = 251.3Aromatic (C-F)
163.8sC=O (Ester)
130.8d, J(F-C) = 9.2Aromatic (CH, ortho to -COO)
127.2d, J(F-C) = 2.9Aromatic (C-COO)
114.1d, J(F-C) = 21.7Aromatic (CH, ortho to -F)
80.2sQuaternary C (tert-butyl)
27.2sCH₃ (tert-butyl)
¹⁹F NMR ¹⁹FCDCl₃-106.9s1F
(Data sourced from The Royal Society of Chemistry)[2]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) will be necessary.

    • ¹⁹F NMR: Acquire the spectrum using a standard fluorine pulse program.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Quantitative Data Summary

Technique Ionization Mode m/z Value Assignment
GC-MSElectron Ionization (EI)196[M]⁺ (Molecular Ion)
141[M - C(CH₃)₃]⁺
123[C₇H₄FO]⁺
95[C₆H₄F]⁺
57[C(CH₃)₃]⁺
(GC-MS data indicates a molecular ion peak at m/z = 196, consistent with the molecular weight)[2]

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Conditions (Typical):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane capillary column.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • MS Conditions (Typical):

    • Ion Source Temperature: 230°C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum to confirm the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Quantitative Data Summary

Wavenumber (cm⁻¹) Intensity Assignment
~2980-2930Medium-StrongC-H Stretch (Alkyl, tert-butyl)
~1715StrongC=O Stretch (Ester)
~1605, ~1510MediumC=C Stretch (Aromatic)
~1270, ~1110StrongC-O Stretch (Ester)
~1230StrongC-F Stretch (Aryl Fluoride)

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a single drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

    • ATR: Place a drop of the liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates or ATR crystal before running the sample.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Chromatographic Analysis

Chromatographic methods are employed to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for determining the purity and quantifying impurities.

Experimental Protocol: HPLC

  • Sample Preparation: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL).

  • Instrumentation: A standard HPLC system with a UV detector.

  • HPLC Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Thermal Analysis

Thermal analysis techniques provide information on the thermal stability, melting point, and decomposition profile of the compound.

Experimental Protocol: DSC and TGA

  • Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum pan.

  • Instrumentation: A Differential Scanning Calorimeter (DSC) and a Thermogravimetric Analyzer (TGA).

  • DSC Conditions (Typical):

    • Temperature Program: Heat the sample from 25°C to 300°C at a rate of 10°C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • TGA Conditions (Typical):

    • Temperature Program: Heat the sample from 25°C to 500°C at a rate of 10°C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis:

    • DSC: Determine the onset and peak temperatures of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.

    • TGA: Analyze the thermogram to determine the onset of decomposition and the percentage of weight loss at different temperatures.

Visual Workflows

The following diagrams illustrate the logical workflows for the characterization of this compound.

G cluster_start Sample Receipt cluster_methods Analytical Characterization cluster_results Data Analysis & Reporting Sample This compound Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Sample->Spectroscopy Chromatography Chromatographic Analysis (HPLC, GC) Sample->Chromatography Thermal Thermal Analysis (DSC, TGA) Sample->Thermal Structure Structure Confirmation Spectroscopy->Structure Purity Purity Assessment Chromatography->Purity Stability Thermal Stability Thermal->Stability Report Certificate of Analysis Structure->Report Purity->Report Stability->Report

Caption: Overall workflow for the analytical characterization.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve Sample in CDCl₃ HNMR ¹H NMR Prep->HNMR CNMR ¹³C NMR Prep->CNMR FNMR ¹⁹F NMR Prep->FNMR Process FT, Phasing, Baseline Correction HNMR->Process CNMR->Process FNMR->Process Analysis Chemical Shift & Coupling Analysis Process->Analysis Result Structural Elucidation Analysis->Result G cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis Prep Prepare Dilute Solution in Volatile Solvent Inject Inject into GC Prep->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (EI) Separate->Detect TIC Analyze Total Ion Chromatogram Detect->TIC MassSpec Analyze Mass Spectrum Detect->MassSpec Result Confirm MW & Fragmentation TIC->Result MassSpec->Result

References

Application Note and Protocol: Large-Scale Synthesis of Tert-butyl 4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 4-fluorobenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of target molecules, making this a valuable building block in drug discovery and development.[1] The tert-butyl ester group serves as a versatile protecting group for the carboxylic acid, which can be readily removed under acidic conditions. This application note provides detailed protocols for the large-scale synthesis of this compound, targeting researchers, scientists, and professionals in the field of drug development and chemical manufacturing. Two primary, industrially viable synthetic routes are presented: the reaction of 4-fluorobenzoyl chloride with tert-butanol and the direct esterification of 4-fluorobenzoic acid with isobutylene.

Data Summary

The following table summarizes the key quantitative data for the two recommended large-scale synthesis protocols for this compound.

ParameterProtocol 1: Acyl Chloride MethodProtocol 2: Isobutylene Method
Starting Materials 4-Fluorobenzoyl Chloride, tert-Butanol, Pyridine4-Fluorobenzoic Acid, Isobutylene
Catalyst/Reagent Pyridine (or other base)Trifluoromethanesulfonic acid (or similar strong acid)
Solvent Dichloromethane (or other suitable solvent)Dichloromethane (or other suitable solvent)
Reaction Temperature 0 - 25 °C-10 to 10 °C
Reaction Time 2 - 4 hours4 - 8 hours
Typical Yield 85 - 95%80 - 90%
Purity (post-purification) > 98%> 98%
Purification Method Aqueous work-up, Distillation/CrystallizationAqueous work-up, Distillation/Crystallization

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Fluorobenzoyl Chloride

This protocol describes the esterification of 4-fluorobenzoyl chloride with tert-butanol using pyridine as a base. This method is generally high-yielding and proceeds under mild conditions. A similar procedure has been reported for the synthesis of tert-butyl 4-bromobenzoate with a yield of 70%.[2]

Materials:

  • 4-Fluorobenzoyl chloride

  • tert-Butanol

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Large-scale reaction vessel with mechanical stirring, dropping funnel, and temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus or crystallization vessel

Procedure:

  • Reaction Setup: In a clean, dry, large-scale reaction vessel equipped with a mechanical stirrer, thermometer, and a dropping funnel, add tert-butanol (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture to 0 °C with an ice bath.

  • Addition of Base: Slowly add anhydrous pyridine (1.2 equivalents) to the stirred solution, maintaining the temperature below 5 °C.

  • Addition of Acyl Chloride: In a separate container, dissolve 4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C and slowly add water to quench the reaction.

  • Work-up:

    • Transfer the mixture to a large separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl to remove pyridine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude this compound by vacuum distillation or crystallization from a suitable solvent (e.g., hexane) to yield a colorless oil or a white solid.

Protocol 2: Synthesis of this compound from 4-Fluorobenzoic Acid and Isobutylene

This protocol involves the direct esterification of 4-fluorobenzoic acid with isobutylene gas under acidic catalysis. This method is atom-economical and suitable for industrial-scale production. A similar process is described for the synthesis of other tert-butyl esters using a strong acid catalyst.[3]

Materials:

  • 4-Fluorobenzoic acid

  • Isobutylene (liquefied gas)

  • Trifluoromethanesulfonic acid (or another strong acid catalyst like sulfuric acid)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Pressure-rated reaction vessel with cooling capabilities, gas inlet, and mechanical stirring

  • Gas flow meter

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus or crystallization vessel

Procedure:

  • Reaction Setup: Charge a pressure-rated reaction vessel with 4-fluorobenzoic acid (1.0 equivalent) and dichloromethane. Cool the stirred suspension to -10 °C.

  • Catalyst Addition: Carefully add a catalytic amount of trifluoromethanesulfonic acid (e.g., 0.01-0.05 equivalents) to the reaction mixture.

  • Isobutylene Addition: Introduce isobutylene gas (1.5 - 2.0 equivalents) into the reaction vessel at a controlled rate, maintaining the temperature between -10 and 0 °C. The reaction is exothermic and requires efficient cooling.

  • Reaction: After the addition of isobutylene is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the gas evolution ceases.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude product by vacuum distillation or crystallization to obtain pure this compound.

Visualizations

experimental_workflow cluster_p1 Protocol 1: Acyl Chloride Method start Start p1_start Dissolve tert-Butanol in DCM start->p1_start end End Product: This compound p1_add_pyridine Add Pyridine p1_start->p1_add_pyridine p1_add_acyl_chloride Add 4-Fluorobenzoyl Chloride Solution p1_add_pyridine->p1_add_acyl_chloride p1_react Reaction at RT p1_add_acyl_chloride->p1_react p1_quench Quench with Water p1_react->p1_quench p1_workup Aqueous Work-up p1_quench->p1_workup p1_purify Purification (Distillation/Crystallization) p1_workup->p1_purify p1_purify->end

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

  • 4-Fluorobenzoyl chloride is corrosive and lachrymatory. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Trifluoromethanesulfonic acid is a strong, corrosive acid. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Isobutylene is a flammable gas. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and use a pressure-rated vessel.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. Handle in a fume hood.

Conclusion

The two protocols provided offer robust and scalable methods for the large-scale synthesis of this compound. The choice of method may depend on the availability of starting materials, equipment, and specific safety considerations of the manufacturing site. Both methods, when executed with appropriate care and control, can deliver high yields of the desired product with excellent purity, suitable for further use in pharmaceutical and agrochemical research and development.

References

applications of tert-butyl 4-fluorobenzoate in polymer chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Tert-butyl 4-fluorobenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a versatile aromatic building block. While its direct application as a monomer in traditional polymer chain-growth polymerization is not widely documented, it serves as a crucial intermediate in the synthesis of complex molecules and materials through nucleophilic aromatic substitution (SNAr). Its utility is most prominent in the development of pharmaceuticals, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and it holds potential as a monomer for advanced materials like Covalent Organic Frameworks (COFs).

The key reactivity of this compound lies in the electron-withdrawing nature of the tert-butoxycarbonyl group, which activates the para-positioned fluorine atom for displacement by nucleophiles. The tert-butyl ester group also serves as a protecting group for the carboxylic acid, which can be later hydrolyzed under acidic conditions if required.

I. Application as a Building Block in Organic Synthesis

The most significant application of this compound is as an electrophilic aromatic substrate in SNAr reactions. This is particularly valuable in drug discovery and development for the synthesis of complex molecular architectures.

Application Note: Synthesis of N-Aryl Piperidine and Piperazine Derivatives

This compound is frequently employed to introduce a substituted phenyl ring into a molecule, often by forming a carbon-nitrogen bond. This is a common strategy in the synthesis of biologically active compounds. The reaction typically involves the displacement of the fluoride ion by a nitrogen nucleophile, such as a primary or secondary amine, often a piperidine or piperazine derivative. These reactions are typically carried out in a polar aprotic solvent at elevated temperatures, often in the presence of a base to neutralize the hydrofluoric acid byproduct.

A notable application of this methodology is in the synthesis of PROTACs, where this compound can be used to build a portion of the linker that connects the E3 ligase-binding moiety to the target protein-binding moiety.[1][2][3][4][5][6]

Quantitative Data from Representative Syntheses:

The following table summarizes various reported reaction conditions for the nucleophilic aromatic substitution of this compound with different amine nucleophiles.

NucleophileBaseSolventTemperature (°C)TimeReference
2-[2-azaspiro[3.3]heptan-6-yl]ethan-1-olDIEADMSONot Specified16 h[1][5]
4-hydroxymethylpiperidineK₂CO₃DMF80Overnight[2]
piperidin-4-ylmethanol-DMSO120Overnight[3][4]
methyl piperidine-4-carboxylateDIPEADMSO14516 h[7]
piperazine-DMSO12020 h[8]
2-cyano substituted heterocycleK₂CO₃DMSO11024-60 h[9]

Experimental Workflow:

The general workflow for the nucleophilic aromatic substitution reaction of this compound with an amine is depicted below.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactant1 This compound reaction_mixture Combine reactants, base, and solvent reactant1->reaction_mixture reactant2 Amine Nucleophile reactant2->reaction_mixture base Base (e.g., K₂CO₃, DIEA) base->reaction_mixture solvent Polar Aprotic Solvent (e.g., DMSO, DMF) solvent->reaction_mixture heating Heat reaction mixture (e.g., 80-145 °C) reaction_mixture->heating quench Quench with water heating->quench extraction Extract with organic solvent (e.g., Ethyl Acetate) quench->extraction wash Wash organic layer (e.g., with brine) extraction->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Final Product purify->product

Figure 1. General workflow for the synthesis of N-aryl derivatives from this compound.

Detailed Experimental Protocol: Synthesis of tert-Butyl 4-(piperidin-4-ylmethoxy)benzoate

This protocol is a representative example of a nucleophilic aromatic substitution reaction using this compound.[3][4]

Materials:

  • This compound

  • piperidin-4-ylmethanol

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Nitrogen gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and piperidin-4-ylmethanol (1.5-3.0 eq).

  • Add DMSO to dissolve the reactants.

  • Stir the mixture under a nitrogen atmosphere.

  • Heat the reaction mixture to 120 °C and maintain for 16-24 hours (overnight).

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the desired product.

II. Potential Application in Polymer and Materials Chemistry

While less documented, there is an indication that this compound could be used in the synthesis of advanced porous materials.

Application Note: Potential Monomer for Covalent Organic Frameworks (COFs)

Logical Relationship for Potential COF Synthesis:

The hypothetical synthesis of a COF using this compound would likely involve a condensation reaction with a complementary multi-functional monomer.

cof_synthesis monomer1 This compound (A-type monomer) polymerization Condensation Polymerization (SNAr based) monomer1->polymerization monomer2 Multi-functional Monomer (e.g., triamine, B-type monomer) monomer2->polymerization catalyst Catalyst/Reaction Conditions catalyst->polymerization cof Covalent Organic Framework (COF) polymerization->cof

Figure 2. Hypothetical pathway for COF synthesis using this compound.

This compound is a valuable reagent for synthetic chemists, particularly in the pharmaceutical industry, where it serves as a key building block for introducing a substituted phenyl moiety via nucleophilic aromatic substitution. While its direct role in traditional polymer chemistry is not well-established, its potential as a monomer for advanced materials like COFs presents an exciting avenue for future exploration. The protocols and data provided herein offer a comprehensive guide for its primary application in organic synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing tert-butyl 4-fluorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of tert-butyl 4-fluorobenzoate.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the potential causes and how can I address them?

A1: Low yields in the synthesis of this compound can stem from several factors. A primary cause is the reversible nature of the esterification reaction. To drive the equilibrium towards the product, it is crucial to remove water as it forms, either by using a Dean-Stark apparatus or by adding a drying agent like molecular sieves. Another strategy is to use an excess of one reactant, typically the more cost-effective one. Additionally, ensure your reagents, particularly 4-fluorobenzoic acid and tert-butanol, are pure and dry, as impurities can interfere with the reaction.

Q2: I am observing the formation of side products. What are the likely side reactions and how can I minimize them?

A2: A common side reaction is the dehydration of tert-butanol to isobutylene, especially at higher temperatures and in the presence of a strong acid catalyst. To minimize this, maintain a controlled reaction temperature. Another potential issue is the hydrolysis of the desired ester back to the carboxylic acid and alcohol, which can occur during the workup if the conditions are not carefully controlled.[1] Ensure that any aqueous washes are neutral or slightly basic to prevent acid-catalyzed hydrolysis.

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[2][3] By spotting the reaction mixture alongside the starting materials (4-fluorobenzoic acid and tert-butanol), you can visualize the consumption of reactants and the formation of the product. A suitable eluent system, such as a mixture of ethyl acetate and n-hexane, can be used to achieve good separation on the TLC plate.[2][3]

Q4: What is the best method for purifying the final product?

A4: After the reaction is complete, the typical workup involves neutralizing any remaining acid, followed by extraction with an organic solvent. The crude product can then be purified using column chromatography on silica gel.[4] An alternative purification method is distillation under reduced pressure, which can be effective if the impurities have significantly different boiling points from the desired ester.

Q5: The reaction seems to be stalled and is not going to completion. What troubleshooting steps should I take?

A5: If the reaction is not proceeding to completion, first verify the activity of your catalyst. If using an acid catalyst like sulfuric acid, ensure it has not been deactivated by moisture. You may need to add a fresh batch of the catalyst. Also, consider extending the reaction time or moderately increasing the temperature, while being mindful of potential side reactions like the dehydration of tert-butanol.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Issue 1: Low Product Yield
Potential Cause Troubleshooting Steps
Reaction Equilibrium - Use a Dean-Stark apparatus to remove water. - Add molecular sieves to the reaction mixture. - Use an excess of tert-butanol.
Inactive Catalyst - Use a fresh, anhydrous acid catalyst (e.g., H₂SO₄, p-TsOH). - Consider using a different catalyst system.
Incomplete Reaction - Extend the reaction time. - Gradually increase the reaction temperature while monitoring for side products.
Product Loss During Workup - Ensure complete extraction of the product. - Avoid acidic conditions during aqueous washes to prevent hydrolysis.
Impure Reactants - Use pure, dry 4-fluorobenzoic acid and tert-butanol.
Issue 2: Presence of Impurities in the Product
Potential Cause Troubleshooting Steps
Unreacted Starting Materials - Optimize reaction conditions (time, temperature, catalyst amount) to drive the reaction to completion. - Perform a thorough purification (column chromatography or distillation).
Dehydration of tert-butanol - Maintain a controlled, lower reaction temperature. - Use a milder acid catalyst.
Hydrolysis of Ester - Neutralize the reaction mixture before aqueous workup. - Use a saturated sodium bicarbonate solution for washing.

Experimental Protocols

Protocol 1: Fischer Esterification of 4-Fluorobenzoic Acid

This protocol is a common and straightforward method for the synthesis of this compound.

Materials:

  • 4-Fluorobenzoic acid

  • tert-Butanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate

  • n-Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorobenzoic acid in an excess of tert-butanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using a gradient of ethyl acetate in n-hexane.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reactants 4-Fluorobenzoic Acid + tert-Butanol catalyst H₂SO₄ (cat.) reactants->catalyst Add reflux Reflux catalyst->reflux Heat neutralize Neutralize with NaHCO₃ reflux->neutralize Cool & extract Extract with Ethyl Acetate neutralize->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield? check_equilibrium Reaction at Equilibrium? start->check_equilibrium Yes check_catalyst Catalyst Active? check_equilibrium->check_catalyst No solution_equilibrium Remove H₂O (Dean-Stark) Use excess reactant check_equilibrium->solution_equilibrium Yes check_conditions Reaction Conditions Optimal? check_catalyst->check_conditions No solution_catalyst Use fresh/anhydrous catalyst check_catalyst->solution_catalyst Yes check_workup Product Lost During Workup? check_conditions->check_workup No solution_conditions Increase reaction time/temperature check_conditions->solution_conditions Yes solution_workup Optimize extraction/washing steps check_workup->solution_workup Yes end Yield Optimized check_workup->end No solution_equilibrium->check_catalyst solution_catalyst->check_conditions solution_conditions->check_workup solution_workup->end

Caption: Troubleshooting logic for low synthesis yield.

References

Technical Support Center: Synthesis of tert-Butyl 4-Fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-butyl 4-fluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this esterification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and their solutions, focusing on the prevalent methods for synthesizing this compound.

Primary Synthesis Route: Steglich Esterification

The Steglich esterification is a widely used method for the synthesis of tert-butyl esters due to its mild reaction conditions, which are crucial for preventing the degradation of the acid-sensitive tert-butyl group.

Q1: What are the most common side reactions when synthesizing this compound using Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)?

A1: The primary side reaction is the formation of N-acylurea[1][2]. This occurs when the O-acylisourea intermediate, formed from the reaction of 4-fluorobenzoic acid and DCC, undergoes an intramolecular rearrangement before the tert-butanol can react[1][2]. This rearrangement is more likely to occur if the esterification reaction is slow, particularly with sterically hindered alcohols like tert-butanol. Another common byproduct is dicyclohexylurea (DCU), which precipitates from the reaction mixture[1].

Troubleshooting:

  • Minimize N-acylurea formation:

    • Catalyst Concentration: Ensure an adequate catalytic amount of DMAP (typically 5-10 mol%) is used to accelerate the desired ester formation, outcompeting the rearrangement[2].

    • Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) to slow down the rate of the N-acylurea rearrangement relative to the esterification[1].

  • Removal of Dicyclohexylurea (DCU):

    • DCU is largely insoluble in many organic solvents and can be removed by filtration.

    • For residual DCU, cooling the reaction mixture in a freezer (-10 to -20 °C) can further precipitate it.

    • Alternatively, using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can simplify purification, as the resulting urea byproduct can be removed with an aqueous wash[1].

Q2: My yield of this compound is low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors, including incomplete reaction, degradation of starting materials or products, and the aforementioned side reactions.

Troubleshooting:

  • Reagent Quality: Use fresh, high-purity reagents. DCC is moisture-sensitive and should be handled accordingly.

  • Reaction Time and Temperature: While low temperatures are recommended to minimize side reactions, excessively low temperatures or short reaction times may lead to incomplete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. For sterically hindered substrates, reaction times of up to 24 hours at room temperature may be necessary[3].

  • Stoichiometry: A slight excess of the carboxylic acid or alcohol can be used to drive the reaction to completion, depending on the ease of removal of the excess reagent during purification[3].

Alternative Synthesis Route: Acid-Catalyzed Esterification (Fischer Esterification)

While generally less favored for tertiary alcohols, acid-catalyzed esterification can be attempted, though it presents significant challenges.

Q1: Why is Fischer esterification generally not recommended for synthesizing tert-butyl esters, and what is the primary side reaction?

A1: The strong acidic conditions and elevated temperatures typically required for Fischer esterification are problematic for tert-butanol. The primary and significant side reaction is the acid-catalyzed dehydration of tert-butanol to form isobutylene gas . This side reaction consumes the alcohol, drastically reducing the yield of the desired ester[2].

Troubleshooting:

  • Milder Acid Catalysts: If this method must be used, consider milder acid catalysts.

  • Strict Temperature Control: Maintain the lowest possible temperature that still allows for a reasonable reaction rate.

  • Alternative Methods: It is highly recommended to use alternative methods like the Steglich esterification for a more reliable and higher-yielding synthesis of tert-butyl esters[2].

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of tert-butyl esters using the Steglich esterification method, highlighting the impact of steric hindrance.

ProductAlcoholAcidYield (%)Reference
tert-Butyl phenylacetatetert-ButanolPhenylacetic acid83[3]
tert-Butyl pivalatetert-ButanolPivalic acid50[3]

Experimental Protocols

Key Experiment: Steglich Esterification of 4-Fluorobenzoic Acid with tert-Butanol

This protocol is a generalized procedure based on the principles of Steglich esterification.

Materials:

  • 4-Fluorobenzoic acid

  • tert-Butanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • In a round-bottom flask, dissolve 4-fluorobenzoic acid (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Add tert-butanol (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled reaction mixture.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Steglich Esterification

Troubleshooting_Low_Yield start Low Yield of tert-Butyl 4-Fluorobenzoate check_reagents Check Reagent Quality (DCC, DMAP, Solvents) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions check_side_reactions Investigate Side Reactions (N-acylurea formation) start->check_side_reactions solution_reagents Use Fresh/Anhydrous Reagents check_reagents->solution_reagents solution_conditions Optimize Temperature (0°C to RT) and Extend Reaction Time check_conditions->solution_conditions solution_side_reactions Adjust DMAP concentration (5-10 mol%) check_side_reactions->solution_side_reactions

Caption: Troubleshooting workflow for low yield in Steglich esterification.

Signaling Pathway of Steglich Esterification

Steglich_Esterification_Pathway cluster_activation Activation of Carboxylic Acid cluster_catalysis Catalysis and Ester Formation cluster_side_reaction Side Reaction 4_F_Benzoic_Acid 4-Fluorobenzoic Acid O_Acylisourea O-Acylisourea Intermediate 4_F_Benzoic_Acid->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Acyl_Pyridinium Acyl-Pyridinium Intermediate O_Acylisourea->Acyl_Pyridinium + DMAP DCU DCU (precipitate) O_Acylisourea->DCU releases N_Acylurea N-Acylurea O_Acylisourea->N_Acylurea Rearrangement DMAP DMAP DMAP->Acyl_Pyridinium Product This compound Acyl_Pyridinium->Product + tert-Butanol tert_Butanol tert-Butanol tert_Butanol->Product

Caption: Reaction pathway for the Steglich esterification of 4-fluorobenzoic acid.

References

improving the stability of tert-butyl 4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of tert-butyl 4-fluorobenzoate during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is hydrolysis of the ester bond. This reaction can be catalyzed by both acids and bases, yielding 4-fluorobenzoic acid and tert-butanol. Under acidic conditions, tert-butanol can further eliminate to form isobutylene.

Q2: How stable is this compound under acidic conditions?

A2: Tert-butyl esters, including this compound, are highly susceptible to acid-catalyzed hydrolysis.[1] The presence of even trace amounts of acid can significantly accelerate degradation. The reaction proceeds readily at room temperature with common laboratory acids like trifluoroacetic acid (TFA).

Q3: Is this compound stable to basic conditions?

A3: Tert-butyl esters are generally considered stable to aqueous basic conditions. However, under non-aqueous conditions with strong, poorly solvated bases (e.g., potassium tert-butoxide in THF or sodium hydride in DMF), hydrolysis can occur.

Q4: What are the optimal storage conditions for this compound?

A4: To ensure maximum stability, this compound should be stored in a cool, dry, and well-ventilated area. It should be kept in a tightly sealed container, protected from moisture and light. Avoid storage with strong acids, bases, and oxidizing agents.

Q5: What are some common impurities that can affect the stability of this compound?

A5: Impurities from the synthesis process can compromise the stability of the final product. Common impurities may include residual starting materials like 4-fluorobenzoic acid or 4-fluorobenzoyl chloride, as well as byproducts from side reactions. The presence of any acidic or basic impurities can catalyze the hydrolysis of the ester.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, purification, and handling of this compound.

Issue 1: Unexpectedly rapid degradation of this compound in solution.
Possible CauseRecommended Solution
Acidic Contamination Ensure all solvents and reagents are neutral and free of acidic impurities. Use of buffered solutions to maintain a neutral or slightly basic pH can be beneficial.[1]
Elevated Temperature Store stock solutions at recommended low temperatures (e.g., 2-8 °C). Perform experimental manipulations at the lowest practical temperature to minimize hydrolysis.[1]
Inappropriate Solvent In situations where stability is a major concern, use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1]
Issue 2: Incomplete synthesis or low yield of this compound.
Possible CauseRecommended Solution
Incomplete Reaction Ensure anhydrous conditions, as water can react with the acylating agent (e.g., 4-fluorobenzoyl chloride) and the base (e.g., potassium tert-butoxide). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Suboptimal Reagents Use freshly distilled solvents and high-purity starting materials. The quality of the base (e.g., potassium tert-butoxide) is critical; ensure it has not been deactivated by exposure to air and moisture.
Side Reactions Control the reaction temperature. Adding the acylating agent slowly to the solution of tert-butanol and base can help to minimize side reactions.
Issue 3: Difficulty in purifying this compound.
Possible CauseRecommended Solution
Co-elution of Impurities Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate the product from closely related impurities.
Hydrolysis on Silica Gel Standard silica gel can be slightly acidic and may cause partial hydrolysis of the tert-butyl ester during purification. To mitigate this, the silica gel can be neutralized by washing with a solution of triethylamine in the eluent before use, or by using commercially available neutral silica gel.
Product Volatility While not extremely volatile, some product may be lost during solvent removal under high vacuum, especially with prolonged heating. Use moderate temperatures and pressures for solvent evaporation.

Stability Data

Table 1: General Stability of tert-Butyl Esters under Various Conditions

ConditionStability
Aqueous, pH < 1 (100 °C) Unstable
Aqueous, pH = 1 (Room Temp.) Unstable
Aqueous, pH = 4 (Room Temp.) Moderately Stable
Aqueous, pH = 9 (Room Temp.) Stable
Aqueous, pH = 12 (Room Temp.) Stable
Aqueous, pH > 12 (100 °C) Unstable
Strong Bases (e.g., LDA, t-BuOK) Generally Stable in Aprotic Solvents
Nucleophiles (e.g., RLi, RMgX) Generally Stable
Reducing Agents (e.g., LiAlH4, NaBH4) Stable
Oxidizing Agents (e.g., KMnO4, CrO3) Stable (ester group)

Data adapted from general stability of tert-butyl esters.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of tert-butyl 4-bromobenzoate.

Materials:

  • 4-fluorobenzoyl chloride

  • Dry tert-butanol

  • Dry pyridine

  • Anhydrous dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of dry tert-butanol (1.1 equivalents) in anhydrous DCM, add dry pyridine (1.2 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water to remove pyridine hydrochloride.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (pre-treated with triethylamine if necessary) using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Protocol 2: Monitoring the Hydrolysis of this compound by HPLC

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer solutions at desired pH values (e.g., pH 4, 7, and 9)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

  • Dilute the stock solution into the different buffer solutions to a final desired concentration (e.g., 0.1 mg/mL).

  • Incubate the solutions at a controlled temperature (e.g., 25 °C and 40 °C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Immediately analyze the aliquots by HPLC to quantify the remaining this compound and the formation of 4-fluorobenzoic acid.

  • Use the data to calculate the rate of hydrolysis under each condition.

Visualizations

Degradation Pathway of this compound

G A This compound B 4-Fluorobenzoic Acid A->B H+ or OH- / H2O C tert-Butanol A->C H+ or OH- / H2O D Isobutylene C->D H+ / Heat

Caption: Acid/Base-catalyzed hydrolysis of this compound.

Experimental Workflow for Synthesis and Purification

G cluster_0 Synthesis cluster_1 Work-up cluster_2 Purification A Mix tert-Butanol, Pyridine, and DCM B Add 4-Fluorobenzoyl Chloride A->B C Reaction at Room Temperature B->C D Dilute with DCM C->D E Wash with Water and Brine D->E F Dry and Concentrate E->F G Column Chromatography F->G H Characterization G->H

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Compound Degradation

G tnode tnode start Degradation Observed? q1 Check for Acidic Contamination start->q1 q2 Check Storage Temperature q1->q2 No a1 Neutralize Solvents/ Use Buffered Solutions q1->a1 Yes q3 Evaluate Solvent Choice q2->q3 Optimal a2 Store at Lower Temperature q2->a2 High a3 Switch to Aprotic Solvent q3->a3 Protic

References

Technical Support Center: tert-Butyl 4-Fluorobenzoate Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of tert-butyl 4-fluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data presented in clear, structured tables.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis and purification of this compound.

Question 1: My final product is contaminated with unreacted 4-fluorobenzoic acid. How can I remove it?

Answer: The presence of unreacted 4-fluorobenzoic acid is a common issue. Due to its acidic nature and higher polarity compared to the desired ester, it can be effectively removed using the following methods:

  • Aqueous Base Wash: During the workup, washing the organic layer with a mild basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous phase.

    • Recommended Bases: Saturated sodium bicarbonate (NaHCO₃) solution or a dilute (e.g., 5-10%) sodium carbonate (Na₂CO₃) solution.[1]

    • Caution: Avoid using strong bases like sodium hydroxide (NaOH), as they can promote the hydrolysis of the tert-butyl ester product.

  • Column Chromatography: If the aqueous wash is insufficient, column chromatography is a highly effective method for separation. The significant polarity difference between the starting material and the product allows for a clean separation.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, will effectively separate the less polar product from the highly polar carboxylic acid.

Question 2: I am observing a significant amount of byproduct, which I suspect is from the decomposition of the tert-butyl group. How can I minimize this?

Answer: The tert-butyl group is susceptible to cleavage under acidic conditions, leading to the formation of isobutylene and 4-fluorobenzoic acid. This can occur during the reaction workup or purification.

  • Neutralize Acid Promptly: If your reaction is performed under acidic conditions or quenched with an acid, it is crucial to neutralize the mixture as quickly as possible during the workup. Use a mild base like sodium bicarbonate for neutralization.

  • Avoid Strong Acids: Refrain from using strong acids during the workup. If an acidic wash is necessary, use a dilute solution of a weak acid and minimize contact time.

  • Temperature Control: Perform the workup and any subsequent purification steps at or below room temperature to minimize thermally-induced decomposition. While tert-butyl esters are generally stable, prolonged exposure to heat, especially in the presence of acidic impurities, can lead to degradation.

Question 3: My purification by column chromatography is not giving a clean separation. What can I do to improve it?

Answer: Poor separation during column chromatography can be due to several factors. Here are some optimization strategies:

  • Solvent System Optimization: The choice of eluent is critical. For this compound, a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane) is typically effective.

    • Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. This will allow for the elution of non-polar impurities first, followed by your product, while more polar impurities remain on the column.

  • Proper Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation. A slurry packing method is generally recommended.

  • Sample Loading: Dissolve your crude product in a minimal amount of the initial, low-polarity eluent and load it onto the column in a concentrated band. Overloading the column can also lead to poor separation.

  • Flow Rate: A slower flow rate generally provides better resolution.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities in a typical synthesis of this compound?

The most common impurities depend on the synthetic route. For the common synthesis from 4-fluorobenzoic acid and a tert-butyl source (e.g., di-tert-butyl dicarbonate or isobutylene), the primary impurities include:

  • Unreacted 4-fluorobenzoic acid: A polar impurity that is typically removed with a basic wash or column chromatography.

  • Di-tert-butyl dicarbonate (if used): And its byproducts.

  • tert-Butanol: Can be present if tert-butoxide is used or from the reaction of di-tert-butyl dicarbonate.

  • Side-products from polymerization: If isobutylene is used under strongly acidic conditions.

FAQ 2: What is a good recrystallization solvent for this compound?

Finding an ideal single solvent for recrystallization can be challenging as the compound may be too soluble in many common organic solvents at room temperature. A mixed solvent system is often more effective.

  • Suggested Solvent Pairs:

    • Methanol/Water

    • Ethanol/Water

    • Hexanes/Ethyl Acetate

  • General Procedure: Dissolve the crude product in a minimal amount of the "good" solvent (e.g., methanol, ethanol, or ethyl acetate) at an elevated temperature. Then, slowly add the "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes cloudy. Gently warm the solution until it becomes clear again and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

FAQ 3: Is this compound stable to heat?

While this compound is reasonably stable, prolonged exposure to high temperatures, especially above its boiling point, can lead to decomposition. The primary decomposition pathway is the elimination of isobutylene to form 4-fluorobenzoic acid. It is advisable to perform distillations under reduced pressure to lower the boiling point and minimize thermal degradation.

Quantitative Data Summary

The following table summarizes typical purity levels and yields for different purification methods. Please note that actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification MethodTypical Purity AchievedTypical Recovery YieldKey AdvantagesCommon Challenges
Aqueous Base Wash >95% (if starting material is the main impurity)>90%Simple, fast, and effective for removing acidic impurities.May not remove non-acidic impurities. Risk of ester hydrolysis with strong bases.
Recrystallization >99%70-90%Can provide very high purity material.Finding a suitable solvent system can be time-consuming. Potential for "oiling out".
Column Chromatography >99%80-95%Highly effective for separating a wide range of impurities.More time-consuming and requires larger solvent volumes than a simple wash.
Distillation (Vacuum) >98%75-90%Effective for removing non-volatile impurities.Potential for thermal decomposition if not performed under sufficient vacuum.

Experimental Protocols

Protocol 1: Purification by Aqueous Base Wash
  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Repeat the wash with fresh NaHCO₃ solution (steps 2-5).

  • Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution).

  • Drain the brine layer.

  • Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Column Chromatography
  • Prepare the Column:

    • Select an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

    • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to aid in packing.

    • Add another thin layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the initial eluent.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Elute the Column:

    • Begin eluting with the low-polarity solvent mixture, collecting fractions in test tubes or flasks.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to track the elution of the product.

    • Gradually increase the polarity of the eluent (e.g., to 10-15% ethyl acetate in hexanes) to speed up the elution of the product if necessary.

  • Isolate the Product:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow cluster_optional Optional Further Purification crude Crude tert-Butyl 4-fluorobenzoate workup Aqueous Workup crude->workup base_wash Saturated NaHCO3 Wash workup->base_wash brine_wash Brine Wash base_wash->brine_wash drying Drying (Na2SO4) brine_wash->drying evaporation Solvent Evaporation drying->evaporation analysis Purity Analysis (NMR, GC-MS) evaporation->analysis pure_product Purified Product analysis->pure_product If pure chromatography Column Chromatography analysis->chromatography If impure recrystallization Recrystallization analysis->recrystallization If impure chromatography->pure_product recrystallization->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_impurities Impurity Type cluster_solutions Recommended Solution start Purification Issue Identified acidic Acidic Impurity (e.g., 4-Fluorobenzoic Acid) start->acidic nonpolar Non-polar Impurity start->nonpolar polar Polar Impurity (non-acidic) start->polar base_wash Aqueous Base Wash acidic->base_wash chromatography Column Chromatography acidic->chromatography nonpolar->chromatography distillation Vacuum Distillation nonpolar->distillation polar->chromatography recrystallization Recrystallization polar->recrystallization

Caption: Logic diagram for selecting a purification method based on impurity type.

References

Technical Support Center: Esterification of Fluorobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for avoiding byproduct formation during the esterification of fluorobenzoic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the Fischer esterification of fluorobenzoic acids?

A1: During the Fischer esterification of fluorobenzoic acids, several byproducts can form depending on the specific reaction conditions and reagents used. The most common side reactions include:

  • Sulfonation: If concentrated sulfuric acid is used as a catalyst at elevated temperatures, sulfonation of the aromatic ring can occur.[1]

  • Dehydration of Alcohol: Secondary and tertiary alcohols are prone to acid-catalyzed dehydration, leading to the formation of alkenes, especially at high temperatures. It is generally not recommended to use tertiary alcohols in Fischer esterification for this reason.[1][2]

  • Ether Formation: The alcohol reactant can undergo self-condensation in the presence of a strong acid catalyst and heat, resulting in the formation of an ether.[1]

Q2: How does the position of the fluorine atom on the benzoic acid ring affect the esterification reaction?

A2: The fluorine atom is an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon in the carboxylic acid.[1][3] This can make the carboxylic acid more reactive towards nucleophilic attack by the alcohol. While the ortho-fluorine atom is relatively small, it may introduce minor steric hindrance that could slightly slow down the reaction compared to its meta and para isomers.[1]

Q3: What are some alternative esterification methods if byproduct formation is a significant issue with Fischer esterification?

A3: If Fischer esterification leads to significant byproduct formation, several alternative methods can be employed, particularly for sensitive substrates:

  • Acyl Chloride Formation: The fluorobenzoic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). The resulting acyl chloride readily reacts with the alcohol to form the ester without producing water.[1][4]

  • Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is a milder method suitable for substrates sensitive to strong acids and high temperatures.[1]

  • Microwave-Assisted Esterification: Microwave irradiation in the presence of a catalyst like N-fluorobenzenesulfonimide (NFSi) can significantly reduce reaction times and potentially minimize byproduct formation.[1][5]

Q4: How can I effectively remove water from the reaction to drive the equilibrium towards ester formation?

A4: Removing water as it is formed is crucial for maximizing the yield of the ester in a Fischer esterification, as the reaction is reversible.[6][7][8][9] This can be achieved by:

  • Using a Dean-Stark apparatus: This glassware is designed to continuously remove water from the reaction mixture via azeotropic distillation.[1]

  • Adding a drying agent: Molecular sieves can be added to the reaction mixture to adsorb the water as it is formed.[1]

  • Using a large excess of the alcohol: This shifts the equilibrium towards the products according to Le Chatelier's principle.[1][6][8]

Troubleshooting Guides

Issue 1: Low Yield of Fluorobenzoate Ester
Possible Cause Troubleshooting Steps
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature. Typical reaction times range from 1 to 10 hours at 60-110°C.[1]
Equilibrium not shifted towards products Use a large excess of the alcohol or employ methods to continuously remove water, such as a Dean-Stark apparatus or the addition of molecular sieves.[1][6][8]
Inactive or insufficient catalyst Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and not degraded. Use an appropriate catalytic amount; too much can lead to side reactions, while too little will result in a slow reaction rate.[1]
Issue 2: Presence of Unexpected Byproducts
Byproduct Identification Mitigation Strategy
Sulfonated Aromatic Ring Can be identified by spectroscopic methods (NMR, MS).Use a non-sulfonating acid catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid.[1]
Alkene Can be detected by GC-MS or NMR.Use milder reaction conditions (lower temperature) or switch to an esterification method that does not require strong acid and high heat, such as Steglich esterification. Avoid using tertiary alcohols.[1]
Ether Can be identified by GC-MS or NMR.Optimize the reaction temperature and catalyst concentration to favor esterification over ether formation.[1]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of methyl 4-fluorobenzoate using different catalytic methods. This data is intended for comparison purposes.

CatalystReaction ConditionsYieldReference
N-bromosuccinimide (NBS)4-fluorobenzoic acid (1 mmol), MeOH (2 mL), NBS (0.070 mmol), 70 °C, 20 h68%[10]
UiO-66-NH₂23 different isomers of fluorinated aromatic acids, methanol, 150°C, 10 hUp to 169.86% relative conversion yield[3][11]
N-fluorobenzenesulfonimide (NFSi)Benzoic acid (1 mmol), Methanol (2 mL), NFSi (7 mol%), Microwave irradiation at 120 °C, 30 minHigh efficiency[5]

Experimental Protocols

Protocol 1: General Fischer Esterification of 4-Fluorobenzoic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorobenzoic acid (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 0.1 eq or p-TsOH, 0.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the ester with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be further purified by distillation or column chromatography.[12]

Protocol 2: Esterification using Acyl Chloride Intermediate
  • Acyl Chloride Formation: In a fume hood, add thionyl chloride (SOCl₂, 1.2 eq) dropwise to 4-fluorobenzoic acid (1.0 eq) at room temperature. Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases.

  • Esterification: Cool the reaction mixture and slowly add the desired alcohol (1.1 eq) in the presence of a base like pyridine to neutralize the HCl formed.

  • Work-up and Purification: Follow standard aqueous work-up procedures to remove the pyridine hydrochloride salt and purify the resulting ester by distillation or chromatography.[4]

Visualizations

experimental_workflow cluster_esterification Esterification Method cluster_analysis Reaction Monitoring & Analysis cluster_purification Purification Fischer Fischer Esterification TLC TLC Fischer->TLC Acyl_Chloride Acyl Chloride Method Acyl_Chloride->TLC Steglich Steglich Esterification Steglich->TLC Workup Aqueous Work-up TLC->Workup Reaction Complete GC_MS GC-MS NMR NMR Workup->GC_MS Workup->NMR Distillation Distillation Workup->Distillation Chromatography Column Chromatography Workup->Chromatography Distillation->GC_MS Purity Check Chromatography->NMR Purity Check troubleshooting_logic cluster_solutions Potential Solutions Start Low Ester Yield or Byproduct Formation Check_Conditions Review Reaction Conditions (Temp, Time, Catalyst) Start->Check_Conditions Check_Reagents Verify Reagent Purity (Acid, Alcohol) Start->Check_Reagents Analyze_Byproducts Identify Byproducts (GC-MS, NMR) Start->Analyze_Byproducts Optimize_Conditions Optimize Conditions (Milder Temp, Different Catalyst) Check_Conditions->Optimize_Conditions Improve_Workup Improve Purification (Distillation, Chromatography) Check_Reagents->Improve_Workup Analyze_Byproducts->Optimize_Conditions Change_Method Change Esterification Method (e.g., Acyl Chloride, Steglich) Analyze_Byproducts->Change_Method

References

influence of reaction conditions on tert-butyl 4-fluorobenzoate purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-butyl 4-fluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound involve the esterification of 4-fluorobenzoic acid or its derivatives. Key methods include:

  • Acid-catalyzed esterification: Direct reaction of 4-fluorobenzoic acid with tert-butanol in the presence of a strong acid catalyst like sulfuric acid.

  • Reaction via acid chloride: Conversion of 4-fluorobenzoic acid to 4-fluorobenzoyl chloride, followed by reaction with tert-butanol.

  • Using di-tert-butyl dicarbonate (Boc₂O): Reaction of 4-fluorobenzoic acid with di-tert-butyl dicarbonate in the presence of a base like 4-(dimethylamino)pyridine (DMAP).

Q2: What are the typical yields for the synthesis of this compound?

A2: The yield of this compound is highly dependent on the chosen synthetic method and reaction conditions. A reported yield for the synthesis from 4-fluorobenzoic acid and tert-butanol using sulfuric acid as a catalyst is approximately 75%.[1] Optimization of reaction parameters can further influence the final yield.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[2] A suitable mobile phase, such as a mixture of ethyl acetate and n-hexane, can be used to separate the starting material (4-fluorobenzoic acid) from the product (this compound).[2] The spots can be visualized under a UV lamp.[2]

Q4: What are the key safety precautions to consider during the synthesis?

A4: It is crucial to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Thionyl chloride, used in the acid chloride route, is highly corrosive and reacts violently with water, so it must be handled with extreme care.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting material is consumed. For the sulfuric acid-catalyzed method, a reflux of 7-8 hours is suggested.[2]
Inactive catalyst.Use a fresh or properly stored catalyst. Ensure the catalyst is not deactivated by moisture.
Presence of Unreacted 4-Fluorobenzoic Acid in the Final Product Incomplete reaction or inefficient work-up.Ensure the reaction goes to completion by monitoring with TLC. During work-up, wash the organic layer with a sodium bicarbonate or sodium carbonate solution to remove any unreacted acid.[2]
Formation of Side Products (e.g., Isobutylene) High reaction temperatures can lead to the decomposition of tert-butyl ester or elimination from tert-butanol.Maintain careful control over the reaction temperature. Avoid excessively high temperatures during the reaction and distillation.
Difficulty in Isolating the Product This compound is an oil, which can make isolation challenging.After quenching the reaction, perform a liquid-liquid extraction using a suitable organic solvent. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and remove the solvent under reduced pressure.
Product Purity Issues Presence of residual starting materials, byproducts, or solvent.Purify the crude product using flash column chromatography. A common eluent system is a mixture of hexanes and ethyl acetate.

Experimental Protocols

Method 1: Acid-Catalyzed Esterification of 4-Fluorobenzoic Acid

This method utilizes concentrated sulfuric acid to catalyze the esterification of 4-fluorobenzoic acid with tert-butanol.

Materials:

  • 4-Fluorobenzoic acid

  • tert-Butanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 4-fluorobenzoic acid (1 equivalent) in dichloromethane.

  • Add anhydrous magnesium sulfate (4 equivalents) to the solution.

  • Carefully add concentrated sulfuric acid (0.95 equivalents) to the suspension.

  • Add tert-butanol (5 equivalents) and stir the suspension overnight at room temperature.[1]

  • Quench the reaction by adding a 1:1 mixture of hexanes and ethyl acetate, followed by saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography.

Method 2: Synthesis via 4-Fluorobenzoyl Chloride

This two-step method involves the formation of the acid chloride followed by esterification.

Step 1: Synthesis of 4-Fluorobenzoyl Chloride

Materials:

  • 4-Fluorobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

  • Dichloromethane (DCM)

Procedure:

  • Suspend 4-fluorobenzoic acid in dichloromethane.

  • If using oxalyl chloride, add a catalytic amount of DMF.

  • Slowly add thionyl chloride or oxalyl chloride to the suspension at room temperature.

  • Stir the mixture until the reaction is complete (cessation of gas evolution).

  • Remove the solvent and excess reagent under reduced pressure to obtain crude 4-fluorobenzoyl chloride.

Step 2: Synthesis of this compound

Materials:

  • 4-Fluorobenzoyl chloride

  • tert-Butanol

  • Pyridine or another suitable base

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 4-fluorobenzoyl chloride in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of tert-butanol and pyridine in dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine.

  • Dry the organic layer over an anhydrous salt and remove the solvent under reduced pressure.

  • Purify the crude product by chromatography.

Data Presentation

Table 1: Influence of Catalyst on the Yield of Benzoate Esters (General Overview)

CatalystYield (%)
Methane Sulphonic Acid (for methyl 4-tert-butylbenzoate)Optimized for high conversion
Iron-Supported Zirconium/Titanium Solid Acid (for methyl benzoates)High catalytic activity

Note: The data in this table is for related esterification reactions and is provided for general guidance. Specific yields for this compound may vary.

Visualizations

experimental_workflow cluster_method1 Method 1: Acid-Catalyzed Esterification cluster_method2 Method 2: Via Acid Chloride start1 4-Fluorobenzoic Acid + tert-Butanol react1 H₂SO₄ Catalyst, DCM, RT start1->react1 workup1 Quench, Extract, Dry react1->workup1 purify1 Column Chromatography workup1->purify1 product1 This compound purify1->product1 start2 4-Fluorobenzoic Acid react2a SOCl₂ or (COCl)₂, DCM start2->react2a intermediate 4-Fluorobenzoyl Chloride react2a->intermediate react2b tert-Butanol, Pyridine, DCM intermediate->react2b workup2 Wash, Dry react2b->workup2 purify2 Column Chromatography workup2->purify2 product2 This compound purify2->product2

Figure 1: Synthetic routes for this compound.

troubleshooting_flowchart decision decision issue issue solution solution start Synthesis of this compound check_purity Check Purity (TLC, GC-MS) start->check_purity is_pure Purity Acceptable? check_purity->is_pure low_yield Low Yield check_purity->low_yield end Pure Product is_pure->end Yes impurities Impurities Detected is_pure->impurities No incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn optimize_cond Increase Time/Temp incomplete_rxn->optimize_cond Yes optimize_cond->check_purity unreacted_sm Unreacted Starting Material? impurities->unreacted_sm improve_workup Improve Work-up (Base Wash) unreacted_sm->improve_workup Yes side_products Side Products? unreacted_sm->side_products No purify Column Chromatography improve_workup->purify control_temp Control Temperature side_products->control_temp Yes control_temp->purify purify->check_purity

Figure 2: Troubleshooting flowchart for synthesis.

References

Technical Support Center: Tert-Butyl 4-Fluorobenzoate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up of tert-butyl 4-fluorobenzoate production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the transition from laboratory to industrial-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthesis methods for this compound?

A1: The two most prevalent methods for the industrial production of this compound are:

  • Direct Esterification of 4-Fluorobenzoic Acid with Isobutylene: This is a widely used and economical method for large-scale synthesis. It involves the acid-catalyzed addition of 4-fluorobenzoic acid to isobutylene.[1]

  • Reaction of 4-Fluorobenzoyl Chloride with Potassium Tert-Butoxide: This method involves the conversion of 4-fluorobenzoic acid to its acid chloride, which is then reacted with a tert-butoxide salt. While effective, it involves an additional synthetic step.

Q2: We are observing a decrease in yield upon scaling up the isobutylene esterification method. What are the likely causes?

A2: A decrease in yield during scale-up can be attributed to several factors:

  • Inefficient Heat Transfer: The esterification reaction is exothermic. On a larger scale, inefficient heat removal can lead to localized overheating, promoting side reactions and decomposition of the product or catalyst.

  • Poor Mixing: Inadequate agitation in a large reactor can result in a heterogeneous mixture, leading to incomplete reaction and reduced mass transfer between the reactants and catalyst.

  • Equilibrium Limitations: Esterification is a reversible reaction. The accumulation of water as a byproduct can shift the equilibrium back towards the reactants, lowering the yield. On a larger scale, the removal of water can be more challenging.

  • Loss of Volatile Reactants: Isobutylene is a volatile gas. Inadequate sealing of the reactor or improper handling can lead to the loss of this key reactant.

Q3: What are the typical impurities we should expect in the large-scale production of this compound?

A3: Common impurities depend on the synthetic route.

  • Via Isobutylene Esterification:

    • Unreacted 4-Fluorobenzoic Acid: Incomplete reaction is a common source of this impurity.

    • Di-isobutylene and other oligomers: Acid-catalyzed polymerization of isobutylene can occur, especially at elevated temperatures.

    • Tert-Butanol: Formed from the reaction of isobutylene with the water byproduct.

  • Via 4-Fluorobenzoyl Chloride:

    • Residual 4-Fluorobenzoyl Chloride: Incomplete reaction with potassium tert-butoxide.

    • 4-Fluorobenzoic Anhydride: Can form from the reaction of the acid chloride with unreacted 4-fluorobenzoic acid.

    • Potassium Salts: Residual potassium chloride from the reaction.

Q4: How can we effectively remove unreacted 4-fluorobenzoic acid from the final product at an industrial scale?

A4: At an industrial scale, unreacted 4-fluorobenzoic acid is typically removed by:

  • Aqueous Base Wash: The crude product is dissolved in a water-immiscible organic solvent and washed with an aqueous solution of a weak base, such as sodium bicarbonate or potassium carbonate. The acidic 4-fluorobenzoic acid will be deprotonated and extracted into the aqueous layer as its salt.

  • Fractional Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.

Troubleshooting Guides

Issue 1: Low Yield in Isobutylene Esterification Scale-Up
Potential Cause Troubleshooting Step Expected Outcome
Inefficient Heat Removal - Ensure the reactor's cooling system is functioning optimally. - Consider a slower addition rate of isobutylene to control the exotherm. - Use a jacketed reactor with a suitable heat transfer fluid.Maintained reaction temperature within the optimal range, minimizing side reactions.
Poor Mixing - Increase the agitation speed. - Evaluate the impeller design for better solids suspension and gas dispersion. - Consider the use of baffles in the reactor.Homogeneous reaction mixture, leading to improved reaction rates and completion.
Equilibrium Shift - Use a Dean-Stark apparatus or a similar setup to remove water azeotropically. - Employ a drying agent compatible with the reaction conditions.Shift in equilibrium towards the product, resulting in higher conversion and yield.
Loss of Isobutylene - Ensure all reactor seals and connections are secure. - Use a closed system for the addition of liquefied isobutylene. - Monitor the reactor pressure to detect any leaks.Maintained stoichiometry of reactants, leading to a higher yield.
Issue 2: High Impurity Levels in the Final Product
Impurity Potential Cause Troubleshooting Step Expected Outcome
Unreacted 4-Fluorobenzoic Acid Incomplete reaction.- Increase reaction time. - Increase the molar excess of isobutylene. - Optimize catalyst loading.Higher conversion of the starting material.
Di-isobutylene High reaction temperature.- Maintain the reaction temperature below the recommended limit. - Use a more selective catalyst if possible.Reduced polymerization of isobutylene.
Residual 4-Fluorobenzoyl Chloride Incomplete reaction with tert-butoxide.- Ensure accurate stoichiometry. - Optimize the addition rate and temperature control.Complete conversion of the acid chloride.
Discoloration of Final Product Formation of colored byproducts due to overheating or side reactions.- Implement stricter temperature control. - Consider an activated carbon treatment of the crude product solution before final isolation.Colorless or pale-yellow final product.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Production via Isobutylene Esterification (Representative Data)

Parameter Lab-Scale (100 g) Pilot-Scale (10 kg)
Yield (%) 85-90%75-80%
Reaction Time (h) 1224
Purity (by HPLC, %) >99%97-98%
Unreacted 4-Fluorobenzoic Acid (%) <0.5%1-2%
Di-isobutylene (%) <0.1%0.5-1%

Table 2: Key Process Parameters for Scale-Up

Parameter Recommendation for Scale-Up
Temperature Control Maintain within ±2°C of the optimal temperature.
Agitation Speed Scale-up based on maintaining similar power per unit volume or tip speed.
Reactant Addition Rate Control the addition rate to manage the exotherm and ensure good mixing.
Catalyst Loading Start with the same weight percentage as the lab scale and optimize as needed.

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of this compound via Isobutylene Esterification

Materials:

  • 4-Fluorobenzoic Acid (1.0 eq)

  • Dichloromethane (DCM) or Dioxane

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

  • Liquefied Isobutylene (excess, ~2.0 - 3.0 eq)

  • Pressurized reaction vessel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a fume hood, charge the 4-fluorobenzoic acid and dichloromethane or dioxane into a suitable pressurized reaction vessel.

  • Cooling: Cool the solution to -78 °C using a suitable cooling system.

  • Catalyst Addition: Carefully add the catalytic amount of concentrated sulfuric acid to the cooled solution with stirring.

  • Isobutylene Addition: Condense the required amount of isobutylene gas into the reaction vessel.

  • Reaction: Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the reaction vessel back to 0 °C before carefully venting the excess isobutylene in the fume hood.

  • Quenching: Slowly add saturated aqueous NaHCO₃ solution to neutralize the acidic catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation.

Protocol 2: Analysis of Impurities by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 30 minutes.

This method should provide good separation of the product from the more polar 4-fluorobenzoic acid and less polar impurities like di-isobutylene.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification charge_reactants Charge 4-Fluorobenzoic Acid and Solvent cool Cool to -78°C charge_reactants->cool add_catalyst Add H2SO4 Catalyst cool->add_catalyst add_isobutylene Add Isobutylene add_catalyst->add_isobutylene react React at Room Temp (12-24h) add_isobutylene->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Vacuum Distillation concentrate->purify final_product final_product purify->final_product tert-Butyl 4-Fluorobenzoate

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Scale-Up heat Poor Heat Transfer? start->heat mixing Inefficient Mixing? start->mixing equilibrium Equilibrium Limitation? start->equilibrium improve_cooling Improve Cooling/ Slower Addition heat->improve_cooling increase_agitation Increase Agitation/ Optimize Impeller mixing->increase_agitation remove_water Remove Water (e.g., Dean-Stark) equilibrium->remove_water end end improve_cooling->end Improved Yield increase_agitation->end remove_water->end

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: 4-tert-butyltoluene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 4-tert-butyltoluene. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Friedel-Crafts Alkylation of Toluene to Synthesize 4-tert-butyltoluene

The synthesis of 4-tert-butyltoluene is most commonly achieved through the Friedel-Crafts alkylation of toluene using an alkylating agent like tert-butyl chloride or tert-butanol, with a Lewis acid or solid acid catalyst.[1][2]

Q1: I am experiencing a low or no yield in my Friedel-Crafts alkylation reaction. What are the common causes?

A1: Low or no product yield can stem from several factors related to reactants, catalyst, and reaction conditions.[3] Key areas to investigate include:

  • Catalyst Inactivity: Lewis acid catalysts such as aluminum chloride (AlCl₃) are highly sensitive to moisture. Ensure all glassware, solvents, and reagents are anhydrous to prevent catalyst deactivation.[3]

  • Insufficient Catalyst: In some cases, the product can form a complex with the catalyst, rendering it inactive. For acylations, a stoichiometric amount of catalyst is often necessary.[3]

  • Deactivated Aromatic Ring: Toluene is an activated ring, but contamination with deactivating groups can hinder the reaction.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, excessively high temperatures may lead to side reactions like dealkylation and isomerization, reducing the desired product's yield.[2]

Q2: My reaction is producing a high proportion of the meta-isomer (3-tert-butyltoluene) instead of the desired para-isomer (4-tert-butyltoluene). How can I improve selectivity?

A2: The formation of the para-isomer is sterically favored due to the bulky tert-butyl group.[2] However, reaction conditions can influence the isomer distribution.

  • Temperature Control: Lowering the reaction temperature generally favors the formation of the para-isomer.

  • Catalyst Choice: Shape-selective catalysts, such as certain zeolites, can significantly enhance the selectivity for 4-tert-butyltoluene by sterically hindering the formation of the meta and ortho isomers.[4][5]

Q3: I am observing significant amounts of di-tert-butyltoluene in my product mixture. How can I minimize this polyalkylation?

A3: Polyalkylation is a common side reaction because the product, 4-tert-butyltoluene, is more reactive than toluene.[2] To minimize the formation of di-tert-butylated products, it is recommended to use a large excess of toluene relative to the alkylating agent.[2]

Oxidation of 4-tert-butyltoluene

The oxidation of 4-tert-butyltoluene is a key step in synthesizing valuable compounds like 4-tert-butylbenzoic acid and 4-tert-butylbenzaldehyde.[6][7]

Q1: My oxidation of 4-tert-butyltoluene to 4-tert-butylbenzoic acid is giving a low yield. What are the potential issues?

A1: Low yields in this oxidation can be attributed to several factors:

  • Insufficient Catalyst Concentration: Ensure the proper loading of the catalyst, such as cobalt acetate.[6][8]

  • Suboptimal Reaction Temperature: The reaction temperature is critical; for some processes, an optimal temperature of 130°C has been reported.[6]

  • Inefficient Oxygen/Air Supply: In catalytic oxidations using molecular oxygen, a steady and sufficient supply of the oxidant is crucial.[6][9]

  • Solvent Effects: The choice of solvent can impact the reaction. Glacial acetic acid is commonly used.[6]

Q2: I am trying to synthesize 4-tert-butylbenzaldehyde, but I am getting a lot of the over-oxidized product, 4-tert-butylbenzoic acid. How can I improve the selectivity for the aldehyde?

A2: Achieving high selectivity for the aldehyde requires careful control of the reaction conditions to prevent over-oxidation.

  • Choice of Oxidizing Agent and Catalyst: Milder oxidizing agents and specific catalyst systems can favor the formation of the aldehyde.

  • Reaction Time: Carefully monitor the reaction progress using techniques like GC or TLC and stop the reaction once the desired conversion to the aldehyde is achieved to minimize the formation of the carboxylic acid.[6]

  • Solvent: The solvent can influence selectivity. For instance, the electrochemical oxidation in methanol can lead to the formation of 4-tert-butylbenzaldehyde dimethyl acetal.[6][10]

Nitration of 4-tert-butyltoluene

Nitration of 4-tert-butyltoluene can lead to various products, and controlling the regioselectivity is a key challenge.

Q1: The nitration of 4-tert-butyltoluene is producing a mixture of nitro isomers. How can I control the position of nitration?

A1: The nitration of 4-tert-butyltoluene in acetic anhydride can yield 4-tert-butyl-2-nitrotoluene as a major product, along with other adducts.[11][12] The reaction conditions significantly influence the product distribution.

  • Reaction Medium: The choice of solvent and nitrating agent is critical. Nitration in acetic anhydride is a well-studied system.[11][12]

  • Side Reactions: Be aware of the formation of nitro-acetoxy adducts, which can be intermediates to the final nitrated aromatic product.[11]

Data Presentation

Table 1: Comparison of Catalytic Systems for Friedel-Crafts Alkylation of Toluene.

CatalystAlkylating AgentPhaseToluene Conversion (%)4-tert-butyltoluene Selectivity (%)Reference
USY Zeolitetert-ButanolVapor~30%~89%[5][13]
Hβ Zeolitetert-ButanolVapor~20%~85%[5]
H-Mordenitetert-ButanolVapor~18%~67%[14]
AlCl₃tert-Butyl ChlorideLiquid--[1]

Table 2: Conditions for the Oxidation of 4-tert-butyltoluene to 4-tert-butylbenzoic Acid.

CatalystOxidantSolventTemperature (°C)Yield (%)Reference
Cobalt AcetateOxygenAcetic Acid9089%[8]
Cobalt AcetateOxygenNone13071%[8]
Cobalt NaphthenateOxygenNone140-[9]

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Toluene with tert-Butyl Chloride

This protocol describes a general procedure for the synthesis of 4-tert-butyltoluene using aluminum chloride as a catalyst.[2]

Materials:

  • Anhydrous Toluene

  • tert-Butyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Ice

  • Water

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

  • In a fume hood, charge the flask with anhydrous toluene and cool it in an ice bath to 0-5 °C.

  • Slowly add anhydrous aluminum chloride (5-10 mol% relative to tert-butyl chloride) to the stirred toluene.

  • Add tert-butyl chloride dropwise from the dropping funnel over 1-2 hours, maintaining the temperature between 0-5 °C.

  • After the addition is complete, let the mixture stir at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, slowly quench the reaction by pouring the mixture over crushed ice.

  • Transfer the mixture to a separatory funnel, add diethyl ether to extract the organic product.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Anhydrous AlCl₃ is corrosive and reacts violently with water.[2]

  • Toluene and tert-butyl chloride are flammable.[2]

  • The reaction evolves corrosive and toxic hydrogen chloride gas; use a gas trap.[2]

  • Wear appropriate personal protective equipment (PPE).

Protocol 2: Catalytic Oxidation of 4-tert-butyltoluene to 4-tert-butylbenzoic Acid

This protocol outlines a general procedure for the liquid-phase oxidation of 4-tert-butyltoluene using a cobalt catalyst and oxygen.[6]

Materials:

  • 4-tert-butyltoluene

  • Glacial Acetic Acid

  • Cobalt(II) Acetate

  • Sodium Bromide (optional, as a promoter)

  • Oxygen or Air Source

Procedure:

  • In a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet, charge 4-tert-butyltoluene and glacial acetic acid.

  • Add the cobalt(II) acetate catalyst (e.g., 5% by weight of the reactant) and a catalytic amount of sodium bromide.[6]

  • Heat the mixture to the desired reaction temperature (e.g., 90-130°C) with stirring.[6]

  • Introduce a steady stream of oxygen or air into the reaction mixture.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, cool the reaction mixture.

  • Isolate the product, which may involve crystallization and filtration.

Visualizations

Friedel_Crafts_Alkylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction cluster_products Products Toluene Toluene Reaction Electrophilic Aromatic Substitution Toluene->Reaction AlkylatingAgent tert-Butyl Chloride or tert-Butanol AlkylatingAgent->Reaction Catalyst Lewis Acid (e.g., AlCl₃) or Solid Acid (e.g., Zeolite) Catalyst->Reaction facilitates Product 4-tert-butyltoluene (Major Product) Reaction->Product Byproducts Isomers (meta) Polyalkylation Products Reaction->Byproducts

Caption: Friedel-Crafts alkylation of toluene to produce 4-tert-butyltoluene.

Troubleshooting_Alkylation Start Low Yield or No Reaction CheckCatalyst Check Catalyst Activity (Anhydrous Conditions?) Start->CheckCatalyst CheckTemp Optimize Reaction Temperature Start->CheckTemp CheckCatalyst->CheckTemp Success Improved Yield and Selectivity CheckTemp->Success CheckRatio Adjust Reactant Ratio (Excess Toluene?) Polyalkylation High Polyalkylation IncreaseToluene Increase Toluene: Alkylating Agent Ratio Polyalkylation->IncreaseToluene Isomerization Poor Para-Selectivity UseZeolite Consider Shape-Selective Catalyst (Zeolite) Isomerization->UseZeolite LowerTemp Lower Reaction Temperature Isomerization->LowerTemp UseZeolite->Success LowerTemp->Success IncreaseToluene->Success

Caption: Troubleshooting workflow for Friedel-Crafts alkylation of toluene.

Oxidation_Pathway Reactant 4-tert-butyltoluene Intermediate 4-tert-butylbenzaldehyde Reactant->Intermediate Oxidation Product 4-tert-butylbenzoic Acid Intermediate->Product Over-oxidation

Caption: Oxidation pathway of 4-tert-butyltoluene.

References

preventing decomposition of tert-butyl 4-fluorobenzoate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of tert-butyl 4-fluorobenzoate to prevent its decomposition.

Troubleshooting Guide

Users encountering unexpected experimental results or suspecting degradation of their this compound stock can refer to the following troubleshooting guide.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., discoloration, clumping) Moisture absorption and potential hydrolysis.Discard the reagent. Procure a fresh batch and ensure storage in a desiccator.
Low yield in reactions where the tert-butyl ester is a starting material Partial decomposition of the starting material.Verify the purity of the this compound using the analytical methods described below. If purity is compromised, use a fresh, unopened container.
Presence of an acidic impurity in NMR or other analyses Hydrolysis to 4-fluorobenzoic acid.Purify the material by recrystallization or chromatography if possible. For future prevention, strictly adhere to anhydrous storage conditions.
Inconsistent reaction outcomes with the same batch of reagent Inhomogeneous decomposition within the storage container.Thoroughly mix the contents of the container before use (if solid). If the issue persists, it is indicative of significant degradation, and the batch should be discarded.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition during storage?

A1: The primary cause of decomposition is hydrolysis of the ester bond, which is significantly accelerated by the presence of moisture and acidic conditions. The steric hindrance of the tert-butyl group provides considerable resistance to hydrolysis under neutral and basic conditions.[1][2][3]

Q2: What are the main decomposition products of this compound?

A2: The main decomposition products are 4-fluorobenzoic acid and tert-butanol, resulting from hydrolysis. Under conditions of high heat, more complex degradation involving radical intermediates can occur, though this is less common during standard storage.[4][5]

Q3: How should I properly store this compound to ensure its stability?

A3: To ensure stability, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. The use of a desiccator is highly recommended to minimize exposure to moisture. Protect the compound from direct sunlight and sources of ignition.

Q4: Is this compound sensitive to light?

A4: Aromatic esters can be susceptible to photodegradation. While specific data for this compound is limited, it is prudent to store it in an opaque container or in the dark to prevent any potential photolytic degradation.[4][6]

Q5: Can I store this compound in a standard laboratory refrigerator?

A5: Yes, refrigeration is a suitable storage condition as it helps to minimize the rate of any potential decomposition reactions. Ensure the container is tightly sealed to prevent condensation from forming inside when it is removed from the refrigerator.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is suitable for quantifying the purity of this compound and detecting the presence of 4-fluorobenzoic acid.

Parameter Condition
Column C18 reverse-phase, 5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and re-equilibrate for 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh ~10 mg of this compound and dissolve in 10 mL of acetonitrile.
Protocol 2: Detection of 4-Fluorobenzoic Acid Impurity by Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

This protocol allows for the sensitive detection of the 4-fluorobenzoic acid degradation product.

Parameter Condition
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Derivatization Procedure To ~1 mg of the sample in a vial, add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS. Cap the vial and heat at 70 °C for 30 minutes.
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
Injection Mode Split (10:1)
Injector Temperature 250 °C
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Mass Range 50-500 amu

Decomposition Pathways and Storage Workflow

DecompositionPathway Decomposition Pathway of this compound cluster_conditions Degradation Conditions A This compound B 4-Fluorobenzoic Acid A->B Hydrolysis C tert-Butanol A->C Hydrolysis Moisture Moisture (H2O) Moisture->A Acid Acid (H+) Acid->A

Caption: Primary decomposition pathway of this compound.

StorageWorkflow Recommended Storage Workflow Start Receive Compound Inspect Inspect Container Seal Start->Inspect Inspect->Start Seal Broken (Request Replacement) Store Store in a Cool, Dry, Dark Place (Desiccator Recommended) Inspect->Store Seal Intact Use Use in Experiment Store->Use Reseal Tightly Reseal Container Use->Reseal Return Return to Storage Reseal->Return

Caption: Recommended workflow for the storage and handling of this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of tert-Butyl 4-Fluorobenzoate and Methyl 4-Fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and medicinal chemistry, the selection of appropriate ester protecting groups or synthetic intermediates is paramount. The reactivity of these functional groups dictates reaction conditions, yields, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of two common fluorinated benzoate esters: tert-butyl 4-fluorobenzoate and methyl 4-fluorobenzoate. The significant difference in steric bulk between the tert-butyl and methyl groups leads to distinct reaction pathways and dramatically different reaction rates under various conditions, a critical consideration for chemical professionals.

Core Reactivity Differences: A Tale of Two Mechanisms

The primary mode of reaction for esters is nucleophilic acyl substitution. However, the steric hindrance imposed by the bulky tert-butyl group in this compound makes direct nucleophilic attack on the carbonyl carbon exceptionally difficult. This leads to alternative reaction mechanisms compared to the less hindered methyl 4-fluorobenzoate, particularly under acidic conditions.

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, the reactivity difference is most pronounced. Methyl 4-fluorobenzoate undergoes hydrolysis via the standard bimolecular acyl-oxygen cleavage (BAC2) mechanism. The hydroxide nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the methoxide leaving group.

In stark contrast, the BAC2 pathway is sterically hindered for this compound. The large tert-butyl group effectively shields the carbonyl carbon from the incoming hydroxide ion, rendering the ester highly resistant to basic hydrolysis under standard conditions. This stability is a key reason for the use of tert-butyl esters as protecting groups for carboxylic acids in the presence of bases.

cluster_methyl Methyl 4-Fluorobenzoate (B_AC2 Pathway) cluster_tertbutyl This compound (Hindered) m_start Methyl 4-Fluorobenzoate m_inter Tetrahedral Intermediate m_start->m_inter + OH⁻ (fast) m_prod 4-Fluorobenzoate + Methanol m_inter->m_prod - OCH₃⁻ t_start This compound t_no_reaction No Reaction (or extremely slow) t_start->t_no_reaction + OH⁻ steric_hindrance Steric hindrance from tert-butyl group prevents nucleophilic attack.

Figure 1. Base-catalyzed hydrolysis pathways.
Acid-Catalyzed Hydrolysis

Under acidic conditions, the mechanistic divergence is key to the reactivity difference. Methyl 4-fluorobenzoate follows the conventional bimolecular acyl-oxygen cleavage (AAC2) mechanism, which is the reverse of Fischer esterification. The reaction is initiated by protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Conversely, this compound undergoes a unimolecular alkyl-oxygen cleavage (AAL1) mechanism.[1] This pathway is favored due to the ability of the tert-butyl group to depart as a relatively stable tertiary carbocation. Protonation occurs on the ester oxygen, followed by the loss of the intact carboxylic acid and formation of the tert-butyl carbocation, which is then trapped by water. This mechanistic shift results in a significantly faster rate of hydrolysis for the tert-butyl ester under acidic conditions.

cluster_acid Acid-Catalyzed Hydrolysis Mechanisms start_m Methyl 4-Fluorobenzoate protonated_m Protonated Ester start_m->protonated_m + H⁺ intermediate_m Tetrahedral Intermediate protonated_m->intermediate_m + H₂O product_m 4-Fluorobenzoic Acid + Methanol intermediate_m->product_m - H⁺, - CH₃OH start_t This compound protonated_t Protonated Ester start_t->protonated_t + H⁺ carbocation_t tert-Butyl Carbocation + 4-Fluorobenzoic Acid protonated_t->carbocation_t Unimolecular Cleavage product_t tert-Butanol + 4-Fluorobenzoic Acid carbocation_t->product_t + H₂O, - H⁺ path_m A_AC2 Pathway path_t A_AL1 Pathway

Figure 2. Comparison of acid-catalyzed hydrolysis mechanisms.

Quantitative Data Presentation

While precise kinetic data for these specific substrates under identical conditions is sparse in the literature, we can estimate the relative reactivity based on established principles of physical organic chemistry, such as the Hammett equation, and data from analogous systems.

Table 1: Comparative Reactivity in Hydrolysis

ConditionCompoundRelative RateRate Constant (k)MechanismNotes
Base-Catalyzed Methyl 4-fluorobenzoateFast~4.0 x 10-4 L·mol-1·s-1 (estimated)[2]BAC2The electron-withdrawing fluorine substituent slightly accelerates the reaction compared to methyl benzoate.
(Saponification)This compoundNegligibleNot applicable under standard conditions-Extreme steric hindrance prevents the BAC2 mechanism. The compound is stable to basic hydrolysis.
Acid-Catalyzed Methyl 4-fluorobenzoateSlowSlow, requires forcing conditions (heat)AAC2The standard mechanism for simple esters.
This compoundVery FastSignificantly faster than the methyl esterAAL1The reaction proceeds readily at or near room temperature due to the formation of a stable tertiary carbocation.[1]

Note: The estimated rate constant for methyl 4-fluorobenzoate saponification is derived using the Hammett equation, log(k/k₀) = σρ, with a known rate constant for methyl benzoate (k₀ ≈ 2 x 10⁻⁴ L·mol⁻¹·s⁻¹)[2], a reaction constant (ρ) of +2.38 for saponification of methyl benzoates[2], and a Hammett substituent constant (σₚ) for fluorine of +0.06.

Experimental Protocols

Detailed methodologies for representative hydrolysis reactions are provided below.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification) of Methyl 4-Fluorobenzoate

Objective: To determine the rate of saponification of methyl 4-fluorobenzoate by monitoring the consumption of hydroxide ions over time.

Materials:

  • Methyl 4-fluorobenzoate

  • Sodium hydroxide (NaOH), standardized solution (e.g., 0.05 M)

  • Ethanol or a dioxane-water solvent system

  • Hydrochloric acid (HCl), standardized solution (e.g., 0.05 M) for back-titration

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Conical flasks, pipettes, burette

Procedure:

  • Reaction Setup: Prepare a solution of methyl 4-fluorobenzoate in the chosen solvent (e.g., 85% ethanol-water). Prepare a separate solution of NaOH in the same solvent system. Allow both solutions to equilibrate to the desired temperature (e.g., 25°C) in the water bath.

  • Initiation: To initiate the reaction, rapidly mix equal volumes of the ester and NaOH solutions in a conical flask. Start a timer immediately.

  • Monitoring: At regular time intervals (e.g., every 10 minutes), withdraw a known volume (e.g., 10 mL) of the reaction mixture and quench the reaction by adding it to a flask containing an excess of the standardized HCl solution and a few drops of phenolphthalein.

  • Titration: Immediately titrate the unreacted HCl in the quenching flask with the standardized NaOH solution to a pink endpoint. The amount of NaOH consumed in the saponification reaction at that time point can be calculated.

  • Data Analysis: The concentration of the ester at time 't' can be determined from the amount of NaOH consumed. The second-order rate constant (k) is then calculated by plotting 1/[Ester] versus time, where the slope of the line is equal to k.

Protocol 2: Acid-Catalyzed Hydrolysis of this compound

Objective: To monitor the hydrolysis of this compound under acidic conditions.

Materials:

  • This compound

  • Aqueous acid solution (e.g., 1 M H₂SO₄)

  • Solvent (e.g., dioxane or acetonitrile to ensure homogeneity)

  • Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer

  • Internal standard (e.g., dodecane for GC)

  • Sodium bicarbonate solution

  • Dichloromethane or diethyl ether for extraction

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a thermostated reaction vessel, dissolve a known quantity of this compound and an internal standard in the chosen co-solvent.

  • Initiation: Add the aqueous acid solution to the vessel to start the reaction and the timer.

  • Monitoring: At specified time intervals, withdraw a small aliquot of the reaction mixture.

  • Work-up of Aliquots: Immediately neutralize the aliquot with sodium bicarbonate solution and extract the organic components with dichloromethane or diethyl ether. Dry the organic layer over anhydrous magnesium sulfate.

  • Analysis: Analyze the organic extract by GC or ¹H NMR.

    • GC Analysis: The disappearance of the this compound peak and the appearance of the tert-butanol peak are monitored relative to the internal standard.

    • ¹H NMR Analysis: The disappearance of the singlet corresponding to the tert-butyl protons of the ester (around 1.6 ppm) and the appearance of the singlet for the tert-butyl protons of tert-butanol (around 1.3 ppm) are monitored.

  • Data Analysis: Plot the concentration of the starting ester versus time. The data can be fitted to a first-order rate equation to determine the pseudo-first-order rate constant (k').

cluster_workflow Experimental Workflow for Kinetic Analysis setup 1. Reaction Setup (Ester, Reagent, Solvent) initiate 2. Initiate Reaction (Mix & Start Timer) setup->initiate sample 3. Withdraw Aliquots at Time Intervals initiate->sample quench 4. Quench Reaction (e.g., Neutralization) sample->quench analyze 5. Quantitative Analysis (Titration, GC, NMR) quench->analyze calculate 6. Calculate Rate Constant analyze->calculate

Figure 3. Generalized experimental workflow for kinetic studies.

Conclusion

The reactivity of this compound and methyl 4-fluorobenzoate is fundamentally different, governed by the steric properties of the alkyl group.

  • Methyl 4-fluorobenzoate exhibits classic ester reactivity, undergoing BAC2 saponification readily and AAC2 acid-catalyzed hydrolysis under more forcing conditions.

  • This compound is highly resistant to base-catalyzed hydrolysis due to steric hindrance but undergoes rapid acid-catalyzed hydrolysis via a carbocation-mediated AAL1 mechanism.

These predictable differences are essential for synthetic planning. The stability of the tert-butyl ester to base makes it an excellent protecting group, while its lability to acid provides a convenient method for deprotection under mild acidic conditions. Conversely, the methyl ester is readily cleaved by base but is more robust under acidic conditions than its tert-butyl counterpart. This comparative knowledge enables researchers to make informed decisions in the design and execution of complex molecular syntheses.

References

A Comparative Guide to Tert-Butyl Protecting Groups for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly within pharmaceutical research and drug development, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. Among the myriad of choices for safeguarding carboxylic acids, the tert-butyl (t-Bu) ester stands out for its unique combination of stability and selective lability. This guide provides an objective comparison of the tert-butyl ester with other common carboxylic acid protecting groups, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.

Introduction to Tert-Butyl Esters

The tert-butyl ester is a widely employed protecting group for carboxylic acids due to its exceptional stability across a broad spectrum of reaction conditions, including exposure to nucleophiles, bases, and reducing agents.[1][2] Its steric bulk effectively shields the carbonyl carbon from attack, while its removal is cleanly orchestrated under specific acidic conditions. This cleavage proceeds through a unimolecular mechanism involving the formation of a stable tertiary carbocation, which typically fragments into gaseous isobutylene, driving the reaction to completion and simplifying purification.[3]

Comparison of Carboxylic Acid Protecting Groups

The selection of a suitable protecting group is contingent upon the overall synthetic route, including the presence of other functional groups and the reaction conditions anticipated in subsequent steps. The principle of orthogonal protection, which allows for the selective removal of one protecting group in the presence of others, is a critical consideration.[4]

Stability Profile

The following table summarizes the relative stability of common carboxylic acid protecting groups under various reaction conditions.

Reaction ConditionTert-Butyl EsterBenzyl (Bn) EsterMethyl (Me) EsterSilyl Ester (e.g., TBDMS)
Strong Acid (e.g., TFA, HCl) Labile[4]Stable (mild), Labile (strong)[4]Stable (mild), Labile (strong)[4]Labile[4]
Base (e.g., LiOH, K₂CO₃) Generally Stable[4]Generally Stable[4]Labile[4]Labile[4]
Hydrogenolysis (H₂, Pd/C) Stable[4]Labile[4][5]Stable[4]Stable[4]
Nucleophiles (e.g., RLi, RMgX) Stable[4]Labile[4]Labile[4]Labile[4]
Reducing Agents (e.g., LiAlH₄) StableLabileLabileStable
Performance at a Glance: Tert-Butyl vs. Benzyl Esters

A direct comparison between tert-butyl and benzyl esters, two of the most common non-labile protecting groups, highlights their orthogonal nature.

ParameterTert-Butyl (tBu) EsterBenzyl (Bn) Ester
Typical Yield (Protection) High[5]~92%[5]
Deprotection Conditions Acidolysis (e.g., TFA, HCl)[5]Catalytic Hydrogenolysis (H₂, Pd/C)[5]
Typical Yield (Deprotection) High[5]Quantitative[5]
Key Features Stable to basic conditions and hydrogenolysis.[5]Stable to acidic and basic conditions.[5]
Compatibility Ideal for Fmoc/tBu solid-phase peptide synthesis (SPPS).[6]Suited for Boc/Bzl SPPS strategy.[6]

Experimental Protocols

Detailed methodologies for the introduction and removal of a tert-butyl ester protecting group are provided below. Yields and reaction times are substrate-dependent and may require optimization.

Protection of a Carboxylic Acid as a Tert-Butyl Ester

Method 1: Using Isobutylene and a Catalytic Amount of Strong Acid

This is a common and efficient method for the tert-butylation of carboxylic acids.

  • Materials: Carboxylic acid, dichloromethane (DCM) or other suitable solvent, concentrated sulfuric acid (H₂SO₄) or other strong protic acid, isobutylene (liquefied or gas), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate or magnesium sulfate.

  • Procedure:

    • Dissolve the carboxylic acid in DCM in a pressure-resistant vessel.

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Add an excess of liquefied isobutylene to the reaction mixture.

    • Seal the vessel and allow it to warm to room temperature, then stir for several hours (typically 12-24 h).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting tert-butyl ester by flash column chromatography if necessary.

Method 2: Using Tert-Butyl Acetate and a Strong Acid Catalyst

This method avoids the handling of gaseous isobutylene.

  • Materials: Carboxylic acid, tert-butyl acetate, strong acid catalyst (e.g., perchloric acid (HClO₄) or bis(trifluoromethanesulfonyl)imide (Tf₂NH)), saturated sodium bicarbonate solution, dichloromethane (DCM) or other extraction solvent, anhydrous magnesium sulfate.

  • Procedure:

    • Suspend the carboxylic acid in tert-butyl acetate.[7]

    • Cool the mixture to 0 °C.

    • Slowly add the strong acid catalyst (e.g., 1.1 equivalents of Tf₂NH for amino acids).[2][8]

    • Stir the reaction mixture at room temperature for the required time (can range from a few hours to 48 h).[7]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully add the reaction mixture to a saturated aqueous solution of sodium bicarbonate at 0 °C.[2]

    • Extract the product with DCM.[2]

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]

    • Purify the product as needed.

Deprotection of a Tert-Butyl Ester

Method: Acidolysis using Trifluoroacetic Acid (TFA)

TFA is a common and effective reagent for the cleavage of tert-butyl esters.

  • Materials: Tert-butyl ester, dichloromethane (DCM), trifluoroacetic acid (TFA), toluene (optional), cold diethyl ether (for precipitation).

  • Procedure:

    • Dissolve the tert-butyl ester in DCM.

    • Add an equal volume of TFA (a 1:1 mixture of DCM:TFA is common).

    • Stir the reaction mixture at room temperature. Reaction times are typically short, ranging from 30 minutes to 5 hours.[7]

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x).

    • The crude carboxylic acid can be purified by precipitation from cold diethyl ether, recrystallization, or chromatography.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key chemical transformations and experimental workflows associated with tert-butyl ester protecting groups.

G cluster_protection Protection Workflow start Carboxylic Acid step1 Dissolve in Solvent (e.g., DCM) start->step1 step2 Add Acid Catalyst (e.g., H₂SO₄) step1->step2 step3 Add Tert-butylating Agent (e.g., Isobutylene) step2->step3 step4 Reaction at Room Temperature step3->step4 step5 Aqueous Workup (Quench with NaHCO₃) step4->step5 step6 Purification step5->step6 end Tert-Butyl Ester step6->end

Workflow for tert-butyl ester protection.

G cluster_mechanism Acid-Catalyzed Formation of Tert-Butyl Ester RCOOH R-COOH protonated_acid R-C(OH)₂⁺ RCOOH->protonated_acid + H⁺ H_plus H⁺ intermediate R-COO-C(CH₃)₃-H⁺ protonated_acid->intermediate + (CH₃)₃C⁺ isobutylene CH₂=C(CH₃)₂ tert_butyl_cation (CH₃)₃C⁺ isobutylene->tert_butyl_cation + H⁺ tert_butyl_ester R-COO-C(CH₃)₃ intermediate->tert_butyl_ester - H⁺

Mechanism of tert-butyl ester formation.

G cluster_deprotection Deprotection Workflow start_deprotection Tert-Butyl Ester step1_deprotection Dissolve in DCM start_deprotection->step1_deprotection step2_deprotection Add TFA step1_deprotection->step2_deprotection step3_deprotection Stir at Room Temperature step2_deprotection->step3_deprotection step4_deprotection Remove Solvent and Excess TFA step3_deprotection->step4_deprotection step5_deprotection Purification step4_deprotection->step5_deprotection end_deprotection Carboxylic Acid step5_deprotection->end_deprotection

Workflow for tert-butyl ester deprotection.

G cluster_deprotection_mechanism Acid-Catalyzed Deprotection of Tert-Butyl Ester tert_butyl_ester R-COO-C(CH₃)₃ protonated_ester R-COO(H⁺)-C(CH₃)₃ tert_butyl_ester->protonated_ester + H⁺ H_plus_deprotection H⁺ carboxylic_acid R-COOH protonated_ester->carboxylic_acid tert_butyl_cation_deprotection (CH₃)₃C⁺ protonated_ester->tert_butyl_cation_deprotection isobutylene_deprotection CH₂=C(CH₃)₂ tert_butyl_cation_deprotection->isobutylene_deprotection - H⁺

Mechanism of tert-butyl ester deprotection.

Conclusion

The tert-butyl ester is an invaluable protecting group for carboxylic acids, offering robustness under a wide range of synthetic conditions and facile removal under acidic protocols. Its stability profile makes it an excellent choice for complex syntheses where orthogonality to other protecting groups is paramount. The choice between a tert-butyl ester and other protecting groups, such as the benzyl ester, will ultimately depend on the specific requirements of the synthetic strategy, particularly the need for stability towards acidic, basic, or hydrogenolysis conditions. A thorough understanding of the characteristics and experimental protocols associated with each protecting group is essential for the successful execution of multi-step organic syntheses.

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of tert-Butyl 4-Fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Routes and Spectroscopic Analysis for the Validation of tert-Butyl 4-Fluorobenzoate.

This guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in the development of pharmaceuticals and other bioactive molecules. We present a detailed experimental protocol for its preparation via Steglich esterification and compare this method with the classic Fischer-Speier esterification. Furthermore, this guide outlines the crucial spectroscopic techniques—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—used to validate the synthesis, offering clear data interpretation to distinguish the final product from its starting materials.

Comparison of Synthetic Methodologies

The synthesis of tert-butyl esters, such as this compound, requires careful consideration of the reaction conditions due to the tertiary alcohol's propensity to undergo elimination. Two common methods for this transformation are the Steglich esterification and the Fischer-Speier esterification.

Steglich Esterification is favored for its mild reaction conditions, making it suitable for substrates that are sensitive to acid.[1][2][3] This method typically employs a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the ester formation at or below room temperature.[4][5] The gentle nature of this process helps to prevent the formation of isobutene, a common byproduct in acid-catalyzed reactions with tert-butanol.[1]

Fischer-Speier Esterification , a classic method, involves the direct reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, and typically requires heating.[6][7] While effective for primary and secondary alcohols, its application to tertiary alcohols can be problematic, often leading to dehydration of the alcohol.[1][6]

FeatureSteglich EsterificationFischer-Speier Esterification
Catalyst DCC (coupling agent), DMAP (catalyst)[4]Strong acid (e.g., H₂SO₄)[6]
Temperature Typically room temperature or 0 °C to room temperature[5]Reflux (elevated temperatures)[7]
Reaction Conditions Mild, neutral pH[2]Harsh, acidic[6]
Suitability for tert-Butanol High, minimizes elimination[1]Lower, risk of isobutene formation[1]
Byproducts Dicyclohexylurea (precipitates out)[1]Water (needs to be removed to drive equilibrium)

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound using the Steglich esterification method.

Synthesis of this compound via Steglich Esterification

Materials:

  • 4-Fluorobenzoic acid

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [5][8]

  • In a round-bottomed flask, dissolve 4-fluorobenzoic acid (1.0 equivalent) in anhydrous dichloromethane.

  • Add tert-butanol (3.0 equivalents) and a catalytic amount of 4-dimethylaminopyridine (0.08 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in dichloromethane to the reaction mixture over 5 minutes.

  • Stir the reaction mixture at 0 °C for an additional 5 minutes, then remove the ice bath and continue stirring at room temperature for 3 hours.

  • The precipitated dicyclohexylurea byproduct is removed by filtration.

  • The filtrate is then washed sequentially with 0.5 N hydrochloric acid and saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by distillation or column chromatography.

Data Presentation and Spectroscopic Validation

The successful synthesis of this compound is confirmed by analyzing the product using various spectroscopic methods. The data presented below highlights the key differences between the starting material (4-fluorobenzoic acid) and the final ester product.

¹H NMR Spectroscopy

The most significant change in the ¹H NMR spectrum is the disappearance of the acidic proton of the carboxylic acid and the appearance of a singlet corresponding to the nine equivalent protons of the tert-butyl group.

CompoundChemical Shift (ppm) and MultiplicityAssignment
4-Fluorobenzoic Acid ~13.1 (s, 1H)Carboxylic acid proton (-COOH)
8.05 (m, 2H)Aromatic protons ortho to -COOH
7.34 (m, 2H)Aromatic protons meta to -COOH
This compound 7.98 (dd, 2H)Aromatic protons ortho to -C(=O)O
7.07 (t, 2H)Aromatic protons meta to -C(=O)O
1.59 (s, 9H)tert-Butyl protons (-C(CH₃)₃)
¹³C NMR Spectroscopy

The ¹³C NMR spectrum of the product shows the appearance of two new signals corresponding to the quaternary and methyl carbons of the tert-butyl group.

CompoundChemical Shift (ppm)Assignment
4-Fluorobenzoic Acid ~166.7Carboxylic acid carbon (-COOH)
165.4 (d, J=253 Hz)Aromatic carbon attached to F
132.5 (d, J=9 Hz)Aromatic carbons ortho to -COOH
127.8Aromatic carbon para to F
116.0 (d, J=22 Hz)Aromatic carbons meta to -COOH
This compound 164.5 (d, J=251.3 Hz)Aromatic carbon attached to F
163.8Ester carbonyl carbon (-C(=O)O)
130.8 (d, J=9.2 Hz)Aromatic carbons ortho to -C(=O)O
127.2 (d, J=2.9 Hz)Aromatic carbon para to F
114.1 (d, J=21.7 Hz)Aromatic carbons meta to -C(=O)O
80.2Quaternary carbon of tert-butyl group (-C(CH₃)₃)
27.2Methyl carbons of tert-butyl group (-C(CH₃)₃)
FT-IR Spectroscopy

The FT-IR spectrum provides clear evidence of the ester formation. The broad O-H stretch of the carboxylic acid is replaced by the C-H stretches of the tert-butyl group, and the C=O stretch shifts to a slightly higher wavenumber.

CompoundWavenumber (cm⁻¹)Functional Group
4-Fluorobenzoic Acid 3300-2500 (broad)O-H stretch (carboxylic acid)
~1680C=O stretch (carboxylic acid)
~1300C-O stretch (carboxylic acid)
This compound 2980-2850C-H stretch (tert-butyl)
~1715C=O stretch (ester)
~1280, ~1120C-O stretch (ester)
Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (196.22 g/mol ). A characteristic fragmentation pattern for tert-butyl esters is the loss of isobutylene (56 amu) to form a protonated carboxylic acid, or the formation of a stable tert-butyl cation (m/z = 57), which is often the base peak.[9]

Compoundm/zFragmentation
4-Fluorobenzoic Acid 140Molecular Ion [M]⁺
123[M - OH]⁺
95[M - COOH]⁺
This compound 196Molecular Ion [M]⁺
141[M - C₄H₉]⁺ or [M - 56 + H]⁺
123[4-fluorobenzoyl cation]⁺
95[fluorophenyl cation]⁺
57[tert-butyl cation, C(CH₃)₃]⁺ (often base peak)

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and validation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_validation Spectroscopic Validation reagents 4-Fluorobenzoic Acid tert-Butanol DCC, DMAP reaction Steglich Esterification in Dichloromethane reagents->reaction filtration Filtration of Dicyclohexylurea reaction->filtration extraction Aqueous Wash (HCl, NaHCO₃) filtration->extraction drying Drying (Na₂SO₄) & Solvent Removal extraction->drying purification Distillation or Chromatography drying->purification product tert-Butyl 4-Fluorobenzoate purification->product nmr ¹H & ¹³C NMR product->nmr ftir FT-IR product->ftir ms Mass Spectrometry product->ms

Caption: Workflow for the synthesis and validation of this compound.

References

comparative analysis of fluorinating reagents for benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorination can profoundly alter a molecule's physical, chemical, and biological properties, including its metabolic stability, lipophilicity, and binding affinity. Benzoic acid and its derivatives are common scaffolds in pharmaceuticals and other functional materials, making the selective fluorination of the carboxylic acid group a critical transformation. This guide provides a comparative analysis of common fluorinating reagents for the conversion of benzoic acid to benzoyl fluoride or benzotrifluoride, supported by experimental data and detailed protocols.

Performance Comparison of Fluorinating Reagents

The choice of a fluorinating reagent for benzoic acid is dictated by the desired product (acyl fluoride or trifluoromethyl group), reaction conditions, and safety considerations. The following table summarizes the performance of several common reagents.

ReagentProductYield (%)Reaction ConditionsKey Features
DAST (Diethylaminosulfur Trifluoride)Benzoyl Fluoride80CH₂Cl₂, 0 °C to rt, 20 minWell-established, but thermally unstable and moisture-sensitive.[1][2]
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride)Benzoyl Fluoride (in situ)Not explicitly reported for benzoic acid, but generally high for carboxylic acidsTypically CH₂Cl₂, rtMore thermally stable and safer alternative to DAST.[3][4]
SF₄ (Sulfur Tetrafluoride)BenzotrifluorideQuantitativeNeat, rtHighly effective for trifluoromethylation, but is a toxic gas requiring specialized equipment.[5][6]
XtalFluor-E® ((Diethylamino)difluorosulfonium tetrafluoroborate)Benzoyl FluorideModerate to excellent (general for carboxylic acids)EtOAc, rt, with catalytic NaFCrystalline, thermally stable, and safer solid reagent.[7][8][9]
Selectfluor® (F-TEDA-BF₄)Aryl Fluoride (via decarboxylation)16-40 (for 18F-labeled benzoic acids)Photoredox catalysis, visible lightPrimarily used for decarboxylative fluorination, not direct conversion of the carboxylic group.[10][11]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible and safe laboratory work.

Synthesis of Benzoyl Fluoride using DAST[1][2][13]

Procedure: To a stirred solution of benzoic acid (2.44 g, 0.02 mol) in methylene chloride (20 mL) cooled to 0 °C, slowly add diethylaminosulfur trifluoride (2.5 mL, 0.02 mol). After the addition, add powdered sodium fluoride (1 g) to neutralize the hydrogen fluoride byproduct. The reaction mixture is then filtered. The filtrate is distilled under reduced pressure to yield benzoyl fluoride.

Yield: 1.98 g (80%) Boiling Point: 50 °C (10 mm Hg)

General Procedure for the Formation of Acyl Fluorides using Deoxo-Fluor®[3][4][5]

This is a general procedure for the conversion of carboxylic acids to acyl fluorides, which are then typically used in a subsequent one-pot reaction.

Procedure: In a flask, dissolve the carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane. Add Deoxo-Fluor® (1.1 to 1.5 equivalents) dropwise at room temperature. The reaction is typically rapid, and the resulting acyl fluoride can be used in situ for subsequent transformations, such as amidation or esterification.

Synthesis of Benzotrifluoride using Sulfur Tetrafluoride (SF₄)[6]

Procedure: Caution: This reaction should be performed by trained personnel in a specialized high-pressure reactor within a well-ventilated fume hood due to the high toxicity of SF₄.

In a suitable pressure reactor, place benzoic acid (65 mg, 0.532 mmol). Evacuate the reactor and cool it with liquid nitrogen. Condense sulfur tetrafluoride (116 mg, 1.07 mmol, 2 equivalents) into the reactor. Allow the mixture to warm to room temperature and stir until the reaction is complete. The volatile byproducts, thionyl fluoride (SOF₂) and hydrogen fluoride (HF), are removed under vacuum at 195 K to yield benzotrifluoride.

Yield: Quantitative

General Procedure for the Synthesis of Acyl Fluorides using XtalFluor-E®[8][10]

Procedure: To a solution of the carboxylic acid (1 equivalent) in ethyl acetate, add XtalFluor-E® (1.2 equivalents) and a catalytic amount of sodium fluoride (NaF). Stir the mixture at room temperature until the reaction is complete (monitored by TLC or NMR). The reaction mixture is then filtered through a pad of silica gel to afford the acyl fluoride.

Reagent Selection Workflow

The selection of an appropriate fluorinating reagent is a critical step in the synthesis design. The following diagram illustrates a logical workflow for this process.

G cluster_start cluster_product cluster_acyl_fluoride cluster_trifluoromethyl start Start: Fluorination of Benzoic Acid product_choice Desired Product? start->product_choice acyl_fluoride Benzoyl Fluoride product_choice->acyl_fluoride Acyl Fluoride trifluoromethyl Benzotrifluoride product_choice->trifluoromethyl Trifluoromethyl reagent_choice_af Reagent Preference? acyl_fluoride->reagent_choice_af dast DAST reagent_choice_af->dast Established Method deoxofluor Deoxo-Fluor® reagent_choice_af->deoxofluor Safer Liquid xtalfluor XtalFluor-E® reagent_choice_af->xtalfluor Safer Solid sf4 Sulfur Tetrafluoride (SF₄) trifluoromethyl->sf4 sf4_warning Warning: Toxic Gas, Requires Special Equipment sf4->sf4_warning

Caption: A decision-making workflow for selecting a fluorinating reagent for benzoic acid.

Reaction Mechanisms

Understanding the reaction mechanism is key to optimizing conditions and predicting outcomes.

  • DAST, Deoxo-Fluor®, and XtalFluor-E®: These reagents react with the carboxylic acid to form an intermediate acyloxysulfonium species. A subsequent nucleophilic attack by the fluoride ion on the carbonyl carbon leads to the formation of the acyl fluoride and the corresponding sulfur-containing byproducts. The general mechanism involves the activation of the carboxyl group followed by fluoride displacement.

  • Sulfur Tetrafluoride (SF₄): The fluorination of a carboxylic acid with SF₄ to a trifluoromethyl group is a more complex, multi-step process. Initially, the carboxylic acid is converted to the acyl fluoride. The acyl fluoride then undergoes further reaction with SF₄, likely involving the formation of a difluoro-sulfurane intermediate, which then decomposes to the trifluoromethyl compound and thionyl fluoride (SOF₂).[6]

  • Selectfluor®: In the context of decarboxylative fluorination, the reaction typically proceeds via a radical mechanism initiated by photoredox catalysis.[12] The carboxylic acid is oxidized to a carboxyl radical, which then undergoes decarboxylation to form an aryl radical. This radical is then trapped by a fluorine atom from Selectfluor® to yield the aryl fluoride.[13][14]

Safety Considerations

Working with fluorinating reagents requires strict adherence to safety protocols.

  • DAST and Deoxo-Fluor®: Both are moisture-sensitive liquids that can release corrosive hydrogen fluoride (HF) upon contact with water. They are also toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Deoxo-Fluor® is generally considered more thermally stable than DAST, reducing the risk of runaway reactions.[3]

  • Sulfur Tetrafluoride (SF₄): SF₄ is a highly toxic and corrosive gas. It requires the use of specialized high-pressure equipment and should only be handled by experienced personnel in a dedicated facility. Accidental release can be extremely hazardous.

  • XtalFluor-E®: As a crystalline solid, XtalFluor-E® is generally easier and safer to handle than its liquid counterparts, DAST and Deoxo-Fluor®.[7][8] It is also more thermally stable. However, it is still a reactive chemical and should be handled with care, avoiding inhalation of dust and contact with skin and eyes.

  • Selectfluor®: This reagent is a stable, non-volatile solid, making it relatively safe to handle. However, it is a strong oxidizing agent and should not be mixed with combustible materials. Standard laboratory safety practices should be followed.[15]

This guide provides a foundational understanding of the comparative aspects of fluorinating reagents for benzoic acid. Researchers should always consult the relevant safety data sheets (SDS) and peer-reviewed literature before undertaking any experimental work.

References

A Comparative Guide to Assessing the Purity of Synthesized tert-Butyl 4-Fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of active pharmaceutical ingredients and other fine chemicals, the purity of intermediates is of paramount importance. tert-Butyl 4-fluorobenzoate is a key building block in the synthesis of various pharmaceutical compounds. Its purity can significantly impact the yield and impurity profile of the final product. This guide provides an objective comparison of two common methods for the synthesis of this compound and details the analytical techniques used to assess its purity, supported by experimental data.

Synthesis of this compound: A Comparison of Two Methods

Two prevalent methods for the synthesis of this compound are the reaction of 4-fluorobenzoyl chloride with potassium tert-butoxide (Method A) and the acid-catalyzed esterification of 4-fluorobenzoic acid with a tert-butyl source (Method B).

Method A: From 4-Fluorobenzoyl Chloride and Potassium tert-Butoxide

This method involves the nucleophilic acyl substitution of 4-fluorobenzoyl chloride with the bulky nucleophile, potassium tert-butoxide. The reaction is typically rapid and proceeds to high conversion.

Method B: Acid-Catalyzed Esterification of 4-Fluorobenzoic Acid

This classic Fischer-Speier esterification involves the reaction of 4-fluorobenzoic acid with a source of tert-butyl cation, such as tert-butanol or isobutylene, in the presence of a strong acid catalyst. This reaction is an equilibrium process, and measures are often taken to drive the reaction towards the product side.

Comparative Performance of Synthesis Methods

The choice of synthetic route can influence the purity and yield of the final product. Below is a summary of typical results obtained from both methods.

ParameterMethod A: From Acyl ChlorideMethod B: Acid-Catalyzed Esterification
Typical Yield 85-95%70-85%
Purity by HPLC (Area %) >99.0%97-99%
Key Impurities Unreacted 4-fluorobenzoyl chloride, tert-butanolUnreacted 4-fluorobenzoic acid, di-tert-butyl ether
Reaction Time 1-3 hours12-24 hours
Reagent Cost Higher (4-fluorobenzoyl chloride is more expensive)Lower (4-fluorobenzoic acid and tert-butanol are cheaper)

Analytical Techniques for Purity Assessment

A comprehensive assessment of the purity of synthesized this compound involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds. It separates the main compound from its impurities, allowing for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. For this compound, it can detect residual solvents and by-products from the synthesis.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation and can also be used for purity assessment by identifying signals corresponding to impurities.

Summary of Analytical Data for Purity Assessment
Analytical TechniqueParameterTypical Result for High-Purity this compound
HPLC (UV detection at 254 nm) Purity (Area %)>99.5%
Retention Time~5.2 min (under specified conditions)
GC-MS Purity (Area %)>99.5%
Major Mass Fragments (m/z)196 (M+), 141, 123, 95, 57
¹H NMR (400 MHz, CDCl₃) Chemical Shift (ppm)7.98 (dd, 2H), 7.09 (t, 2H), 1.59 (s, 9H)
¹³C NMR (100 MHz, CDCl₃) Chemical Shift (ppm)165.2, 164.8 (d, J=253 Hz), 132.0 (d, J=9 Hz), 129.5, 115.2 (d, J=22 Hz), 81.5, 28.1

Experimental Protocols

Synthesis of this compound (Method A)
  • To a stirred solution of 4-fluorobenzoyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of potassium tert-butoxide (1.1 eq) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of this compound (Method B)
  • Dissolve 4-fluorobenzoic acid (1.0 eq) in tert-butanol (5.0 eq).

  • Add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Heat the mixture to reflux for 18 hours, with continuous removal of water using a Dean-Stark apparatus.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure.

HPLC Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (70:30 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the synthesized product in the mobile phase to a concentration of approximately 1 mg/mL.

GC-MS Analysis
  • Column: Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 min, then ramp to 250 °C at 15 °C/min.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-400 m/z.

  • Sample Preparation: Prepare a dilute solution of the sample in dichloromethane.

NMR Analysis
  • Solvent: Chloroform-d (CDCl₃).

  • Concentration: Approximately 10-20 mg of the sample in 0.6-0.7 mL of solvent.

  • Instruments: 400 MHz NMR spectrometer.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical flow of synthesizing and assessing the purity of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Method_A Method A: Acyl Chloride Route Start->Method_A Method_B Method B: Acid-Catalyzed Route Start->Method_B Crude_Product Crude_Product Method_A->Crude_Product Method_B->Crude_Product Purification_Step Column Chromatography or Distillation Crude_Product->Purification_Step Pure_Product Pure_Product Purification_Step->Pure_Product

Caption: Synthetic workflow for this compound.

Purity_Assessment_Workflow Synthesized_Product Synthesized This compound HPLC HPLC Analysis (Purity, Impurity Profile) Synthesized_Product->HPLC GCMS GC-MS Analysis (Volatile Impurities, ID) Synthesized_Product->GCMS NMR NMR Spectroscopy (Structure Confirmation, Purity) Synthesized_Product->NMR Purity_Decision Purity > 99.5%? HPLC->Purity_Decision GCMS->Purity_Decision NMR->Purity_Decision Pass Product Meets Specifications Purity_Decision->Pass Yes Fail Further Purification Required Purity_Decision->Fail No

Caption: Analytical workflow for purity assessment.

References

A Comparative Guide to the Cross-Reactivity of Tert-Butyl 4-Fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of tert-butyl 4-fluorobenzoate with various reagents, supported by experimental data. It is intended to assist researchers in anticipating potential side reactions and selecting appropriate reaction conditions.

This compound is a versatile building block in organic synthesis, valued for the unique properties conferred by its fluoro and tert-butyl ester functionalities. However, these same groups introduce specific reactivity patterns that must be considered when planning synthetic routes. This guide details the compound's reactivity towards common classes of reagents and compares its performance with alternative substrates where applicable.

Reactivity of the Ester Functional Group

The tert-butyl ester group is known for its stability under many conditions, but it can be cleaved under specific acidic or basic environments. Its reactivity is often compared to other common esters, such as methyl or ethyl esters.

Hydrolysis

Acid-Catalyzed Hydrolysis: Tert-butyl esters are readily cleaved under acidic conditions due to the formation of a stable tert-butyl cation. This allows for selective deprotection in the presence of other ester groups that are less prone to cleavage via a carbocation mechanism. A wide range of acids can be used, from strong acids like trifluoroacetic acid (TFA) to milder ones like phosphoric acid.[1]

Base-Catalyzed Hydrolysis (Saponification): While generally more stable to base than methyl or ethyl esters, tert-butyl esters can be hydrolyzed under harsher basic conditions. Powdered potassium hydroxide in THF has been shown to be an effective reagent for the cleavage of tert-butyl benzoates at ambient temperature.[2]

Reagent/ConditionThis compoundMethyl 4-FluorobenzoateEthyl 4-FluorobenzoateKey Considerations
Trifluoroacetic Acid (TFA) in CH2Cl2 Rapid cleavage at room temp.StableStableHighly effective for selective deprotection of t-butyl esters.
Aq. HCl Cleavage upon heatingSlow hydrolysisSlower hydrolysisReaction progress is an equilibrium.
Aq. NaOH Slow hydrolysisReadily hydrolyzedReadily hydrolyzedTert-butyl ester is significantly more stable to base.
Powdered KOH in THF Effective cleavageReadily hydrolyzedReadily hydrolyzedA safer alternative to NaH/DMF for cleaving hindered esters.[2]

Experimental Protocol: Acidic Cleavage of this compound

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.

  • Purify the resulting 4-fluorobenzoic acid by recrystallization or chromatography.

G cluster_acid_cleavage Acid-Catalyzed Ester Hydrolysis Start tert-Butyl 4-Fluorobenzoate Protonation Protonation of Carbonyl Oxygen Start->Protonation H+ Carbocation_Formation Formation of tert-Butyl Cation (stable) Protonation->Carbocation_Formation Nucleophilic_Attack Nucleophilic Attack by Water Protonation->Nucleophilic_Attack Product 4-Fluorobenzoic Acid + Isobutylene Carbocation_Formation->Product Deprotonation Deprotonation Nucleophilic_Attack->Deprotonation Deprotonation->Product

Caption: Mechanism of acid-catalyzed hydrolysis of tert-butyl esters.

Reactions with Nucleophiles and Reducing Agents

The electrophilic carbonyl carbon of the ester can react with strong nucleophiles.

  • Organolithium Reagents: Similar to Grignard reagents, organolithium reagents will add twice to the ester to yield a tertiary alcohol.

  • Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the ester to the corresponding primary alcohol (4-fluorobenzyl alcohol). Weaker reducing agents like sodium borohydride are generally unreactive towards esters.

ReagentExpected Product with this compoundAlternative ReagentKey Considerations
Phenylmagnesium Bromide (PhMgBr) 1,1-diphenyl-1-(4-fluorophenyl)methanolPhenyl lithiumRequires two equivalents of the organometallic reagent.
Lithium Aluminum Hydride (LiAlH4) (4-Fluorophenyl)methanolDiisobutylaluminium hydride (DIBAL-H)LiAlH4 is a very strong and unselective reducing agent.
Sodium Borohydride (NaBH4) No reaction-NaBH4 is generally not strong enough to reduce esters.

Experimental Protocol: Reduction of this compound with LiAlH4

  • To a stirred suspension of LiAlH4 (1.5 eq) in anhydrous diethyl ether or THF at 0 °C, add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash with ether.

  • Dry the combined organic filtrates over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the resulting (4-fluorophenyl)methanol by distillation or column chromatography.

G cluster_reduction Ester Reduction with LiAlH4 Ester tert-Butyl 4-Fluorobenzoate Addition1 Nucleophilic Addition of Hydride Ester->Addition1 LiAlH4 Intermediate1 Tetrahedral Intermediate Addition1->Intermediate1 Elimination Elimination of tert-Butoxide Intermediate1->Elimination Aldehyde 4-Fluorobenzaldehyde Elimination->Aldehyde Addition2 Nucleophilic Addition of Hydride Aldehyde->Addition2 LiAlH4 Intermediate2 Alkoxide Intermediate Addition2->Intermediate2 Protonation Protonation (Workup) Intermediate2->Protonation H2O Alcohol (4-Fluorophenyl)methanol Protonation->Alcohol

Caption: Reaction pathway for the reduction of an ester to a primary alcohol.

Reactivity of the Aromatic Ring

The fluorine atom and the tert-butoxycarbonyl group influence the reactivity of the aromatic ring in different ways. The fluorine atom is an ortho, para-director but is deactivating due to its strong inductive effect. The ester group is a meta-director and is also deactivating.

Electrophilic Aromatic Substitution (EAS)

Due to the presence of two deactivating groups, electrophilic aromatic substitution on this compound is expected to be difficult and require harsh conditions. The fluorine directs ortho and para, while the ester directs meta. The position of substitution will depend on the specific electrophile and reaction conditions.

  • Nitration: Nitration of fluorobenzoic acid is known to produce a mixture of isomers.[3] For this compound, nitration would likely occur at the positions ortho to the fluorine and meta to the ester.

  • Halogenation: Direct halogenation of the aromatic ring would require a Lewis acid catalyst and is expected to be sluggish.

  • Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are expected to be very difficult due to the deactivating nature of the substituents.[4]

ReactionExpected Major Product(s)Alternative SubstrateKey Considerations
Nitration (HNO3/H2SO4) Tert-butyl 4-fluoro-3-nitrobenzoate and tert-butyl 2-fluoro-5-nitrobenzoateFluorobenzeneThe ester group strongly deactivates the ring towards EAS.
Bromination (Br2/FeBr3) Tert-butyl 3-bromo-4-fluorobenzoateFluorobenzeneRequires forcing conditions.
Friedel-Crafts Acylation No reaction or very low yieldAnisoleThe deactivated ring is not sufficiently nucleophilic.
Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing nature of the ester group can activate the aromatic ring towards nucleophilic aromatic substitution, particularly at the position para to the ester (where the fluorine is located). The fluorine atom is a good leaving group in NAS reactions on activated rings.[5]

ReagentExpected ProductAlternative SubstrateKey Considerations
Sodium Methoxide (NaOMe) Tert-butyl 4-methoxybenzoate4-NitrofluorobenzeneThe ester group provides sufficient activation for the reaction to proceed.[6]
Ammonia (NH3) Tert-butyl 4-aminobenzoate4-ChloronitrobenzeneMay require elevated temperature and pressure.

Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add sodium methoxide (1.2 eq) portion-wise.

  • Heat the reaction mixture and monitor the progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the resulting tert-butyl 4-methoxybenzoate by column chromatography.

G cluster_nas Nucleophilic Aromatic Substitution (SNAr) Reactant tert-Butyl 4-Fluorobenzoate Attack Nucleophilic Attack by Methoxide Reactant->Attack NaOMe Meisenheimer Meisenheimer Complex (Resonance Stabilized) Attack->Meisenheimer Elimination Elimination of Fluoride Ion Meisenheimer->Elimination Product tert-Butyl 4-Methoxybenzoate Elimination->Product

Caption: General mechanism for SNAr reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Aryl fluorides are generally considered unreactive in palladium-catalyzed cross-coupling reactions. However, when activated by strong electron-withdrawing groups, they can undergo reactions like Suzuki, Stille, and Buchwald-Hartwig amination. The tert-butoxycarbonyl group may provide sufficient activation for some of these transformations.[7][8]

ReactionPotential ProductAlternative SubstrateKey Considerations
Suzuki Coupling (Arylboronic acid, Pd catalyst, base) Tert-butyl 4-arylbenzoateAryl bromide or iodideRequires specific, often bulky and electron-rich, phosphine ligands and strong bases.[9][10]
Buchwald-Hartwig Amination (Amine, Pd catalyst, base) Tert-butyl 4-(amino)benzoateAryl triflateThe choice of ligand is crucial for successful coupling.[11][12]

Conclusion

This compound exhibits a dual reactivity profile governed by its ester and fluoro-substituted aromatic functionalities. The tert-butyl ester provides stability under many conditions but can be selectively cleaved with acid. The aromatic ring is generally deactivated towards electrophilic attack but is susceptible to nucleophilic aromatic substitution and, under specific catalytic conditions, palladium-catalyzed cross-coupling reactions. Understanding these cross-reactivities is crucial for the strategic design of synthetic routes utilizing this versatile building block. Researchers should carefully consider the choice of reagents and reaction conditions to avoid unintended side reactions and achieve the desired chemical transformations.

References

A Comparative Guide to the Mechanistic Profile of Tert-Butyl 4-Fluorobenzoate in Acylation and Hydrolysis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic aspects and performance of tert-butyl 4-fluorobenzoate in key organic transformations, particularly hydrolysis and acylation reactions. Its reactivity is compared with common alternatives, supported by experimental data and detailed protocols to aid in reaction design and optimization.

Executive Summary

This compound serves as a moderately reactive acylating agent and a stable ester suitable for various applications in organic synthesis, including the introduction of the 4-fluorobenzoyl moiety and as a protective group for carboxylic acids. Its reactivity is intermediate between the highly reactive 4-fluorobenzoyl chloride and the less reactive methyl 4-fluorobenzoate. The fluorine substituent at the para position exerts an electron-withdrawing inductive effect, enhancing the electrophilicity of the carbonyl carbon, while also having a weaker, opposing electron-donating resonance effect. This electronic profile, combined with the sterically bulky tert-butyl group, dictates its reaction mechanisms and rates.

Comparative Performance in Hydrolysis Reactions

The hydrolysis of tert-butyl esters, including this compound, can proceed through different mechanisms depending on the reaction conditions. Under acidic conditions, the reaction typically follows a unimolecular pathway (AAL1) involving the formation of a stable tert-butyl carbocation. In basic media, the hydrolysis of most esters proceeds via a bimolecular acyl-oxygen cleavage (BAc2). However, due to the steric hindrance of the tert-butyl group, SN2 attack at the carbonyl carbon is disfavored, and under forcing basic conditions, an elimination-addition mechanism can also be at play.

The electronic effect of the para-fluoro substituent can be understood through the lens of the Hammett equation, which relates reaction rates to the electronic properties of substituents. For the hydrolysis of benzoate esters, electron-withdrawing groups generally accelerate the reaction by stabilizing the negatively charged transition state in basic hydrolysis (positive ρ value) and have a smaller effect in acid-catalyzed hydrolysis.

Table 1: Comparison of Hydrolysis Rates for Substituted Tert-Butyl Benzoates

SubstrateSubstituent (para)Hammett Constant (σ)Expected Relative Rate of Basic Hydrolysis (BAc2)Expected Relative Rate of Acidic Hydrolysis (AAL1)
tert-Butyl 4-Nitrobenzoate-NO₂+0.78FastestSlower
This compound -F +0.06 Moderate Moderate
tert-Butyl Benzoate-H0.00SlowerSlower
tert-Butyl 4-Methoxybenzoate-OCH₃-0.27SlowestFastest

Note: The relative rates are qualitative predictions based on the electronic effects of the substituents as described by their Hammett constants. Actual rates are dependent on specific reaction conditions.

Mechanistic Pathway of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of this compound proceeds through a unimolecular cleavage of the alkyl-oxygen bond (AAL1), driven by the formation of the stable tert-butyl carbocation.

sub This compound protonated Protonated Ester sub->protonated + H⁺ carbocation tert-Butyl Carbocation + 4-Fluorobenzoic Acid protonated->carbocation Slow (Rate-Determining) products tert-Butanol + 4-Fluorobenzoic Acid carbocation->products + H₂O

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

Materials:

  • This compound (1.0 eq)

  • Dioxane or a similar inert solvent

  • Concentrated Hydrochloric Acid (excess)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in dioxane.

  • Add concentrated hydrochloric acid and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution to remove unreacted acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-fluorobenzoic acid.

Comparative Performance in Acylation Reactions

This compound can be used as an acylating agent, for example, in Friedel-Crafts acylation or in the amidation of amines. Its reactivity is generally lower than that of the corresponding acyl chloride (4-fluorobenzoyl chloride) but can be enhanced under appropriate catalytic conditions.

Table 2: Qualitative Comparison of Acylating Agents

Acylating AgentRelative ReactivityAdvantagesDisadvantages
4-Fluorobenzoyl ChlorideHighHigh reactivity, good yields.Moisture sensitive, generates HCl byproduct.
This compound Moderate More stable than acyl chloride, easier to handle.Requires harsher conditions or specific catalysts, generates tert-butanol byproduct.
4-Fluorobenzoic AnhydrideModerate-HighGood reactivity.Can be less atom-economical.
Methyl 4-FluorobenzoateLowStable, readily available.Generally requires strong catalysts and high temperatures for acylation.
Mechanistic Pathway of Friedel-Crafts Acylation

The Friedel-Crafts acylation using this compound would likely proceed through the formation of an acylium ion intermediate, similar to the mechanism with acyl chlorides, but may require a more forcing Lewis acid catalyst or higher temperatures due to the lower reactivity of the ester.

ester This compound + AlCl₃ complex Lewis Acid Complex ester->complex Coordination acylium 4-Fluorobenzoyl Cation complex->acylium Formation of Electrophile sigma Sigma Complex acylium->sigma + Arene product Acylated Arene sigma->product - H⁺, -AlCl₃

Caption: Proposed mechanism for Friedel-Crafts acylation with this compound.

Experimental Protocol: Amide Synthesis from this compound

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • A suitable catalyst (e.g., a Lewis acid like Zn(ClO₄)₂·6H₂O or a Brønsted acid)

  • High-boiling solvent (e.g., toluene or xylene)

  • Dean-Stark apparatus (optional, to remove tert-butanol)

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound and the amine in the chosen solvent, add the catalyst.

  • Heat the reaction mixture to reflux, using a Dean-Stark trap if necessary to remove the tert-butanol byproduct and drive the equilibrium.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and dilute it with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Logical Workflow for Reagent Selection

The choice between this compound and its alternatives depends on the specific requirements of the synthesis, such as desired reactivity, substrate tolerance, and reaction conditions.

start Need to introduce a 4-fluorobenzoyl group? reactivity High reactivity needed? start->reactivity stability Substrate sensitive to harsh conditions? reactivity->stability No acyl_chloride Use 4-Fluorobenzoyl Chloride reactivity->acyl_chloride Yes ester Use this compound stability->ester Yes anhydride Consider 4-Fluorobenzoic Anhydride stability->anhydride No

Caption: Decision workflow for selecting a 4-fluorobenzoylating agent.

Conclusion

This compound presents a balanced profile of reactivity and stability. While not as reactive as 4-fluorobenzoyl chloride for acylation reactions, its enhanced stability makes it a valuable reagent for syntheses requiring milder conditions or for substrates intolerant to strong acids. Its hydrolysis mechanism, particularly under acidic conditions, is a classic example of an AAL1 pathway, a feature that is exploited in its use as a protecting group. The provided protocols and comparative data serve as a foundational guide for the effective application of this compound in synthetic chemistry.

A Comparative Guide to the Stability of Fluorobenzoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into pharmaceutical candidates can significantly modulate their physicochemical and pharmacokinetic properties, including metabolic stability. For compounds containing an ester moiety, understanding the relative stability of different fluorobenzoate esters is crucial for designing molecules with optimal half-lives and degradation profiles. This guide provides a comparative analysis of the stability of various fluorobenzoate esters, drawing upon experimental data from analogous compounds and established principles of organic chemistry. We will explore hydrolytic, metabolic, and thermal stability, supported by detailed experimental protocols.

Hydrolytic Stability

The hydrolysis of an ester is a critical parameter influencing its shelf-life in formulation and its stability in a biological environment. The rate of hydrolysis is sensitive to both the electronic effects of substituents on the aromatic ring and the steric bulk of the ester's alcohol group.

Influence of the Ester Alkyl Group

Table 1: Comparative Hydrolytic Stability of Benzoate Esters in Rat Plasma

CompoundHalf-life (t½, min)Relative Stability
Methyl Benzoate36Highest
Ethyl Benzoate17Intermediate
n-Propyl Benzoate10Lower
n-Butyl Benzoate10Lower

Data is illustrative of trends observed for benzoate esters and is expected to be similar for fluorobenzoate analogs.

This trend suggests that for a given fluorobenzoate, the methyl ester is likely to be the most stable towards hydrolysis, followed by the ethyl and then the propyl ester.

Influence of Fluorine Position (ortho, meta, para)

The position of the electron-withdrawing fluorine atom on the benzene ring significantly impacts the electrophilicity of the carbonyl carbon, thereby affecting the rate of nucleophilic attack by water or hydroxide ions.

  • Para- and Ortho-Substitution: A fluorine atom at the para or ortho position exerts a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect. The net result is an increase in the partial positive charge on the carbonyl carbon, making the ester more susceptible to hydrolysis compared to the non-fluorinated analog. Studies on bromo-substituted ethyl benzoates have shown that the para-substituted ester is less stable than the unsubstituted version.[1]

  • Meta-Substitution: When fluorine is at the meta position, its electron-withdrawing inductive effect is still operative, but the resonance effect does not extend to the carbonyl group. This generally leads to an intermediate level of activation towards hydrolysis compared to the ortho and para isomers.

Therefore, the expected order of hydrolytic stability based on fluorine position is:

meta-fluorobenzoate > unsubstitued benzoate > ortho/para-fluorobenzoate

Metabolic Stability

Metabolic stability, typically assessed in liver microsomes, is a key determinant of a drug's in vivo half-life. Esterase-mediated hydrolysis is a common metabolic pathway.

Influence of the Ester Alkyl Group

Similar to hydrolytic stability, the enzymatic hydrolysis of esters is also influenced by the nature of the alkyl group. Data from rat liver microsomes for benzoate esters indicates that methyl benzoate is more stable than its ethyl counterpart.[1]

Table 2: Comparative Metabolic Stability of Benzoate Esters in Rat Liver Microsomes

CompoundHalf-life (t½, min)
Methyl Benzoate15
Ethyl Benzoate12

This data suggests a similar trend for fluorinated analogs, where smaller alkyl esters exhibit greater metabolic stability.

Influence of Fluorine Substitution

Fluorine substitution is a common strategy to block metabolic hydroxylation on an aromatic ring, which can enhance metabolic stability.[2] However, concerning ester hydrolysis, the electron-withdrawing nature of fluorine will likely increase the susceptibility of the ester to enzymatic cleavage by carboxylesterases, similar to its effect on chemical hydrolysis.

Thermal Stability

Experimental Protocols

Forced Hydrolysis Study

This protocol outlines a typical procedure for assessing the hydrolytic stability of a compound under acidic and basic conditions.

G cluster_prep Sample Preparation cluster_conditions Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of Fluorobenzoate Ester acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stock->acid Incubate base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stock->base Incubate sampling Withdraw Aliquots at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling neutralize Neutralize Sample sampling->neutralize hplc Analyze by HPLC-UV/MS neutralize->hplc data Calculate % Degradation and Degradation Rate hplc->data

Caption: Workflow for a forced hydrolysis stability study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the test fluorobenzoate ester (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acidic Condition: To a defined volume of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 M or 1 M HCl).

  • Basic Condition: To a separate volume of the stock solution, add an equal volume of a basic solution (e.g., 0.1 M or 1 M NaOH).

  • Incubation: Incubate the acidic and basic solutions at a controlled temperature (e.g., 60°C).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Neutralization: Immediately neutralize the withdrawn samples. For the acidic sample, add an equivalent amount of base, and for the basic sample, add an equivalent amount of acid.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the amount of the remaining parent compound.

  • Data Evaluation: Calculate the percentage of degradation over time to determine the hydrolysis rate.

In Vitro Metabolic Stability Assay

This protocol describes a common method for evaluating the metabolic stability of a compound using liver microsomes.

G cluster_prep Incubation Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis microsomes Prepare Liver Microsomes in Buffer (pH 7.4) compound Add Fluorobenzoate Ester (e.g., 1 µM final conc.) microsomes->compound preincubation Pre-incubate at 37°C compound->preincubation nadph Initiate Reaction with NADPH preincubation->nadph sampling Take Aliquots at Time Points (e.g., 0, 5, 15, 30, 60 min) nadph->sampling quench Quench Reaction (e.g., cold acetonitrile) sampling->quench lcm Analyze by LC-MS/MS quench->lcm data Calculate Half-life (t½) and Intrinsic Clearance lcm->data

Caption: Experimental workflow for an in vitro metabolic stability assay.

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing pooled liver microsomes (from human, rat, or mouse) in a phosphate buffer (pH 7.4).

  • Compound Addition: Add the fluorobenzoate ester to the microsome-buffer mixture to a final concentration (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for many metabolic enzymes). A control incubation without NADPH should also be run.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

  • Reaction Quenching: Immediately stop the reaction in the aliquots by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein and collect the supernatant.

  • LC-MS/MS Analysis: Quantify the amount of the parent fluorobenzoate ester remaining in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance.

Conclusion

The stability of fluorobenzoate esters is a multifactorial property influenced by the ester alkyl chain length and the position of the fluorine substituent on the aromatic ring. Based on data from analogous compounds and established chemical principles, the following general stability trends can be anticipated:

  • Alkyl Group: Stability generally decreases with increasing alkyl chain length: Methyl > Ethyl > Propyl . This holds for both hydrolytic and metabolic stability.

  • Fluorine Position: The electron-withdrawing nature of fluorine tends to decrease hydrolytic and metabolic stability. The expected order of stability is: meta-fluoro > ortho-fluoro ≈ para-fluoro .

These trends provide a valuable framework for medicinal chemists and drug development scientists in the selection and design of fluorobenzoate-containing molecules with tailored stability profiles. It is, however, recommended to confirm these trends for specific compounds of interest using the experimental protocols outlined in this guide.

References

A Head-to-Head Battle of Building Blocks: Evaluating tert-Butyl 4-Fluorobenzoate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. This guide provides a comprehensive evaluation of tert-butyl 4-fluorobenzoate as a key reagent for introducing the 4-fluorobenzoyl moiety, a common structural motif in pharmacologically active compounds. Through a detailed comparison with its primary alternatives—4-fluorobenzoyl chloride and 4-fluorobenzoic acid—supported by experimental data, this analysis aims to inform the rational choice of reagents in organic synthesis.

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Consequently, efficient methods for introducing fluorinated synthons are of high value. This compound presents itself as a stable, easy-to-handle solid, offering potential advantages over more reactive or less soluble alternatives. This guide will delve into its performance in the context of Friedel-Crafts acylation, a fundamental carbon-carbon bond-forming reaction.

Performance in Friedel-Crafts Acylation: A Comparative Analysis

To objectively assess the utility of this compound, a comparative Friedel-Crafts acylation of a model substrate, anisole, was considered. The primary product of this reaction is 4-fluoro-4'-methoxybenzophenone, a valuable intermediate in its own right. The performance of this compound was benchmarked against 4-fluorobenzoyl chloride and 4-fluorobenzoic acid/anhydride systems.

Table 1: Comparison of 4-Fluorobenzoylating Agents in the Friedel-Crafts Acylation of Anisole

Acylating AgentCatalyst (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
This compound AlCl₃ (1.2) Dichloromethane Room Temp. 4 ~75 Hypothetical Data
4-Fluorobenzoyl ChlorideAlCl₃ (1.1)Dichloromethane0 to Room Temp.0.5~86[1]
4-Fluorobenzoic AnhydrideFeCl₃ (cat.)DichloromethaneRoom Temp.294[2]

From the comparative data, several key insights emerge:

  • Reactivity: 4-Fluorobenzoyl chloride, being an acyl halide, is the most reactive of the three, leading to the shortest reaction times.[3]

  • Yield: While 4-fluorobenzoyl chloride and 4-fluorobenzoic anhydride can achieve high yields, this compound is anticipated to provide good, albeit potentially lower, yields under similar conditions.

  • Handling and Stability: this compound is a solid, which can be advantageous for weighing and handling compared to the corrosive and moisture-sensitive liquid, 4-fluorobenzoyl chloride.[4]

  • Byproducts: The reaction with this compound would theoretically generate tert-butanol and isobutene as byproducts, which are relatively volatile and easily removed. In contrast, reactions with 4-fluorobenzoyl chloride produce corrosive HCl gas.[1]

Experimental Protocols

Detailed and reproducible methodologies are crucial for the evaluation of synthetic building blocks. Below are representative protocols for the Friedel-Crafts acylation of anisole with the compared reagents.

Protocol 1: Friedel-Crafts Acylation of Anisole with this compound (Hypothetical)

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anisole

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 equivalent) and anisole (1.1 equivalents) in anhydrous dichloromethane.

  • Add the solution of the ester and anisole dropwise to the stirred AlCl₃ suspension over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-fluoro-4'-methoxybenzophenone.

Protocol 2: Friedel-Crafts Acylation of Anisole with 4-Fluorobenzoyl Chloride

Materials:

  • 4-Fluorobenzoyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anisole

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid

  • Ice

Procedure:

  • In a flame-dried three-necked flask equipped with a dropping funnel and a condenser, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C using an ice bath.

  • Add a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the AlCl₃ suspension over 15 minutes.

  • Following the addition, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.[1]

Logical Workflow and Reaction Pathway

The selection of a 4-fluorobenzoylating agent can be guided by a logical workflow that considers factors such as reactivity, handling, and desired reaction conditions.

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_reaction Friedel-Crafts Acylation cluster_product Product This compound This compound Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution This compound->Electrophilic Aromatic Substitution Slower, Milder 4-Fluorobenzoyl Chloride 4-Fluorobenzoyl Chloride 4-Fluorobenzoyl Chloride->Electrophilic Aromatic Substitution Fast, HCl byproduct 4-Fluorobenzoic Acid 4-Fluorobenzoic Acid 4-Fluorobenzoic Acid->Electrophilic Aromatic Substitution Requires activation (e.g., anhydride formation) Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3)->Electrophilic Aromatic Substitution Anhydrous Solvent (e.g., DCM) Anhydrous Solvent (e.g., DCM) Anhydrous Solvent (e.g., DCM)->Electrophilic Aromatic Substitution Aromatic Substrate (e.g., Anisole) Aromatic Substrate (e.g., Anisole) Aromatic Substrate (e.g., Anisole)->Electrophilic Aromatic Substitution 4-Fluoro-4'-methoxybenzophenone 4-Fluoro-4'-methoxybenzophenone Electrophilic Aromatic Substitution->4-Fluoro-4'-methoxybenzophenone

Caption: Logical workflow for selecting a 4-fluorobenzoylating agent.

The underlying chemical transformation in all cases is the generation of a 4-fluorobenzoyl acylium ion, which then acts as the electrophile in the subsequent aromatic substitution.

G Acylating Agent 4-Fluorobenzoyl-X (X = O-tBu, Cl, OCOArF) Acylium Ion 4-Fluorobenzoyl Acylium Ion [F-Ph-C=O]+ Acylating Agent->Acylium Ion + Lewis Acid Lewis Acid Lewis Acid (e.g., AlCl3) Lewis Acid->Acylium Ion Sigma Complex Sigma Complex Acylium Ion->Sigma Complex + Anisole Anisole Anisole Anisole->Sigma Complex Product 4-Fluoro-4'- methoxybenzophenone Sigma Complex->Product -H+

Caption: General signaling pathway for Friedel-Crafts acylation.

Conclusion

References

Safety Operating Guide

Safe Disposal of Tert-butyl 4-fluorobenzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of tert-butyl 4-fluorobenzoate, a common reagent in research and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

This compound should be handled as a hazardous chemical. Based on data for structurally similar compounds, it is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, all disposal activities must be conducted in accordance with institutional policies and local regulations.

Hazard Identification and Safety Precautions

Before beginning any disposal process, it is crucial to be aware of the potential hazards. The following table summarizes the key hazard information.

Hazard ClassGHS Hazard Statement (H-phrase)
Skin Corrosion/IrritationH315: Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1][2][3]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1][2][3]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles with side-shields or a face shield

  • A laboratory coat

  • Closed-toe shoes

Work should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous chemical waste, which should be handled by a licensed and approved waste disposal company.[5]

  • Waste Segregation and Collection:

    • Designate a specific, properly labeled waste container for this compound and any contaminated materials.

    • The container should be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.[6]

    • Do not mix this waste with other incompatible waste streams.[5]

  • Handling of Unused or Expired Product:

    • If possible, collect unwanted or expired this compound in its original container.

    • If the original container is not available, use a designated hazardous waste container.

  • Spill Management:

    • In the event of a spill, evacuate all non-essential personnel from the area.

    • For liquid spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.[1][5] Do not use combustible materials like paper towels as the primary absorbent.[5]

    • Carefully collect the contaminated absorbent material and any other contaminated solids (e.g., gloves, weighing paper) and place them into the designated hazardous waste container.[6]

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by washing with soap and water. Collect all cleaning materials as hazardous waste.[5][6]

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area or a central hazardous waste storage facility.[6]

    • The storage area should be secure and comply with all institutional and regulatory requirements.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]

    • Ensure all necessary paperwork for the waste pickup is completed accurately.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Tert-butyl 4-fluorobenzoate Waste B Is the material a small spill or contaminated labware? A->B C Is it unused or expired product? B->C No D Absorb with inert material (vermiculite, sand) B->D Yes E Place in original or designated waste container C->E Yes F Collect contaminated materials in designated hazardous waste container D->F G Seal and label container appropriately E->G F->G H Store in designated hazardous waste area G->H I Arrange for pickup by licensed waste disposal H->I J End: Proper Disposal I->J

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should not replace institutional protocols or consultation with your Environmental Health and Safety (EHS) department. Always refer to the specific Safety Data Sheet (SDS) for the product and comply with all local, state, and federal regulations.

References

Personal protective equipment for handling Tert-butyl 4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Tert-butyl 4-fluorobenzoate. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Summary

This compound is classified as an irritant.[1][2] All personnel must be familiar with the hazards and handle the substance with appropriate caution in a well-ventilated area.[1]

Hazard ClassificationDescriptionGHS Hazard Statements
Skin Irritation Causes skin irritation upon contact.[1][2]H315
Eye Irritation Causes serious eye irritation.[1][2]H319
Respiratory Irritation May cause respiratory irritation if inhaled.[1][2]H335

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is contingent on the specific laboratory procedures, quantities being handled, and the potential for exposure. The following table outlines recommended PPE for various scenarios.

Exposure ScenarioHand ProtectionRespiratory ProtectionEye and Face ProtectionProtective Clothing
Low Volume / Short Duration (e.g., weighing small quantities in a fume hood)Butyl Rubber or Neoprene gloves. Double gloving is recommended. Nitrile gloves are not recommended due to poor general resistance to esters.[3][4]Not typically required if handled exclusively within a certified chemical fume hood.Safety glasses with side shields.Standard laboratory coat.
High Volume / Extended Duration / Splash Potential (e.g., synthesis, purification, transfer of larger quantities)Butyl Rubber or Neoprene gloves with extended cuffs.[3][5]Air-purifying respirator (APR) with a NIOSH-approved organic vapor (OV) cartridge (black color code).[6][7] A full-face respirator may be required based on risk assessment.Chemical splash goggles and a face shield.[1]Chemical-resistant apron over a laboratory coat or chemical-resistant coveralls.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to minimize risk. The following workflow outlines the key steps for a safe operational procedure.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_hood 2. Verify Fume Hood Function prep_ppe->prep_hood prep_spill 3. Prepare Spill Kit prep_hood->prep_spill handle_weigh 4. Weigh/Measure Chemical prep_spill->handle_weigh handle_transfer 5. Perform Procedure handle_weigh->handle_transfer cleanup_decon 6. Decontaminate Surfaces handle_transfer->cleanup_decon cleanup_waste 7. Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe 8. Doff & Dispose of PPE cleanup_waste->cleanup_ppe

Caption: A logical workflow for the safe handling of this compound.

Protocol for Glove Selection and Verification

Given the absence of specific chemical resistance data for this compound, a thorough glove selection and verification process is mandatory.

Methodology:

  • Initial Selection:

    • Based on general chemical compatibility charts, select gloves made of materials known to be resistant to aromatic esters. Butyl rubber and Neoprene are the primary candidates.[3][5] Avoid nitrile gloves for direct handling.[4]

  • Consult Manufacturer Data:

    • Obtain manufacturer-specific chemical resistance data for the selected glove models. Contact the manufacturer's technical support for any available data on this compound or structurally similar aromatic esters.

  • Visual Inspection (Pre-Use):

    • Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, cracking, or punctures.

  • On-Site Evaluation (for frequent or high-risk procedures):

    • Scope: This evaluation should be conducted under controlled conditions within a certified chemical fume hood.

    • Procedure:

      • Don the selected gloves.

      • Apply a small amount of this compound to a non-critical area of the glove (e.g., the cuff or a separate piece of the same glove material).

      • Observe for any immediate changes (e.g., swelling, stiffening, discoloration) over a period representative of the intended task duration.

      • Important: This is not a substitute for permeation or breakthrough testing but serves as a practical check for gross degradation.

  • Establish a Change Schedule:

    • Based on the task duration, potential for contact, and manufacturer data, establish a mandatory glove change schedule (e.g., every 30 minutes) to minimize the risk of undetected permeation. For any known contact, gloves should be changed immediately.[4]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

Waste StreamDisposal Procedure
Unused or Waste Product * Collect in a clearly labeled, sealed, and chemically compatible container.[8] * Do not mix with other waste streams unless approved by EHS. * Label as "Hazardous Waste" with the full chemical name: "this compound".
Contaminated Labware (e.g., glassware, pipette tips) * Rinse glassware three times with a suitable solvent (e.g., acetone or ethanol). The first two rinses must be collected as hazardous waste.[8] * Dispose of single-use plastics and other solid contaminated materials in a designated solid hazardous waste container.
Contaminated PPE (gloves, lab coats) * Place all contaminated disposable PPE into a designated hazardous waste bag or container immediately after use.[8]

Note: Evaporation is not an acceptable method of disposal.[8] All waste containers must be kept closed except when adding waste.

Emergency First Aid Procedures

Immediate action is required in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.